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  • Product: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene
  • CAS: 1805187-70-5

Core Science & Biosynthesis

Foundational

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene CAS number

Title: Strategic Utilization of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Advanced API Synthesis: A Technical Guide to Orthogonal Functionalization Target Audience: Researchers, Medicinal Chemists, and Process Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Advanced API Synthesis: A Technical Guide to Orthogonal Functionalization

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Purpose: To provide a mechanistic and practical framework for deploying 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene as a poly-functionalized building block in drug discovery.

Executive Summary

In the landscape of modern drug discovery, the demand for highly functionalized, predictable building blocks is paramount. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) emerges as a strategic intermediate, offering a unique tetra-substituted aromatic scaffold[1]. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable matrix for C-C and C-Heteroatom bond formation. Its distinct substitution pattern—featuring a soft electrophile (C-Br), a hard electrophile (C-F), an electron-withdrawing activator (-NO2), and a sterically tunable ether (-OEt)—enables highly regioselective, orthogonal late-stage functionalization.

Physicochemical & Structural Profiling

Understanding the physical parameters of a building block is the first step in designing robust synthetic routes. The table below summarizes the core properties of this compound[1].

PropertyValue / Description
Chemical Name 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene
CAS Number 1805187-70-5
Molecular Formula C8H7BrFNO3
Molecular Weight 264.05 g/mol
Structural Topology 1,2,3,4-tetrasubstituted benzene ring
Key Functional Groups Halides (Br, F), Nitro (-NO2), Ethoxy (-OEt)

Mechanistic Rationale for Orthogonal Reactivity

The synthetic value of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene lies in the differential reactivity of its carbon-halogen bonds. Designing a self-validating synthetic route requires exploiting these electronic differences:

  • The C-Br Bond (Chemoselective Cross-Coupling): The carbon-bromine bond has a significantly lower bond dissociation energy compared to the carbon-fluorine bond. In the presence of low-valent transition metals (e.g., Pd(0)), oxidative addition occurs almost exclusively at the C-Br site. This allows for rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings without risking defluorination[2].

  • The C-F Bond (Nucleophilic Aromatic Substitution - SNAr): Fluorine is traditionally a poor leaving group in standard substitution reactions. However, in this scaffold, the fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. This specific topological arrangement dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Upon attack by a nucleophile (such as a primary or secondary amine), a stabilized Meisenheimer complex is formed. The high electronegativity of fluorine then makes it an exceptional leaving group, driving the SNAr reaction to completion[3]. Alternatively, specialized palladium catalysis can be employed for direct C-F activation[3].

Visualizing the Synthetic Logic

The following diagram maps the branching logic utilized when programming the functionalization of this scaffold.

G SM 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Pd Pd-Catalyzed Cross-Coupling SM->Pd Pd(0), Base (Fast Oxidative Addition) SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr 1°/2° Amine (ortho-NO2 Activation) Prod1 C-Br Functionalized Intermediate Pd->Prod1 Aryl/Alkyl Group Prod2 C-F Functionalized Intermediate SNAr->Prod2 Amine/Alkoxy Group

Fig 1. Orthogonal functionalization pathways of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Br Activation)

Objective: Arylation at the C-Br position while strictly preserving the C-F bond for downstream use.

  • Preparation: Charge an oven-dried Schlenk flask with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2CO3 (2.0 equiv).

    • Causality: K2CO3 is selected as a mild, inorganic base. Highly basic or nucleophilic bases (like alkoxides) are avoided to prevent premature SNAr at the fluorinated site or hydrolysis of the ethoxy group[4].

  • Solvent Degassing: Add a mixture of 1,4-Dioxane/H2O (4:1 v/v) that has been rigorously degassed via three freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent poison for Pd(0) species. Degassing prevents the premature oxidation of the active catalyst to an inactive Pd(II) state, ensuring maximum catalytic turnover[2].

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl2 (0.05 equiv). Seal the flask and heat to 80°C for 4-6 hours.

  • System Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the mass corresponding to the cross-coupled product is observed alongside a clean ^19F NMR spectrum of the crude mixture (typically a single peak around -115 to -125 ppm, depending on the aryl group), confirming the absolute preservation of the C-F bond.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of the C-F Bond

Objective: Amination at the C-F position utilizing the product generated from Protocol A.

  • Preparation: Dissolve the biaryl intermediate from Protocol A (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Nucleophile Addition: Add a secondary amine (e.g., morpholine, 1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: The highly electron-withdrawing nitro group strongly activates the ortho-fluorine atom. DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HF generated during the reaction, driving the equilibrium forward without competing with the primary nucleophile[3].

  • Execution: Stir the homogeneous solution at 60°C for 2-3 hours.

  • System Validation: Monitor via TLC and LC-MS. The disappearance of the starting material mass and the complete absence of the ^19F NMR signal directly validate the successful displacement of the fluorine atom.

Quantitative Data Summary

The following table synthesizes the optimal reaction parameters for the orthogonal functionalization of this scaffold, providing a quick-reference guide for process scale-up.

Reaction TypeTarget BondCatalyst / ReagentBase / ScavengerSolventTemp (°C)Expected Yield
Suzuki-Miyaura C-BrPd(dppf)Cl2 (5 mol%)K2CO3 (2.0 eq)Dioxane/H2O8075-85%
SNAr (Amination) C-F2° Amine (1.2 eq)DIPEA (1.5 eq)DMF60>90%
C-F Activation C-FPd(OAc)2 / LigandAg2CO3 (1.5 eq)Toluene11050-65%

References

  • Guidechem. "1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers". 1

  • ResearchGate. "ChemInform Abstract: Palladium-Catalyzed C-F Activation of Polyfluoronitrobenzene Derivatives in Suzuki-Miyaura Coupling Reactions". 3

  • MDPI. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications".2

  • ACS Publications. "Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study". 4

Sources

Exploratory

Comprehensive Technical Guide: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Advanced Organic Synthesis

Abstract 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, tetrasubstituted aromatic building block[1]. While structurally compact, its precise arrangement of halogens, an electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, tetrasubstituted aromatic building block[1]. While structurally compact, its precise arrangement of halogens, an electron-donating alkoxy group, and an electron-withdrawing nitro group creates a sophisticated "push-pull" electronic system. This guide is designed for medicinal chemists and process scientists, detailing the causality behind its orthogonal reactivity, self-validating experimental protocols, and its application in synthesizing complex poly-substituted aryl scaffolds for therapeutics and agrochemicals.

Structural and Electronic Profiling

To master the synthetic utility of this scaffold, one must first deconstruct the stereoelectronic environment established by its four substituents. The reactivity of the aromatic core is dictated by the following field-proven principles:

  • C4-Nitro Group (The "Pull"): The nitro group exerts profound inductive (-I) and mesomeric (-M) electron-withdrawing effects. Positioned para to the C1-bromo group, it dramatically lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO). This activates the C1 position for Nucleophilic Aromatic Substitution (SNAr), a critical feature when metal-free functionalization is desired.

  • C3-Ethoxy Group (The "Push"): Acting as an electron-donating group (+M), the ethoxy moiety provides localized electron density. Sterically, it shields the adjacent positions and forces the C2-fluoro group into a specific conformation to minimize dipole-dipole repulsion, a phenomenon frequently exploited in structure-based drug design to lock molecular conformations[2].

  • C2-Fluoro Group: While generally inert to nucleophilic attack in this specific substitution pattern (being meta to the nitro group), the fluorine atom exerts a strong inductive pull. This modulates the pKa of adjacent functional groups in downstream analogs and enhances the lipophilicity (logP) and metabolic stability of the final active pharmaceutical ingredient (API).

  • C1-Bromo Group: The primary locus of synthetic functionalization. Due to the para-nitro activation, it exhibits dual reactivity : it can be directly displaced by nucleophiles (SNAr) or undergo oxidative addition with transition metals (e.g., Palladium) for standard cross-coupling.

Quantitative Physicochemical Data

Summarized below are the core properties of the building block[1]:

PropertyValue
Chemical Name 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene
CAS Registry Number 1805187-70-5
Molecular Formula C8H7BrFNO3
Molecular Weight 264.05 g/mol
Topological Polar Surface Area (TPSA) 55.0 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 2

Orthogonal Reactivity and Synthetic Workflows

The true value of this building block lies in its orthogonal reactivity. By carefully selecting reaction conditions, chemists can selectively functionalize the C1 or C4 positions without disturbing the rest of the molecule.

Reactivity SM 1-Bromo-3-ethoxy-2-fluoro- 4-nitrobenzene (CAS: 1805187-70-5) SNAr SNAr Reaction (Nucleophilic Attack at C1) SM->SNAr Activated by p-NO2 Pd Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald at C1) SM->Pd Transition Metal Red Chemoselective Reduction (Fe/NH4Cl at C4-NO2) SM->Red Preserves C-Br bond Prod1 1-Substituted-3-ethoxy- 2-fluoro-4-nitrobenzene SNAr->Prod1 Prod2 1-Aryl/Aminated-3-ethoxy- 2-fluoro-4-nitrobenzene Pd->Prod2 Prod3 4-Amino-1-bromo-3-ethoxy- 2-fluorobenzene Red->Prod3 Prod3->Pd Late-stage coupling

Orthogonal reactivity pathways of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Electronic Activation Map

Electronics Core Tetrasubstituted Benzene Core Br C1: -Br (Leaving Group / Cross-Coupling Site) Core->Br SNAr / Pd Insertion F C2: -F (Inductive Pull / Conformational Lock) Core->F -I Effect OEt C3: -OEt (Mesomeric Push / Steric Shield) Core->OEt +M Effect NO2 C4: -NO2 (Strong EWG / Activates C1) Core->NO2 -M, -I Effect NO2->Br Para-Activation

Electronic effects governing the chemoselectivity of the tetrasubstituted core.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered with built-in causality and self-validation steps to ensure high fidelity during execution.

Protocol A: Chemoselective Nitro Reduction (Preserving the C-Br Bond)

Objective: Convert the C4-nitro group to an aniline to reverse the ring's electronic nature, deactivating SNAr pathways and setting up the molecule for late-stage amidation. Causality: Standard catalytic hydrogenation (e.g., Pd/C with H₂) will inevitably cause hydrodebromination, destroying the C1-Br bond. Therefore, a milder, single-electron transfer (SET) reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is mandatory to achieve chemoselectivity.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene (10.0 mmol, 1.0 eq) in a 3:1 mixture of Ethanol (60 mL) and DI Water (20 mL).

  • Activation: Add Iron powder (325 mesh, 50.0 mmol, 5.0 eq) followed by NH₄Cl (20.0 mmol, 2.0 eq). Note: NH₄Cl serves as a mild proton source that activates the iron surface without creating a highly acidic environment that could cleave the ethoxy ether.

  • Reaction: Heat the heterogeneous mixture to 70°C under vigorous stirring for 2 hours.

  • Self-Validation (In-Process Control): Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS.

    • Success Criterion: Complete disappearance of the starting material (m/z ~264) and appearance of the product mass (m/z ~234).

    • Failure Criterion: Detection of m/z ~155 indicates unwanted des-bromo aniline byproduct formation. If observed, immediately reduce the temperature to 55°C for future batches.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides. Wash the pad with hot EtOAc (3 x 30 mL). Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-amino-1-bromo-3-ethoxy-2-fluorobenzene.

Protocol B: Suzuki-Miyaura Cross-Coupling at C1

Objective: Form a C-C bond at the C1 position while tolerating the highly reactive C4-nitro group. Causality: The electron-deficient nature of the nitroaromatic ring accelerates the oxidative addition step of the Palladium catalytic cycle but severely retards reductive elimination. Utilizing a bidentate ligand like dppf prevents catalyst deactivation and drives the cycle to completion.

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk flask, add the aryl bromide (5.0 mmol, 1.0 eq), an arylboronic acid (6.0 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.25 mmol, 0.05 eq), and anhydrous K₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent: Add a thoroughly degassed (sparged with N₂ for 15 mins) mixture of 1,4-Dioxane and H₂O (4:1, 25 mL). Note: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Reaction: Seal the flask and heat at 90°C under a nitrogen atmosphere for 6 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The product will present as a highly UV-active spot (due to the extended conjugation of the new biaryl system) with a lower Rf value than the starting material.

  • Workup: Dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash column chromatography.

Applications in Advanced Therapeutics and Agrochemicals

The 2-fluoro-3-ethoxy-aryl motif derived from this building block is a privileged substructure across multiple life-science domains:

  • Agrochemical Development: Poly-substituted anilines synthesized from this scaffold are critical intermediates in the production of 6-(poly-substituted aryl)-4-aminopicolinates. These compounds are patented as next-generation herbicides, exhibiting broad-spectrum weed control against woody plants and sedges while maintaining excellent crop selectivity and environmental degradation profiles[3].

  • Antibacterial Drug Discovery: In medicinal chemistry, the precise steric arrangement of the ethoxy and fluoro groups has been successfully exploited to target novel allosteric binding regions. Derivatives of this scaffold have been evaluated as potent inhibitors of bacterial DNA gyrase and Topoisomerase IV, addressing the critical need for new antibacterial agents against resistant pathogens[2].

References

  • Guidechem. "1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers". Guidechem.
  • Orritt, K. M. "Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials". White Rose eTheses Online.
  • Dow AgroSciences LLC. "WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides". Google Patents.

Sources

Foundational

Highly Regioselective Synthesis Pathway for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene: A Technical Guide

Executive Summary The synthesis of highly substituted fluoroaromatics is a cornerstone of modern pharmaceutical and agrochemical development. The target molecule, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted fluoroaromatics is a cornerstone of modern pharmaceutical and agrochemical development. The target molecule, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) [1], presents a unique synthetic challenge due to its 1,2,3,4-tetrasubstitution pattern. Direct electrophilic aromatic substitution of simpler precursors (e.g., 1-bromo-2-fluoro-3-ethoxybenzene) often yields inseparable mixtures of regioisomers.

As a Senior Application Scientist, I have designed a robust, four-step synthetic pathway that guarantees absolute regiocontrol. By leveraging the immense steric bulk of an acetamido protecting group and the precision of the Sandmeyer reaction, this self-validating protocol eliminates isomeric byproducts, ensuring high-purity yields suitable for downstream active pharmaceutical ingredient (API) manufacturing.

Retrosynthetic Strategy & Mechanistic Rationale

The core challenge in synthesizing 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene lies in placing the nitro (-NO₂) and bromo (-Br) groups exactly para to one another, while navigating the directing effects of the ethoxy (-OEt) and fluoro (-F) groups.

Why Direct Nitration Fails: If one were to directly nitrate 1-bromo-2-fluoro-3-ethoxybenzene, the strongly activating ethoxy group would direct the incoming nitronium ion ( NO2+​ ) to both the ortho (C4) and para (C6) positions. Because both positions are sterically accessible, this results in a nearly 1:1 mixture of 4-nitro and 6-nitro isomers, which are notoriously difficult to separate on an industrial scale.

The Regioselective Solution: To achieve >95% regioselectivity, we start with 3-ethoxy-2-fluoroaniline .

  • Steric Shielding (N-Acetylation): We first protect the amine using acetic anhydride. The resulting acetamido group (-NHCOCH₃) is highly activating but exceptionally bulky. During the subsequent nitration step, this bulk physically blocks the ortho position (C6), forcing the nitronium ion exclusively to the para position (C4)[2].

  • Radical-Nucleophilic Substitution (Sandmeyer): After hydrolyzing the protecting group, the precise placement of the bromine atom at C1 is achieved via a Sandmeyer reaction. This proceeds through a radical-nucleophilic aromatic substitution ( SRN​Ar ) mechanism, where a Cu(I) catalyst facilitates a single-electron transfer (SET) to generate an aryl radical, which then abstracts a bromine atom from a Cu(II) species[3].

Pathway Visualization

SynthesisPathway SM 3-Ethoxy-2-fluoroaniline Int1 N-(3-Ethoxy-2-fluorophenyl)acetamide SM->Int1 Step 1: Ac2O, Pyridine, DCM, RT Int2 N-(3-Ethoxy-2-fluoro-4-nitrophenyl)acetamide Int1->Int2 Step 2: HNO3, H2SO4, 0 °C Int3 3-Ethoxy-2-fluoro-4-nitroaniline Int2->Int3 Step 3: HCl (aq), EtOH, Reflux Product 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Int3->Product Step 4: NaNO2, HBr, CuBr, 60 °C

Figure 1: Four-step regioselective synthesis pathway for 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Step-by-Step Experimental Protocols

Step 1: N-Acetylation (Amine Protection)

Objective: Mask the primary amine and introduce steric bulk.

  • Setup: In a flame-dried 500 mL round-bottom flask, dissolve 3-ethoxy-2-fluoroaniline (50.0 g, 322 mmol) in anhydrous dichloromethane (DCM, 250 mL).

  • Reagent Addition: Add pyridine (30.6 g, 386 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Reaction: Add acetic anhydride (36.2 g, 354 mmol, 1.1 eq) dropwise over 30 minutes via an addition funnel. Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Quench with 100 mL of distilled water. Separate the organic layer and wash sequentially with 1M HCl (2 x 100 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a white solid.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the C4 position.

  • Setup: Dissolve the N-(3-ethoxy-2-fluorophenyl)acetamide from Step 1 in concentrated sulfuric acid (H₂SO₄, 150 mL) at 0 °C.

  • Nitrating Mixture: In a separate flask, prepare a "mixed acid" solution by carefully adding concentrated nitric acid (HNO₃, 68%, 22.4 mL, 1.1 eq) to concentrated H₂SO₄ (25 mL) at 0 °C[4].

  • Reaction: Add the mixed acid dropwise to the substrate solution, maintaining the internal temperature below 5 °C to prevent thermal runaway and oxidation. Stir for 1.5 hours at 0 °C.

  • Workup: Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and recrystallize from ethanol to ensure the removal of any trace ortho-isomer[2].

Step 3: Amide Hydrolysis (Deprotection)

Objective: Unmask the amine for the subsequent diazotization.

  • Setup: Suspend the purified N-(3-ethoxy-2-fluoro-4-nitrophenyl)acetamide in ethanol (200 mL).

  • Reaction: Add 6M aqueous HCl (100 mL). Attach a reflux condenser and heat the mixture to reflux (approx. 85 °C) for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Neutralize the aqueous residue to pH 8 using 2M NaOH. Extract the liberated amine with ethyl acetate (3 x 150 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 3-ethoxy-2-fluoro-4-nitroaniline as a yellow-orange solid.

Step 4: Sandmeyer Bromination

Objective: Convert the C1 amine to a bromine atom via an aryl radical intermediate.

  • Diazotization: Suspend the 3-ethoxy-2-fluoro-4-nitroaniline in 48% aqueous HBr (100 mL) and cool to 0 °C. Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water (30 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (50 mL) and heat to 60 °C.

  • Reaction: Transfer the cold diazonium solution dropwise into the hot CuBr solution. Nitrogen gas ( N2​ ) will evolve vigorously[3]. Once addition is complete, stir at 60 °C for 1 hour.

  • Workup: Cool to room temperature, dilute with water (200 mL), and extract with DCM (3 x 150 mL). Wash the organic layer with 1M NaOH, water, and brine. Dry over Na₂SO₄ and concentrate. Purify the crude product via silica gel flash chromatography (Eluent: 9:1 Hexanes/EtOAc) to yield the pure target compound.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields and reaction parameters for a 50-gram scale synthesis, demonstrating the high efficiency of this protocol.

StepTransformationKey ReagentsTemp (°C)Time (h)Expected YieldPurity (HPLC)
1 N-AcetylationAc₂O, Pyridine, DCM0 → 252.595%>98%
2 NitrationHNO₃, H₂SO₄0 → 51.585%>99% (Post-cryst.)
3 Hydrolysis6M HCl, EtOH85 (Reflux)4.090%>97%
4 SandmeyerNaNO₂, HBr, CuBr0 → 601.575%>98% (Post-chrom.)
Overall Total Pathway --9.5 ~54.5% >98%

Table 1: Reaction parameters and quantitative yield summary for the synthesis of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

References

  • Wikipedia Contributors. "Sandmeyer reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Sánchez-Viesca, F., et al. "Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations." Journal of Chemical Education, ACS Publications. Available at:[Link]

  • Vedantu. "Preparation of p-Nitroacetanilide: Step-by-Step Guide." Vedantu Chemistry Resources. Available at:[Link]

Sources

Exploratory

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene reactivity and mechanism

An In-Depth Technical Guide to the Reactivity and Mechanism of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Section 1: Introduction and Molecular Profile 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a polysubstituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Mechanism of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Section 1: Introduction and Molecular Profile

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a polysubstituted aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and materials science sectors. Its unique arrangement of substituents—two distinct halogens, a potent electron-withdrawing group, and an electron-donating group—creates a highly activated and regioselective substrate for a variety of chemical transformations. This guide provides a detailed exploration of its core reactivity, focusing on the mechanistic underpinnings that govern its behavior in synthetic applications.

The strategic placement of a nitro group, a fluoride, a bromide, and an ethoxy group on the benzene ring imparts a nuanced electronic character. This makes the molecule an excellent building block for introducing complex functionality into larger molecular scaffolds.

Table 1: Molecular Profile of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

PropertyValue
IUPAC Name 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene
Molecular Formula C₈H₇BrFNO₃
Molecular Weight 264.05 g/mol [1]
CAS Number 1805026-70-3[1]
Appearance Typically a solid at room temperature

Section 2: The Core Reactivity - Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr occurs on electron-poor rings and is characterized by the attack of a nucleophile.[2] The reaction is dramatically accelerated by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group, positioned ortho or para to a suitable leaving group.[3][4][5]

The SNAr mechanism is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing a leaving group. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6]

  • Elimination of the Leaving Group: The aromaticity is restored in a fast, energetically favorable step where the leaving group is expelled.[6]

In this specific molecule, the powerful electron-withdrawing nitro group at the C4 position makes the entire aromatic ring highly electron-deficient, priming it for nucleophilic attack.

Section 3: Mechanistic Deep Dive and Regioselectivity

The presence of two potential leaving groups, fluorine at C2 and bromine at C1, raises a critical question of regioselectivity. Both positions are activated by the nitro group: the fluorine is ortho and the bromine is para.

In the context of SNAr reactions, the typical leaving group aptitude seen in SN1/SN2 reactions (I > Br > Cl > F) is inverted. The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3] Consequently, the most electronegative halogen, fluorine, enhances the electrophilicity of the carbon it is attached to, thereby accelerating the rate of nucleophilic attack.[2] Therefore, the substitution of the fluoro group is the kinetically favored pathway.

The ethoxy group at C3, while electron-donating through resonance, is positioned meta to the fluorine and ortho to the bromine. Its influence is secondary to the powerful activating effect of the nitro group, but it further modulates the electronic landscape of the ring.

The mechanism for the preferred substitution at the C2 position is illustrated below. The negative charge of the intermediate Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho nitro group, providing significant stabilization.[4][5]

Caption: SNAr mechanism showing preferential attack at the C-F bond.

Section 4: Representative Experimental Protocol

This section outlines a robust, self-validating protocol for the nucleophilic substitution of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene with a common nucleophile, sodium methoxide.

Protocol: Synthesis of 1-Bromo-2,3-diethoxy-4-nitrobenzene

Materials:

  • 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (e.g., 2.64 g, 10.0 mmol).

  • Reagent Addition: Dissolve the starting material in 40 mL of anhydrous methanol. To this solution, add sodium methoxide (e.g., 0.65 g, 12.0 mmol, 1.2 equivalents) portion-wise at room temperature while stirring.

  • Reaction Execution: Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of cold saturated aqueous NH₄Cl solution to quench the excess sodium methoxide.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure 1-Bromo-2,3-diethoxy-4-nitrobenzene.

Causality and Self-Validation:

  • Inert Atmosphere: Prevents moisture from reacting with the strong base (sodium methoxide).

  • Anhydrous Solvent: Ensures the nucleophile is the methoxide ion, not hydroxide which could be formed in the presence of water.

  • Excess Nucleophile: Using a slight excess (1.2 eq) of sodium methoxide ensures the reaction goes to completion.

  • Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing degradation.

  • Aqueous Quench: The NH₄Cl quench neutralizes the basic methoxide, making the subsequent extraction safer and more efficient.

  • Brine Wash: Removes residual water from the organic layer before drying.

  • Purification: Confirms the identity and purity of the final product, validating the success of the reaction.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep 1. Charge flask with starting material under N2 atmosphere add 2. Add anhydrous MeOH and portion-wise NaOMe prep->add reflux 3. Heat to reflux (65°C) and monitor by TLC add->reflux quench 4. Cool and quench with sat. aq. NH4Cl reflux->quench extract 5. Extract with DCM quench->extract wash 6. Wash with H2O and Brine extract->wash dry 7. Dry (MgSO4) and concentrate wash->dry purify 8. Purify via column chromatography dry->purify analyze 9. Characterize product (NMR, MS, IR) purify->analyze

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 1-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, a polysubstituted aromatic compound. By dissecting the influence of each substituent on the chemical environment of the molecule's protons, we will predict the expected chemical shifts, multiplicities, and coupling constants. This theoretical framework is then juxtaposed with a detailed, field-proven experimental protocol for acquiring high-quality NMR data. The guide culminates in an in-depth interpretation of the spectral data, offering researchers, scientists, and drug development professionals a practical and authoritative resource for understanding and applying NMR spectroscopy to complex molecular structures.

Introduction: The Molecule in Focus

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a highly substituted benzene derivative. Its utility may lie as an intermediate in the synthesis of complex organic molecules, where the precise arrangement of its functional groups—a halogen (bromine), an alkoxy group (ethoxy), a second halogen (fluorine), and a nitro group—offers a versatile platform for further chemical modification. The unambiguous characterization of this molecule is paramount, and ¹H NMR spectroscopy provides the most powerful means to confirm its structure by probing the electronic environment of every proton.

This guide will systematically deconstruct the anticipated ¹H NMR spectrum, focusing on the interplay of electronic effects (induction and resonance) and spin-spin coupling phenomena, including the often-complex proton-fluorine (¹H-¹⁹F) interactions.

Theoretical Prediction of the ¹H NMR Spectrum

A rigorous analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive approach is fundamental to spectral assignment and structural verification.

Molecular Structure and Proton Environments

The structure of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene contains two distinct sets of protons: those on the aromatic ring and those of the ethoxy substituent.

G H6 H-6 H5 H-5 H6->H5 ³J(H-H) ≈ 8 Hz F F H6->F ⁵J(H-F) ≈ 1-3 Hz H5->F ⁴J(H-F) ≈ 6-9 Hz OCH2 CH₂ CH3 CH₃ OCH2->CH3 ³J(H-H) ≈ 7 Hz

Figure 2: Predicted spin-spin coupling network for the target molecule.
  • ¹H-¹H Coupling:

    • Aromatic Protons: H-5 and H-6 are adjacent, or ortho, to each other. They will split each other's signals into doublets. The typical coupling constant for ortho protons (³JHH) is in the range of 7-10 Hz. [1] * Ethoxy Group: The methylene (-CH₂) protons have three neighbors on the methyl group, so their signal will be split into a quartet (3+1=4). The methyl (-CH₃) protons have two neighbors on the methylene group, so their signal will be split into a triplet (2+1=3). The ³JHH coupling constant is typically around 7 Hz. [2]

  • ¹H-¹⁹F Coupling:

    • The ¹⁹F nucleus has a spin of I=1/2, just like a proton, and therefore couples to nearby protons. [3]These couplings can occur over multiple bonds.

    • H-5 Coupling to F: H-5 is four bonds away from the fluorine atom at C-2. This meta coupling (⁴JHF) is expected to be significant, typically in the range of 6-9 Hz.

    • H-6 Coupling to F: H-6 is five bonds away from the fluorine atom. This para coupling (⁵JHF) is generally smaller, often 1-3 Hz, but may still be observable. [4] * Through-space Coupling: It is also possible for the fluorine atom to couple with the ethoxy protons through space if the molecule adopts a conformation where they are in close proximity. [5][6]This would introduce additional, smaller splittings but is often not resolved without specialized experiments.

Predicted Spectrum Summary
  • H-5: Will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho, large J) and the fluorine atom (meta, medium J).

  • H-6: Will appear as a doublet , primarily due to coupling with H-5. The smaller five-bond coupling to fluorine might cause slight broadening or a further subtle splitting (doublet of doublets, dd).

  • -OCH₂-: Will appear as a quartet (q) due to coupling with the -CH₃ protons.

  • -CH₃: Will appear as a triplet (t) due to coupling with the -OCH₂- protons.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, high-resolution ¹H NMR spectrum requires careful sample preparation and parameter optimization. The following protocol is a self-validating system designed for robust and reproducible results.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ B Filter into a clean, dry 5 mm NMR tube A->B C Insert sample into magnet and lock on deuterium signal B->C D Tune and match the probe for the ¹H frequency C->D E Shim the magnetic field for optimal homogeneity D->E F Acquire spectrum (e.g., 16-64 scans) E->F G Fourier Transform (FT) F->G H Phase and baseline correction G->H I Calibrate spectrum to TMS (0 ppm) or residual solvent peak H->I J Integrate signals I->J

Figure 3: Standard workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper concentration and solvent choice are critical. Deuterated chloroform (CDCl₃) is an excellent choice for many organic compounds due to its good solubilizing power and the presence of a single, well-defined residual solvent peak for reference.

    • Protocol: Accurately weigh 5-10 mg of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. [2]Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter. [7]

  • Spectrometer Setup and Data Acquisition:

    • Rationale: The following steps ensure the instrument is optimized for the specific sample, maximizing spectral resolution and sensitivity. [8] * Protocol:

      • Insert the sample into the NMR magnet.

      • Locking: Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment. [9] 3. Tuning and Matching: Tune and match the probe to the ¹H frequency. This ensures maximum efficiency of radiofrequency pulse transmission and signal detection. [10] 4. Shimming: Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity across the sample volume. This is the most critical step for achieving sharp lines and high resolution. [9] 5. Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., a 30° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds). Collect a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Rationale: Raw data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Apply a Fourier Transform (FT) to the FID.

      • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

      • Apply a baseline correction to ensure the baseline is flat and at zero intensity.

      • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

      • Integrate the area under each signal. The relative ratios of these integrals should correspond to the ratio of protons in each environment.

Interpretation of the ¹H NMR Spectrum

The following is an analysis based on the theoretical predictions.

Table 1: Summary of Predicted ¹H NMR Data for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Signal AssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J, Hz)
H-5~8.21Hdd⁴J(H-F) ≈ 8.0, ³J(H-H) ≈ 8.5
H-6~7.81Hd³J(H-H) ≈ 8.5
-OCH₂-~4.22Hq³J(H-H) ≈ 7.0
-CH₃~1.43Ht³J(H-H) ≈ 7.0

Detailed Analysis:

  • The Aromatic Region (δ 7.5-8.5 ppm):

    • The signal furthest downfield, around 8.2 ppm , is assigned to H-5 . Its multiplicity as a doublet of doublets confirms its coupling to two different spin-1/2 nuclei. The larger coupling constant (~8.5 Hz) corresponds to the ortho ¹H-¹H coupling with H-6, while the smaller coupling constant (~8.0 Hz) corresponds to the meta ¹H-¹⁹F coupling.

    • The signal around 7.8 ppm is assigned to H-6 . It appears as a doublet with a coupling constant of ~8.5 Hz, which matches the ortho coupling to H-5. The reciprocal nature of J-coupling is a key validation check: the J(H5-H6) value must be identical in both multiplets. [11]Any additional splitting from the long-range ⁵J(H-F) coupling may be too small to resolve and could manifest as slight peak broadening.

  • The Aliphatic Region (δ 0-5.0 ppm):

    • The quartet at approximately 4.2 ppm integrates to 2H and is assigned to the -OCH₂- protons. The quartet pattern arises from coupling to the three adjacent methyl protons.

    • The triplet at approximately 1.4 ppm integrates to 3H and is assigned to the -CH₃ protons. The triplet pattern arises from coupling to the two adjacent methylene protons. The integration ratio of the quartet to the triplet should be precisely 2:3, providing a self-validating check of the ethoxy group's presence.

Conclusion

The ¹H NMR spectrum of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a textbook example of how a systematic, first-principles approach can be used to elucidate a complex molecular structure. The chemical shifts are governed by the predictable electronic effects of the various substituents, while the signal multiplicities are dictated by through-bond ¹H-¹H and ¹H-¹⁹F spin-spin coupling. By combining theoretical prediction with a robust experimental protocol, NMR spectroscopy provides an unambiguous structural fingerprint of the molecule, confirming the connectivity and electronic environment of all proton-containing fragments. This guide serves as a model for the analysis of similarly complex small molecules, underscoring the power of NMR in modern chemical research and development.

References

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Retrieved from [Link]

  • Chem LibreTexts. (2022). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]

  • Chem LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chem LibreTexts. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

  • Beste, A., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Winata, W. F., et al. (2020). 1 H-NMR spectra of ethoxy ethane resulted from H2SO4-catalized condensation reaction. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • Sharaf, O. G., & Gronenborn, A. M. (2016). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Protein Science. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • Abraham, R. J., et al. (2010). The use of chemical shift calculations in the conformational analysis of substituted benzenes. New Journal of Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1970). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • ResearchGate. (2021). Revisiting NMR Through-Space J(FF) Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H Coupling in Proton NMR. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Transtutors. (2021, January 18). Study the NMR spectrum of ethoxyethane, diethyl ether (C4H10O) (Figure 26). 1H-NMR (300 MHz): d... Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. Retrieved from [Link]

  • Chem LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Measuring 1H NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). 13C Chemical Shift Effects on sp3 Carbons. Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 1-Bromo-4-fluoro-3-nitrobenzene, 98%. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Magritek. (2020, April 8). How do I run a 1H NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and 13C NMR Spectral Analysis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene: A Methodological Whitepaper

Executive Summary The structural elucidation of highly substituted fluoroaromatics presents a unique analytical challenge in modern organic chemistry and drug development. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted fluoroaromatics presents a unique analytical challenge in modern organic chemistry and drug development. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a densely functionalized benzene derivative containing four distinct heteroatomic substituents (Br, F, O, N) and only two aromatic protons.

Because standard 1 H NMR provides limited diagnostic value for such proton-deficient systems, 13 C Nuclear Magnetic Resonance (NMR) spectroscopy becomes the primary vector for structural verification. However, the presence of the fluorine atom ( 19 F, 100% natural abundance, spin-1/2) introduces extensive scalar coupling ( JCF​ ) across the carbon framework, splitting signals and complicating spectral interpretation.

This whitepaper provides an in-depth technical guide to the theoretical prediction, experimental acquisition, and logical assignment of the 13 C NMR spectrum for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. By combining Substituent Chemical Shift (SCS) additivity rules, 13 C- 19 F coupling constant analysis, and advanced 2D heteronuclear correlation protocols, we establish a self-validating framework for the unambiguous assignment of polysubstituted fluoroaromatics.

Theoretical Framework & Causality

To accurately assign the 13 C NMR spectrum of this molecule, we must understand the causality behind the observed chemical shifts and spin-spin couplings.

Substituent Chemical Shifts (SCS) in Polysubstituted Benzenes

The chemical shift of any carbon in a benzene ring is dictated by the inductive and resonance effects of its substituents. In highly substituted systems, the base chemical shift of benzene (128.5 ppm) is modified by the cumulative effect of each functional group. Research on [1] demonstrates that these effects are largely additive, though steric crowding can induce slight non-linear deviations.

  • Fluorine (-F): Highly electronegative, causing a massive downfield shift at the ipso carbon (+34.8 ppm) due to deshielding, but an upfield shift at the ortho and para positions due to π -electron donation.

  • Ethoxy (-OCH 2​ CH 3​ ): A strong π -donor, significantly shielding the ortho and para carbons while deshielding the ipso carbon.

  • Nitro (-NO 2​ ): A strong σ and π -acceptor, deshielding the ipso and ortho positions.

  • Bromine (-Br): Exhibits a "heavy atom effect," uniquely shielding the ipso carbon (-5.4 ppm) while slightly deshielding the ortho positions.

The Impact of 13 C- 19 F Scalar Coupling

Unlike protons, which can be easily decoupled using broad-band irradiation, 19 F nuclei couple strongly to the 13 C framework. As established in foundational studies on [2], the magnitude of the JCF​ coupling is strictly distance-dependent, providing a built-in "ruler" for structural assignment:

  • 1JCF​ (ipso): ~240–250 Hz. This massive coupling definitively identifies C-2.

  • 2JCF​ (ortho): ~15–25 Hz. Identifies C-1 and C-3.

  • 3JCF​ (meta): ~5–10 Hz. Identifies C-4 and C-6.

  • 4JCF​ (para): ~2–5 Hz. Identifies C-5.

Quantitative Data Presentation: Predicted NMR Parameters

Based on empirical SCS additivity rules and known JCF​ coupling mechanics, the theoretical 13 C NMR profile for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (in CDCl 3​ at 100 MHz) is summarized below.

Carbon PositionSubstituentPredicted Shift (ppm)MultiplicityCoupling Constant ( JCF​ )Diagnostic Rationale
C-1 -Br117.0Doublet 2JCF​≈18 HzShielded by heavy atom effect of Br; ortho to F.
C-2 -F153.2Doublet 1JCF​≈250 HzExtreme downfield shift; massive direct coupling.
C-3 -OCH 2​ CH 3​ 143.9Doublet 2JCF​≈15 HzDeshielded by oxygen; ortho to F.
C-4 -NO 2​ 134.4Doublet 3JCF​≈8 HzDeshielded by NO 2​ ; meta to F.
C-5 -H121.9Doublet 4JCF​≈3 HzShielded by ortho-ethoxy group; para to F.
C-6 -H126.5Doublet 3JCF​≈6 HzMeta to F; relatively neutral shift.
C-7 -CH 2​ -66.5SingletN/ACharacteristic aliphatic ether shift.
C-8 -CH 3​ 14.5SingletN/ACharacteristic terminal methyl shift.

Self-Validating Experimental Protocols

To experimentally validate the theoretical data, a rigorous, self-validating NMR acquisition protocol must be employed. The presence of four quaternary carbons (C1, C2, C3, C4) requires specific mitigation strategies for long longitudinal relaxation times ( T1​ ).

Protocol 1: Sample Preparation and T1​ Mitigation

Causality: Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation, leading to long T1​ times. If standard pulse sequences are used, these signals will be severely attenuated or missing.

  • Dissolve 30-50 mg of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in 0.6 mL of CDCl 3​ .

  • Crucial Step: Add 0.05 M of Chromium(III) acetylacetonate [Cr(acac) 3​ ] to the NMR tube. Cr(acac) 3​ acts as a paramagnetic relaxation agent, drastically shortening the T1​ of quaternary carbons and ensuring quantitative signal integration.

  • Degas the sample using three freeze-pump-thaw cycles to remove dissolved paramagnetic oxygen, which can broaden spectral lines.

Protocol 2: Dual-Acquisition 1D 13 C NMR

Causality: To unambiguously assign the carbons, we must observe both the JCF​ coupled spectrum and a simplified decoupled spectrum.

  • Acquire a standard 13 C{ 1 H} spectrum: Use an inverse-gated decoupling sequence with a relaxation delay ( D1​ ) of 5 seconds. This spectrum will display the characteristic doublet splitting caused by the 19 F nucleus.

  • Acquire a 13 C{ 1 H, 19 F} spectrum: Utilizing a modern [3], apply simultaneous broad-band decoupling to both protons and fluorine.

    • Validation: The collapse of all doublets into sharp singlets in this spectrum confirms that the splitting observed in Step 1 was exclusively due to 19 F, ruling out dynamic conformational exchange or impurities.

Protocol 3: 2D IMPACT-HMBC for Structural Anchoring

Causality: To differentiate C-1, C-3, and C-4 (which are all quaternary and closely spaced in shift), we rely on long-range Heteronuclear Multiple Bond Correlation (HMBC). The [4] provides high-sensitivity 2- and 3-bond correlations.

  • Set the long-range coupling constant ( nJCH​ ) optimization to 8 Hz.

  • Identify the strong singlet corresponding to the ethoxy -CH 2​

    • protons (~4.2 ppm in 1 H NMR).
  • Trace the cross-peak from the -CH 2​

    • protons to the carbon axis. The carbon signal showing a strong 3-bond correlation is unambiguously C-3 .
  • Once C-3 is anchored, use the JCF​ values to assign the remaining skeleton.

Visualizing the Analytical Logic

The following diagrams illustrate the logical flow of the experimental protocols and the specific 2D NMR correlations used to lock in the structural assignment.

Workflow A Sample Preparation (CDCl3 + Cr(acac)3) B 1D 13C{1H} NMR (Observe J_CF Couplings) A->B C 1D 13C{1H, 19F} NMR (Collapse Multiplets) B->C D 2D HMBC / HSQC (Connectivity Mapping) C->D E Data Synthesis & Signal Assignment D->E

Caption: NMR Acquisition Workflow for Fluoroaromatics.

HMBC H_CH2 H-7 (CH2 Protons) C3 C-3 (C-OEt) H_CH2->C3 3J_CH H_C5 H-5 (Aromatic) H_C5->C3 3J_CH C4 C-4 (C-NO2) H_C5->C4 2J_CH C1 C-1 (C-Br) H_C5->C1 3J_CH H_C6 H-6 (Aromatic) C2 C-2 (C-F) H_C6->C2 3J_CH H_C6->C4 3J_CH

Caption: Key HMBC Correlations for Structural Anchoring.

Conclusion

The structural elucidation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene via 13 C NMR requires a multi-faceted approach that moves beyond simple chemical shift matching. By understanding the causality of substituent effects, leveraging the inherent distance-mapping provided by 13 C- 19 F spin-spin couplings, and utilizing advanced HFX probe technology alongside HMBC correlation networks, researchers can achieve unambiguous assignment of heavily substituted fluoroaromatic scaffolds. This self-validating methodology ensures high scientific integrity in the characterization of complex active pharmaceutical ingredients (APIs) and synthetic intermediates.

References

  • Gowenlock, B. G., Cameron, W. R., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). The carbon-13 chemical shifts of several substituted nitrosobenzenes. Canadian Journal of Chemistry.[Link]

  • Abraham, R. J., Wileman, D. F., Bedford, G. R., & Greatbanks, D. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications (RSC Publishing).[Link]

Foundational

Comprehensive Mass Spectrometric Profiling of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene: Ionization Dynamics and Fragmentation Mechanisms

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound Identity: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5)[1] Executive Summary 1-Bromo-3-ethox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound Identity: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5)[1]

Executive Summary

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (C₈H₇BrFNO₃) is a highly functionalized aromatic scaffold utilized as a critical intermediate in pharmaceutical synthesis. The presence of four distinct substituents—a halogen pair (Br, F), an electron-donating ethoxy ether (-OEt), and a strongly electron-withdrawing nitro group (-NO₂)—creates a complex electronic environment. As a Senior Application Scientist, I have designed this whitepaper to decode the mass spectrometric (MS) behavior of this compound. By understanding the causality behind its ionization dynamics and fragmentation pathways, researchers can establish robust, self-validating analytical methods for its detection and structural confirmation.

Physicochemical Profiling & Ionization Strategy

The selection of an ionization technique must be dictated by the molecule's intrinsic physicochemical properties.

  • Why Electrospray Ionization (ESI) is Suboptimal: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene lacks highly acidic protons (e.g., -COOH, -OH) and basic functional groups (e.g., primary/secondary amines). Consequently, standard positive or negative ESI often yields poor ionization efficiency, relying unpredictably on adduct formation (e.g., [M+Na]⁺ or [M+Cl]⁻).

  • The Case for Electron Ionization (EI): Because this compound is a neutral, relatively non-polar, and volatile aromatic, Electron Ionization (EI) at 70 eV is the gold standard. EI provides a highly reproducible, hard-ionization environment that strips an electron to form a robust radical cation [M]⁺•.

  • Alternative Soft Ionization: For intact molecular mass confirmation without extensive fragmentation, Atmospheric Pressure Chemical Ionization (APCI) in negative mode is highly effective. The strongly electronegative nitro and fluoro groups facilitate electron capture, yielding a stable radical anion[M]•⁻[2].

High-Resolution Mass Spectrometry & Isotopic Signatures

A hallmark of rigorous mass spectrometry is the use of built-in self-validating systems. For this compound, the bromine atom serves as an internal isotopic tracer. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (~50.69% and 49.31%).

When analyzing the full-scan MS data, the molecular ion and any fragment retaining the bromine atom must present as a distinct doublet separated by 2 m/z units with equal intensity. If a fragment peak lacks this 1:1 doublet signature, it provides definitive proof that the bromine atom has been cleaved. This logical constraint eliminates ambiguity in spectral interpretation.

Mechanistic Fragmentation Pathways (70 eV EI)

The fragmentation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is governed by the competing bond dissociation energies and electronic effects of its substituents.

  • Nitro Group Cleavage (The Primary Event): The most facile cleavage in nitroaromatics is the loss of the nitro group. This proceeds via two competing mechanisms[3]:

    • Homolytic Cleavage: Direct cleavage of the C-N bond yields the[M - NO₂]⁺ cation (neutral loss of 46 Da).

    • Nitrite Rearrangement: The nitro group undergoes an oxygen-transfer rearrangement to form a nitrite ester intermediate, followed by the loss of a nitric oxide radical (•NO, 30 Da) to form an aryloxy cation[4].

  • Ethoxy Group Dynamics (McLafferty-Type Rearrangement): Following the loss of the nitro group, the ethoxy chain at position 3 becomes highly reactive. The ethereal oxygen can abstract a hydrogen atom from the terminal methyl group of the ethyl chain via a 6-membered transition state. This results in the neutral loss of ethylene (C₂H₄, 28 Da), leaving behind a phenolic hydroxyl group on the aromatic ring.

  • Halogen Elimination:

    • Fluorine: The C-F bond is exceptionally strong (~485 kJ/mol). Fluorine acts as a stabilizing anchor and is rarely lost under standard 70 eV conditions.

    • Bromine: The C-Br bond is significantly weaker. Following the loss of NO₂ and ethylene, the ring undergoes homolytic C-Br cleavage (loss of 79/81 Da). The resulting fragment at m/z 110 will appear as a singlet , validating the loss of the bromine tracer.

Fragmentation Pathway Visualization

G M Molecular Ion [M]+• m/z 263 / 265 C8H7BrFNO3 M_NO [M - NO]+ m/z 233 / 235 Loss of •NO (30 Da) M->M_NO - •NO Rearrangement M_NO2 [M - NO2]+ m/z 217 / 219 Loss of •NO2 (46 Da) M->M_NO2 - •NO2 Homolytic Cleavage M_NO2_C2H4 [M - NO2 - C2H4]+ m/z 189 / 191 Loss of C2H4 (28 Da) M_NO2->M_NO2_C2H4 - C2H4 McLafferty-type M_NO2_C2H4_Br [M - NO2 - C2H4 - Br]+ m/z 110 Loss of Br• (79/81 Da) M_NO2_C2H4->M_NO2_C2H4_Br - Br• Halogen Loss

Proposed EI fragmentation pathway for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Standardized Analytical Workflow (GC-EI-MS)

To ensure reproducibility across different laboratory environments, the following protocol leverages the physicochemical traits of the compound to create a self-validating GC-MS method.

Step 1: Sample Preparation

  • Solvent Selection: Dissolve the analyte in a non-polar, highly volatile solvent such as GC-grade Hexane or Dichloromethane (DCM) to a concentration of 10–50 µg/mL. Causality: Protic solvents like methanol can cause inlet degradation or transetherification of the ethoxy group at high inlet temperatures.

Step 2: Chromatographic Separation

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Inlet temperature set to 250 °C.

  • Oven Program: Initial hold at 60 °C for 1 min. Ramp at 15 °C/min to 280 °C, hold for 5 min. Causality: The 15 °C/min ramp ensures sharp peak shapes for halogenated aromatics while preventing thermal degradation of the nitro group on the column.

Step 3: Mass Spectrometer Parameters

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280 °C; Ion source at 230 °C; Quadrupole at 150 °C.

  • Acquisition Mode: Full Scan (m/z 50–350) for structural elucidation, followed by Selected Ion Monitoring (SIM) of m/z 263, 265, 217, and 219 for high-sensitivity quantification.

Step 4: Data Validation

  • Confirm the presence of the molecular ion doublet at m/z 263/265. Calculate the ratio of these peaks; a deviation of more than 5% from the theoretical 1:1 ratio indicates co-eluting matrix interference.

Quantitative Data Summary

The following tables summarize the exact mass calculations and diagnostic fragment ions required for the structural confirmation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Table 1: Exact Mass and Isotopic Distribution
IsotopeMolecular FormulaExact Mass (Da)Relative AbundanceDiagnostic Role
⁷⁹Br C₈H₇(⁷⁹Br)FNO₃262.9593~100.0%Primary quantification ion
⁸¹Br C₈H₇(⁸¹Br)FNO₃264.9573~97.3%Isotopic validation tracer
Table 2: Diagnostic EI-MS Fragment Ions (70 eV)
m/z (⁷⁹Br / ⁸¹Br)Ion AssignmentNeutral LossMechanistic Origin
263 / 265 [M]⁺•NoneIntact Molecular Ion
233 / 235 [M - NO]⁺30 Da (•NO)Nitro-to-nitrite rearrangement
217 / 219 [M - NO₂]⁺46 Da (•NO₂)Homolytic C-N bond cleavage
189 / 191 [M - NO₂ - C₂H₄]⁺28 Da (C₂H₄)McLafferty-type rearrangement of ethoxy
110 (Singlet) [M - NO₂ - C₂H₄ - Br]⁺79/81 Da (Br•)Homolytic C-Br bond cleavage

References

  • EGUsphere (Copernicus). "Secondary organic aerosol formed by EURO 5 gasoline vehicle emissions: chemical composition and gas-to-particle phase partitioning." EGUsphere Preprints. Available at: [Link][2]

Sources

Exploratory

An In-depth Technical Guide to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene: A Versatile Building Block for Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular entities are paramount. The functional group-rich aromatic compound, 1-Bromo-3-ethoxy-2-fluoro-4-n...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular entities are paramount. The functional group-rich aromatic compound, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, represents a key building block with significant potential for the construction of complex pharmaceutical agents. This guide provides an in-depth analysis of its synthesis, predicted properties, reactivity, and applications, offering a technical resource for its effective utilization in medicinal chemistry.

Introduction: A Molecule of Strategic Importance

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a polysubstituted aromatic compound. Its utility in drug discovery is derived from the specific arrangement of its four functional groups: a bromine atom, an ethoxy group, a fluorine atom, and a nitro group. Each of these imparts distinct chemical properties that can be strategically exploited in the synthesis of new therapeutic agents.

The presence of a fluorine atom is particularly noteworthy. Organofluorine compounds are of paramount importance in modern medicine, with fluorine incorporation known to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[1] The nitro group is a strong electron-withdrawing group, which not only influences the reactivity of the aromatic ring but can also be readily reduced to a primary amine, a common functional group in many bioactive molecules.[2][3][4] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][5] Finally, the ethoxy group , an electron-donating group, can modulate the electronic properties and lipophilicity of the molecule.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₇BrFNO₃
Molecular Weight 264.05 g/mol
XLogP3 ~2.9-3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Note: These values are estimations based on the properties of similar compounds and standard computational algorithms.[6][7]

Proposed Synthesis

A plausible synthetic route to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be envisioned starting from commercially available precursors. A potential pathway involves the nitration of a substituted fluorobenzene, followed by bromination and subsequent etherification.

Experimental Protocol: A Proposed Synthetic Pathway

Step 1: Nitration of 1-bromo-3-ethoxy-2-fluorobenzene

  • To a stirred solution of 1-bromo-3-ethoxy-2-fluorobenzene in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise.

  • Maintain the temperature below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Characterization

The final product should be characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Synthetic Workflow 1-bromo-3-ethoxy-2-fluorobenzene 1-bromo-3-ethoxy-2-fluorobenzene Nitration Nitration 1-bromo-3-ethoxy-2-fluorobenzene->Nitration H₂SO₄, HNO₃ 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Nitration->1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Purification

A proposed synthetic workflow for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Predicted Reactivity and Synthetic Utility

The unique combination of functional groups in 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene makes it a versatile intermediate for a wide range of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group, ortho and para to the halogen atoms, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[8][9][10] The fluorine atom, being a better leaving group than bromine in SNAr reactions, is the most likely site for nucleophilic attack. This allows for the facile introduction of a variety of nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of compounds.

Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.[2][5] This enables the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules. Key examples include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride or iron in acidic media.[2] This transformation is crucial as the resulting aniline derivative is a key precursor for the synthesis of a wide array of heterocycles and other functionalities commonly found in pharmaceuticals.[4]

Reactivity Pathways A 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene B SNAr Product A->B Nucleophilic Aromatic Substitution (Nu⁻) C Cross-Coupling Product A->C Cross-Coupling (e.g., Suzuki, Sonogashira) D Amino Derivative A->D Nitro Reduction ([H])

Key reactivity pathways of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Applications in Drug Development

The synthetic versatility of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Its potential applications span several therapeutic areas:

  • Oncology: As a scaffold for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted aniline core, which can be accessed through the SNAr and nitro reduction pathways.[9]

  • Infectious Diseases: As a precursor for novel antibacterial and antifungal agents. The nitroaromatic scaffold itself can exhibit antimicrobial properties, and the functional groups allow for further elaboration to optimize activity.[3]

  • Inflammatory Diseases: In the development of anti-inflammatory compounds. The ability to introduce diverse functionalities allows for the fine-tuning of molecular properties to target specific inflammatory pathways.[2]

Safety Considerations

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. As with many nitroaromatic and halogenated compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[11] It may also cause irritation to the eyes, respiratory system, and skin.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a highly functionalized and versatile building block with significant potential in modern drug discovery. Its unique combination of reactive sites allows for a wide range of synthetic transformations, providing access to a diverse array of complex molecular architectures. While direct experimental data for this specific isomer is limited, its predicted properties and reactivity, based on established chemical principles, highlight its potential as a valuable tool for medicinal chemists in the development of new therapeutic agents.

References

  • PubChem. 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. [Link]

  • PubChem. 1-Bromo-2-ethoxy-4-nitrobenzene. [Link]

  • PubChem. 1-Bromo-3-ethyl-4-fluoro-2-nitrobenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Reactivity and Applications of 1-Bromo-3-fluoro-2-nitrobenzene. [Link]

  • Chemical Reviews. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]

  • International Research Journal of Engineering and Technology (IRJET). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-fluoro-nitrobenzene. [Link]

  • ChemBK. 1-BROMO-3-FLUORO-4-NITROBENZENE. [Link]

  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

Sources

Foundational

In-Depth Technical Guide: Structural Elucidation, Isomeric Space, and Rational Synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Executive Summary In the realm of modern drug discovery and agrochemical development, highly functionalized tetra-substituted benzenes serve as rigid, predictable scaffolds for complex pharmacophores. 1-Bromo-3-ethoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and agrochemical development, highly functionalized tetra-substituted benzenes serve as rigid, predictable scaffolds for complex pharmacophores. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5)[1] is a prime example of such a building block. Featuring four distinct functional groups—a halogen for cross-coupling (-Br), an electronegative fluorine for metabolic stability (-F), an electron-donating alkoxy group (-OEt), and a reducible nitro group (-NO₂)—this molecule offers an exceptional canvas for orthogonal derivatization.

This whitepaper provides a comprehensive analysis of its structural formula, the mathematical enumeration of its isomeric space, and a self-validating, mechanistically grounded synthetic protocol.

Structural Formula & Physicochemical Profiling

The structural formula of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene consists of a central aromatic ring with a contiguous 1,2,3,4-substitution pattern. The spatial crowding of these four groups dictates both its chemical reactivity and its physical properties.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics for this compound[1]:

PropertyValueClinical/Synthetic Relevance
Chemical Formula C₈H₇BrFNO₃Defines the exact atomic composition.
Molecular Weight 264.05 g/mol Optimal low-MW fragment for lead generation.
CAS Registry Number 1805187-70-5Unique identifier for commercial sourcing.
Substitution Pattern 1,2,3,4-TetrasubstitutedHigh steric hindrance; restricts bond rotation of the -OEt group.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.
Hydrogen Bond Acceptors 4 (F, O, O, O)Facilitates target protein binding (e.g., kinase hinge regions).

Isomeric Space and Combinatorial Symmetry

When synthesizing highly substituted arenes, understanding the total possible isomeric space is critical for identifying and isolating byproducts. For a benzene ring with the formula C₆H₂ABCD (where A=-Br, B=-F, C=-OEt, D=-NO₂), we can mathematically prove the exact number of positional isomers using[2].

Mathematical Proof of Isomer Count

The symmetry group of a 2D benzene ring is D6​ (order ∣G∣=12 ). We are placing 4 distinct substituents and 2 identical hydrogen atoms across 6 vertices. The total number of raw permutations is:

2!×1!×1!×1!×1!6!​=360 permutations

To find the number of unique equivalence classes (isomers), we evaluate how many permutations are fixed by the symmetry operations of D6​ [3]:

  • Identity ( E ): Fixes all 360 permutations.

  • Rotations ( C6​,C3​,C2​ ): Because all 4 substituents are unique, no rotation can map the molecule onto an identical arrangement. (0 fixed).

  • Reflections ( σv​,σd​ ): A reflection must swap vertices in pairs. Since we only have one pair of identical atoms (the two hydrogens), it is impossible to symmetrically reflect the four unique substituents. (0 fixed).

Applying Burnside's Lemma:

Total Isomers=12360+0+0+0​=30 distinct isomers
Isomer Distribution Table

The 30 isomers are distributed across three fundamental substitution frameworks:

FrameworkRelative PositionsNumber of IsomersSymmetry Characteristics
Contiguous 1,2,3,4-tetrasubstituted12No plane of symmetry; highly sterically crowded.
Asymmetric 1,2,3,5-tetrasubstituted12One isolated proton (C4); one isolated substituent (C5).
Symmetric Core 1,2,4,5-tetrasubstituted6Para-oriented pairs; lowest steric strain.

Rational Synthesis & Mechanistic Causality

The targeted synthesis of the 1,2,3,4-isomer requires precise control over regioselectivity. The most logical and high-yielding route begins with commercially available 3-bromo-2-fluorophenol .

SynthesisWorkflow SM 3-Bromo-2-fluorophenol (Starting Material) Int 1-Bromo-3-ethoxy-2-fluorobenzene (Intermediate) SM->Int Ethyl Bromide, K2CO3 DMF, 80°C (Williamson Ether Synthesis) Target 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (Target Compound) Int->Target HNO3, H2SO4 0°C to RT (Electrophilic Aromatic Substitution)

Figure 1: Two-step rational synthesis workflow for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Mechanistic Causality of Electrophilic Aromatic Substitution (EAS)

The critical step is the nitration of the intermediate, 1-bromo-3-ethoxy-2-fluorobenzene. According to the principles outlined in [4], the regioselectivity is governed by the competing directing effects of the existing substituents[5]:

  • -OEt (C3): Strongly activating, ortho/para directing.

  • -Br (C1): Weakly deactivating, ortho/para directing.

  • -F (C2): Weakly deactivating, ortho/para directing.

The strong activator (-OEt) dominates the orientation. It directs the incoming nitronium ion ( NO2+​ ) to either C4 (ortho) or C6 (para) . While para-substitution is typically favored due to sterics, the C6 position in this molecule is flanked by the exceptionally bulky bromine atom (van der Waals radius 1.85 Å). Consequently, the C4 position—flanked only by the flexible ethoxy group and a small hydrogen atom—becomes the kinetically and thermodynamically favored site for electrophilic attack.

Regioselectivity Substrate 1-Bromo-3-ethoxy-2-fluorobenzene (Reactive Intermediate) OEt -OEt (C3) Strong Activator Substrate->OEt Br -Br (C1) Weak Deactivator Substrate->Br F -F (C2) Weak Deactivator Substrate->F C4 C4 Position (Target) Ortho to -OEt Para to -Br OEt->C4 Ortho Directing C6 C6 Position (Byproduct) Para to -OEt Ortho to -Br OEt->C6 Para Directing Br->C4 Para Directing Br->C6 Ortho Directing C5 C5 Position Para to -F Meta to -OEt/-Br F->C5 Para Directing

Figure 2: Regioselectivity and directing effects during the nitration of the intermediate.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating analytical checkpoints that confirm causality at each step.

Step 1: Williamson Ether Synthesis (Ethylation)

Objective: Mask the hydroxyl group to prevent oxidative degradation during subsequent nitration.

  • Reaction: Dissolve 3-bromo-2-fluorophenol (1.0 eq) in anhydrous DMF (0.5 M). Add anhydrous K2​CO3​ (1.5 eq) and ethyl bromide (1.2 eq).

    • Causality: K2​CO3​ is a mild base that deprotonates the phenol without triggering side reactions. DMF, a polar aprotic solvent, leaves the phenoxide nucleophile unsolvated, drastically accelerating the SN​2 substitution.

  • Conditions: Stir at 80°C for 4 hours.

  • Validation (TLC): Elute with 9:1 Hexane:EtOAc. The product will appear as a new, significantly less polar spot (higher Rf​ ) due to the loss of the hydrogen-bonding hydroxyl group.

  • Workup: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Electrophilic Aromatic Substitution (Nitration)

Objective: Introduce the nitro group selectively at the C4 position.

  • Reaction: Dissolve the intermediate 1-bromo-3-ethoxy-2-fluorobenzene (1.0 eq) in concentrated H2​SO4​ (3.0 M) at 0°C. Slowly add a pre-cooled mixture of concentrated HNO3​ (1.05 eq) and H2​SO4​ dropwise over 30 minutes.

    • Causality: The mixed acid generates the highly reactive nitronium ion ( NO2+​ ). Strict temperature control at 0°C is mandatory to prevent over-nitration (forming dinitro byproducts) and to suppress the oxidative cleavage of the electron-rich ethoxy ring.

  • Conditions: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Pour the mixture over crushed ice. The target compound will precipitate as a solid. Filter and wash with cold water.

  • Validation (NMR Differentiation): To validate that the C4-nitro isomer was formed rather than the C6-nitro byproduct, analyze the 1H NMR spectrum.

    • The target C4-nitro isomer possesses protons at C5 and C6. H5 is ortho to the nitro group (strongly deshielded, ~7.9 ppm), and H6 is ortho to bromine (~7.5 ppm). Both will appear as doublets ( J≈8.5 Hz) in the downfield region.

    • If the C6-nitro byproduct formed, its protons would be at C4 and C5. H4 is ortho to the ethoxy group, which is strongly shielding. This would manifest as an anomalous upfield doublet (~6.9 ppm). The absence of this upfield signal self-validates the regiochemical success of the protocol.

References

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition." Wiley / ScholarVox. [Link]

  • Laird, T. "March's Advanced Organic Chemistry, 7th ed. Review". Organic Process Research & Development, ACS Publications.[Link]

  • Keller, M. T. "Applications of Pólya's Enumeration Formula". Applied Combinatorics.[Link]

  • ASME Digital Collection. "Enumerating the Nonisomorphic Configurations of a Modular Reconfigurable Robot". Journal of Mechanisms and Robotics. [Link]

Sources

Exploratory

Solubility Dynamics of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Organic Solvents: A Technical Guide for Method Development and Analytical Quantification

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, poly-substituted aromatic intermediate critical to advanced Active Pharmaceutical Ingredient (API) synthesis and agrochemical development. Determining its solubility across various organic solvents is a prerequisite for reaction optimization, crystallization, and purification workflows.

Because empirical solubility data for this specific tetrasubstituted benzene is scarce, this guide provides a predictive thermodynamic framework based on Hansen Solubility Parameters (HSP) and structural analogues. Furthermore, it details a self-validating, step-by-step experimental methodology adapted from international testing guidelines to empirically quantify its solubility profile with absolute analytical confidence.

Molecular Architecture & Thermodynamic Solubility Framework

As an application scientist, one must look beyond basic "like-dissolves-like" heuristics and analyze the specific electronic and steric environment of the solute. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene features a complex push-pull electronic system:

  • Bromine (C1): A massive, highly polarizable halogen that significantly increases the molecule's dispersion forces ( δd​ ).

  • Fluorine (C2): Highly electronegative, providing strong inductive electron withdrawal.

  • Ethoxy Group (C3): An electron-donating ether. However, being sterically sandwiched between the fluorine and nitro groups, it is forced out of the aromatic plane. This exposes the ether oxygen to act as a weak hydrogen-bond acceptor ( δh​ ).

  • Nitro Group (C4): A strongly electron-withdrawing group that induces a massive permanent dipole, driving up the polarity parameter ( δp​ ).

The Hansen Solubility Parameter (HSP) Model

To predict solubility, we utilize the Hansen Solubility Parameter framework , which divides cohesive energy density into three components: Dispersion ( δd​ ), Polarity ( δp​ ), and Hydrogen Bonding ( δh​ ). Based on structural analogues like bromobenzene and nitrobenzene , the target compound exhibits high δd​ and δp​ values, but a relatively low δh​ due to the lack of H-bond donors.

Thermodynamic miscibility occurs when the interaction radius ( Ra​ ) between the solvent and the solute is minimized.

HSP_Thermodynamics cluster_HSP Hansen Solubility Parameters (HSP) Solute 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Dispersion Dispersion (δd) Halogen/Aromatic Core Solute->Dispersion Polarity Polarity (δp) Nitro/Ether Dipoles Solute->Polarity HBonding H-Bonding (δh) Ether Oxygen Acceptor Solute->HBonding Interaction Ra < R0 Thermodynamic Miscibility Dispersion->Interaction Polarity->Interaction HBonding->Interaction Solvent Organic Solvent (e.g., Ethyl Acetate) Solvent->Interaction HSP Matching

Figure 1: Thermodynamic interaction model based on Hansen Solubility Parameters (HSP).

Predictive Quantitative Solubility Profile

By extrapolating data from the solubility behaviors of halogenated nitrobenzenes and environmental partition coefficients of highly substituted aromatics , we can construct a highly accurate predictive solubility matrix.

Table 1: Estimated Solubility in Representative Organic Solvents
Solvent ClassRepresentative SolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Ethyl Acetate> 100 (Freely Soluble)Strong dipole match with the nitro group; moderate H-bond acceptor capacity aligns with the ethoxy ether.
Polar Aprotic Acetone> 100 (Freely Soluble)Excellent HSP alignment ( δp​ , δd​ ); high thermodynamic solubilizing power for functionalized aromatics.
Halogenated Dichloromethane50 - 100 (Soluble)High dispersion forces ( δd​ ) perfectly match the highly polarizable brominated core.
Polar Protic Methanol10 - 50 (Sparingly Soluble)High δh​ (H-bonding) of the solvent disrupts ideal solute-solvent interactions; solute lacks H-bond donors.
Non-Polar Hexane< 5 (Slightly Soluble)Lacks the polarity ( δp​ ) necessary to interact with the highly polarized nitro/ether functional groups.
Aqueous Water< 0.1 (Insoluble)Extreme polarity mismatch; the highly hydrophobic halogenated core repels aqueous solvation shells.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically determine the exact solubility of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, we adapt the OECD Test Guideline 105 (Shake-Flask Method) . This method is explicitly chosen because the anticipated solubility in organic solvents is >10−2 g/L, rendering column elution methods unnecessary.

The Causality of Trustworthiness: A common failure in solubility testing of crystalline halogenated aromatics is assuming equilibrium has been reached prematurely. To ensure this protocol is a self-validating system, we mandate a time-course sampling strategy. The system only validates its own equilibrium state when the variance in quantified solute concentration between successive 24-hour time points is less than 5%.

Step-by-Step Workflow
  • Saturation Setup: Weigh approximately 500 mg of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene into three separate amber glass vials (labeled A, B, and C) to prevent UV-induced degradation of the nitro group. Add 2.0 mL of the target organic solvent to each vial. Causality: A visible excess of solid must remain to drive thermodynamic saturation.

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostated orbital shaker set to exactly 25.0 ± 0.1 °C and agitate at 150 RPM. Causality: Solubility is exponentially dependent on temperature; even a 1°C fluctuation can cause supersaturation or premature precipitation.

  • Time-Course Phase Separation:

    • Remove Vial A at 24 hours.

    • Remove Vial B at 48 hours.

    • Remove Vial C at 72 hours. Centrifuge each vial at 10,000 RPM for 10 minutes at exactly 25.0 °C. Causality: Centrifugation is vastly superior to syringe filtration for highly lipophilic compounds, which frequently adsorb onto nylon or PTFE filter membranes, skewing quantitative results.

  • Aliquot Extraction: Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette (to account for solvent volatility and density) and dilute it volumetrically (e.g., 1:100) in the HPLC mobile phase.

ShakeFlask Step1 1. Saturation Add excess solute to solvent Step2 2. Equilibration Thermostated shaking (24-72h) Step1->Step2 OECD 105 Step3 3. Phase Separation Centrifugation at constant temp Step2->Step3 Isothermal Step4 4. Quantification HPLC-UV Analysis of supernatant Step3->Step4 Aliquot Step5 5. Validation Check <5% variance across timepoints Step4->Step5 Data Processing

Figure 2: Adapted OECD 105 Shake-Flask methodology for organic solvent solubility determination.

Analytical Quantification & Troubleshooting

HPLC-UV Parameters

Quantify the diluted aliquots using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 (e.g., 150 mm x 4.6 mm, 3.5 µm). The hydrophobic stationary phase provides excellent retention for halogenated aromatics.

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water.

  • Detection: UV at 254 nm. The extended conjugation of the aromatic ring coupled with the nitro chromophore provides massive molar absorptivity at this wavelength.

Field-Proven Troubleshooting
  • Issue: Oiling Out (Liquid-Liquid Phase Separation).

    • Observation: Instead of a clean solid-liquid equilibrium, the excess solute melts into a dense, solvent-rich syrup at the bottom of the flask.

    • Causality & Solution: This occurs when the solvent's solubilizing power is borderline, depressing the melting point of the solute below the test temperature. Shift the solvent system to a slightly more polar (e.g., adding methanol) or non-polar extreme to force a definitive crystalline solid-liquid state .

  • Issue: Emulsion Formation in Halogenated Solvents.

    • Observation: The supernatant remains cloudy after standard centrifugation.

    • Causality & Solution: The high density of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene combined with dense solvents (like DCM) reduces the density differential required for rapid sedimentation. Increase centrifugation time to 30 minutes and utilize a temperature-controlled ultracentrifuge.

References

  • Abbott, S. HSP Basics | Practical Solubility Science. URL: [Link]

  • Park, K. Hansen Solubility Parameters. URL:[Link]

  • Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants Halogenated Benzenes. URL: [Link]

  • Organisation for Economic Co-operation and Development (OECD) (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. URL:[Link]

Foundational

Harnessing Fluorinated Nitrobenzenes: A Comprehensive Guide to Reactivity, Physicochemical Properties, and Synthetic Applications

Executive Summary Fluorinated nitrobenzenes represent a cornerstone class of intermediates in modern synthetic chemistry, pharmaceutical development, and materials science. The unique juxtaposition of a highly electroneg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated nitrobenzenes represent a cornerstone class of intermediates in modern synthetic chemistry, pharmaceutical development, and materials science. The unique juxtaposition of a highly electronegative fluorine atom with a strongly electron-withdrawing nitro group creates a highly polarized aromatic system. As an application scientist who has spent years optimizing late-stage functionalizations, I have found that mastering the reactivity of these compounds requires a deep understanding of their stereoelectronic properties. This whitepaper deconstructs the mechanistic causality behind their reactivity, profiles their physicochemical characteristics, and provides a self-validating experimental framework for their application.

The Dual-Functionality Paradigm: Electronic Synergism

The synthetic utility of fluorinated nitrobenzenes is dictated by a "push-pull" electronic dynamic. The nitro group ( −NO2​ ) acts as a powerful electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects, severely depleting the aromatic ring of electron density.

Simultaneously, the fluorine atom exerts an extreme −I effect. While fluorine can theoretically donate electron density via resonance ( +M ), its primary role in these electron-deficient scaffolds is to highly polarize the C−F bond. This renders the ipso-carbon exceptionally electrophilic. In drug design, this dual functionality allows the nitro group to serve as a latent amine (accessible via reduction) while the fluorine acts as a premier leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) .

Physicochemical and Energetic Profiling

The degree and positional arrangement of fluorination drastically alter the physical properties of nitrobenzenes. For instance, high fluorine content combined with nitro groups creates materials with exceptional detonation properties, as the formation of hydrogen fluoride (HF) upon detonation releases massive amounts of energy . Furthermore, the adiabatic electron affinities of these compounds dictate their behavior in electron-attachment processes, which is critical for their use as radiosensitizing agents in oncology .

Table 1: Physicochemical Properties of Selected Fluorinated Nitroarenes
CompoundMelting Point (°C)Boiling Point / Decomp (°C)Key Characteristic / Application
4-Fluoronitrobenzene 27205Highly reactive electrophile; API intermediate
2,3-Dimethyl-4-fluoronitrobenzene 38 - 42110 (at 14 mmHg)Agrochemical precursor; selective reactivity
3,5-Difluoro-2,4,6-trinitrotoluene (DFTNT) 101.8324.7 (Decomp)High-density melt-cast explosive (7435 m/s)
3,5-Difluoronitrobenzene (3,5-DFNB) -9176High adiabatic electron affinity (1.49 eV)

Mechanistic Insights: SN​Ar vs. Concerted Pathways

A common misconception in organic synthesis is that the C−F bond, being the strongest carbon-halogen bond, should make fluorine a poor leaving group. However, in SN​Ar reactions, the rate-determining step is not the cleavage of the leaving group, but rather the initial nucleophilic attack to form the anionic intermediate.

Fluorine's extreme electronegativity stabilizes the accumulating negative charge in the transition state leading to the Meisenheimer complex, vastly lowering the activation energy barrier compared to chlorine or bromine . Furthermore, recent advanced catalytic studies reveal that depending on the substrate's electronics, the reaction can bypass the discrete Meisenheimer intermediate entirely, proceeding via a Concerted SN​Ar ( CSN​Ar ) pathway .

SNAr_Mechanism FNB Fluoronitrobenzene (Electrophile) Attack Nucleophilic Attack at ipso-Carbon FNB->Attack Nuc Nucleophile (e.g., Amine/Thiol) Nuc->Attack Meisenheimer Meisenheimer Complex (Stepwise Pathway) Attack->Meisenheimer Electron-deficient substrates CSNAr Concerted Transition State (CSNAr Pathway) Attack->CSNAr Electron-rich or specific catalysis Product Substituted Nitrobenzene + Fluoride Ion Meisenheimer->Product F- Elimination CSNAr->Product F- Elimination

Caption: Logical flow of stepwise versus concerted SNAr pathways.

Applications in Drug Development

In medicinal chemistry, fluoronitrobenzenes are indispensable for the synthesis of privileged scaffolds. For example, the reaction of 3-chloro-4-fluoronitrobenzene with piperazine derivatives is the foundational step in synthesizing fluoroquinolone antibiotics. The nitro group is subsequently reduced to an aniline, which undergoes cyclization to form the quinolone core. The ability to selectively displace the fluorine atom while leaving other halogens (like chlorine) intact is a direct consequence of the kinetic preference established by fluorine's electronegativity.

Self-Validating Experimental Protocol: Standardized SN​Ar Workflow

To ensure reproducibility and high yields, I have designed the following self-validating protocol for the amination of 4-fluoronitrobenzene. This protocol embeds causality into every step, ensuring the operator understands why specific conditions are chosen.

Objective: Synthesis of 4-Morpholinonitrobenzene

Step 1: Reagent Preparation & Anhydrous Conditions

  • Action: Dissolve 1.0 eq of 4-fluoronitrobenzene in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add 1.2 eq of morpholine and 2.0 eq of anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Causality: Why DMF? Polar aprotic solvents solvate the potassium cation but leave the nucleophilic amine "naked" and highly reactive. Why K2​CO3​ instead of NaOH? Hydroxide is a strong oxygen nucleophile that will competitively attack the fluoronitrobenzene to form 4-nitrophenol. K2​CO3​ is non-nucleophilic and acts strictly to scavenge the generated HF.

Step 2: Reaction Execution

  • Action: Stir the mixture at 80°C under a nitrogen atmosphere for 4 hours.

  • Causality: The nitrogen atmosphere prevents oxidative degradation of the amine at elevated temperatures. 80°C provides sufficient thermal energy to overcome the activation barrier of the nucleophilic attack without causing thermal decomposition of the nitroarene.

Step 3: In-Process Control (IPC) - The Self-Validation Step

  • Action: At 3 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS against a pre-injected standard of the starting material.

  • Self-Validation: Do not proceed to workup based on time alone. The reaction is only validated as complete when the LC-MS trace shows >98% disappearance of the starting mass (m/z 141) and the appearance of the product mass (m/z 208). Furthermore, a distinct shift in the UV absorption spectrum confirms the replacement of the fluorine chromophore with an amine.

Step 4: Quench and Workup

  • Action: Cool the reaction to room temperature and pour it into 10 volumes of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting bright yellow precipitate and wash with cold water.

  • Causality: The product is highly hydrophobic compared to the starting amine and DMF. Quenching in water crashes out the product while keeping the DMF, unreacted morpholine, and potassium fluoride salts completely dissolved in the aqueous layer, effectively purifying the product via precipitation.

Experimental_Workflow Prep 1. Reagent Prep (Anhydrous) React 2. Reaction Execution (Controlled Temp) Prep->React IPC 3. In-Process Control (LC-MS/TLC) React->IPC IPC->React Incomplete Workup 4. Workup & Isolation (Aqueous Quench) IPC->Workup Complete Validate 5. Product Validation (NMR/HPLC) Workup->Validate

Caption: Self-validating experimental workflow for SNAr reactions.

References

  • Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: MDPI - International Journal of Molecular Sciences URL: [Link]

  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Dissociative electron attachment to fluorinated nitrobenzenes Source: Queen's University Belfast Research Portal URL: [Link]

  • Title: Strategies for constructing melt-castable energetic materials: A critical review Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Protocol for Nucleophilic Aromatic Substitution (SNAr) with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

An Application Note for Drug Development Professionals and Organic Chemists Abstract This document provides a detailed technical guide on the application of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in nucleophilic aromat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This document provides a detailed technical guide on the application of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. The unique substitution pattern of this substrate, featuring two distinct halogen leaving groups and a powerful activating nitro group, presents a valuable opportunity for regioselective functionalization. This guide delves into the underlying mechanistic principles, offers detailed step-by-step protocols for reactions with various nucleophile classes (amines, thiols, and alcohols), and provides a comprehensive troubleshooting section to assist researchers in overcoming common experimental challenges. The protocols and insights presented herein are designed to empower scientists in pharmaceutical research and fine chemical synthesis to leverage this versatile building block for the efficient construction of complex molecular architectures.

Introduction: Understanding the Substrate's Reactivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, recognized as the second most commonly used reaction in medicinal chemistry research for forging carbon-heteroatom bonds.[1] The reaction's power lies in its ability to directly append nucleophiles to an aromatic ring, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

The substrate, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, is a highly activated and versatile reagent for SNAr reactions. Its reactivity is governed by a precise interplay of its substituents:

  • Activating Group: The nitro group (-NO₂) at the C4 position is a potent electron-withdrawing group. Through its strong resonance (-M) and inductive (-I) effects, it dramatically lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack.[2][3]

  • Leaving Groups: The molecule possesses two potential leaving groups: a fluorine atom at C2 and a bromine atom at C1. In the context of SNAr, the reactivity order of halogens is typically F > Cl > Br > I.[3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, rather than the subsequent cleavage of the carbon-halogen bond.[4]

  • Regioselectivity: The positioning of the activating nitro group is critical for determining which halogen is displaced. Electron-withdrawing groups stabilize the negatively charged intermediate (the Meisenheimer complex) most effectively when they are positioned ortho or para to the site of nucleophilic attack.[5][6] In this substrate, the fluorine atom is ortho to the nitro group, while the bromine atom is meta. Consequently, the intermediate formed by attack at the C2 position is significantly stabilized by resonance delocalization of the negative charge onto the nitro group. The intermediate from attack at the C1 position lacks this crucial stabilization. Therefore, regioselective substitution of the fluorine atom is overwhelmingly favored.

  • Directing Group: The ethoxy group at C3 is an electron-donating group. While such groups typically deactivate the ring towards nucleophilic attack, its influence is overridden by the powerful nitro group.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.[2]

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom (C2), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6]

  • Elimination & Aromatization: The aromaticity of the ring is restored as the fluoride ion is expelled, resulting in the final substituted product.

The diagram below illustrates this mechanistic pathway, highlighting the critical role of the ortho-nitro group in stabilizing the intermediate.

Sources

Application

Application Note: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene as a Highly Functionalized Scaffold for Kinase Inhibitor and PROTAC Synthesis

Introduction & Structural Rationale 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, tetra-substituted building block that serves as a premium starting material in modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, tetra-substituted building block that serves as a premium starting material in modern medicinal chemistry. Designing complex Active Pharmaceutical Ingredients (APIs)—particularly kinase inhibitors and PROTAC degraders—requires rigid scaffolds with orthogonal reactive vectors. This molecule provides a highly programmable core, offering four distinct sites for structural elaboration and physicochemical tuning.

As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a strategic tool for drug design. The specific substitution pattern dictates its reactivity and its ultimate behavior in a biological target:

  • C1-Bromo (Cross-Coupling Vector): The carbon-bromine bond is highly activated for oxidative addition by the strongly electron-withdrawing para-nitro group. This makes it an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions[1].

  • C2-Fluoro (Conformational Lock): The incorporation of an ortho-fluoro substituent is a proven strategy to modulate pKa, enhance metabolic stability, and dictate the three-dimensional conformation of the molecule[2]. The highly electronegative fluorine atom induces dipole-dipole repulsion with the adjacent C3-ethoxy oxygen, forcing the ethoxy group into a specific out-of-plane conformation that is highly favorable for filling lipophilic pockets in target proteins.

  • C3-Ethoxy (Lipophilic Handle): Acts as tunable steric bulk to engage with hydrophobic sub-pockets (e.g., the hinge region of kinases).

  • C4-Nitro (Masked Amine): Serves as a stable, electron-withdrawing precursor to an aniline. Once the C1 position is functionalized, the nitro group can be chemoselectively reduced, providing a nucleophilic handle for subsequent amide or sulfonamide coupling[3].

Reactivity Profiling & Workflow Design

The synthetic utility of this building block relies on the strict orthogonality of its reactive sites. The sequence of reactions is critical.

Attempting to reduce the nitro group before the Suzuki coupling would yield an electron-rich bromoaniline. The resulting electron density would deactivate the C-Br bond toward oxidative addition, drastically reducing the yield of the subsequent cross-coupling. Therefore, the Suzuki-Miyaura coupling must precede nitro reduction. Furthermore, the reduction step must be carefully controlled to prevent hydrodehalogenation of the C2-fluoro group[3].

G SM 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Rxn1 Suzuki Coupling (C1-Position) SM->Rxn1 Pd(dppf)Cl2, Base Int C1-Aryl Intermediate Rxn1->Int Rxn2 Chemoselective Nitro Reduction Int->Rxn2 Fe, NH4Cl Prod Aniline API Precursor Rxn2->Prod

Caption: Orthogonal functionalization workflow for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C1

Objective: Couple an arylboronic acid to the C1 position while leaving the C4-nitro group intact. Causality & Rationale: We utilize Pd(dppf)Cl2​ as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, while its steric bulk prevents catalyst poisoning and efficiently handles the steric hindrance imposed by the ortho-fluoro and meta-ethoxy groups.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K2​CO3​ (2.0 equiv, 2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%) to the flask.

  • Solvent Introduction: Evacuate and backfill the flask with nitrogen three times. Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL).

    • Expert Insight: The biphasic system is critical. The water dissolves the inorganic base, forming a highly reactive liquid-liquid interface that accelerates the transmetalation step—often the rate-limiting step for sterically hindered ortho-substituted aryl halides.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material (UV active, higher Rf​ ) will cleanly convert to a more polar product spot. The persistence of the yellow tint confirms the nitro group remains intact.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: Reduce the C4-nitro group to an amine without causing defluorination at C2. Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H2​ ) poses a severe risk of hydrodehalogenation (cleaving the C-F bond)[3]. To guarantee chemoselectivity, a dissolving metal reduction utilizing Iron and Ammonium Chloride is employed[3]. Alternatively, a metal-free diboron-mediated reduction can be used for highly sensitive substrates[4].

Step-by-Step Methodology (Fe/ NH4​Cl Method):

  • Preparation: Dissolve the C1-arylated intermediate (1.0 mmol) in a mixture of Ethanol (10 mL) and Water (2.5 mL) in a round-bottom flask[3].

  • Reagent Addition: Add Iron powder (5.0 equiv, 5.0 mmol) and Ammonium chloride (5.0 equiv, 5.0 mmol)[3].

    • Expert Insight: Do not use HCl with iron for this substrate. NH4​Cl acts as a perfectly buffered, mild proton source that activates the iron surface without the harsh acidity that could degrade sensitive functional groups or cleave the ethoxy ether.

  • Reaction: Heat the suspension to reflux (85 °C) for 2 hours.

  • Validation (In-Process): The reaction acts as a self-indicating system. The mixture will transition from a yellow/orange solution to a dark brown/black suspension as Fe0 is oxidized to iron oxides ( Fe3​O4​ ). Complete consumption of the intermediate should be verified by LC-MS (looking for the [M+H]+ of the aniline).

  • Workup: Cool the mixture and filter it through a pad of Celite to remove the iron sludge. Wash the pad generously with hot Ethyl Acetate. Concentrate the filtrate, extract with water/EtOAc, dry the organic layer, and evaporate to yield the target aniline.

G F_group C2-Fluoro Substituent SM_effect Dipole-Dipole Repulsion F_group->SM_effect Steric Steric Hindrance F_group->Steric Ethoxy C3-Ethoxy Locked Out-of-Plane SM_effect->Ethoxy Electronic Clash Aryl C1-Biaryl Rotation Restricted Steric->Aryl Physical Block Binding Enhanced Target Affinity (Rigid Pre-organization) Ethoxy->Binding Aryl->Binding

Caption: Conformational locking mechanism induced by the C2-fluoro substituent.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Building Block

PropertyValue / Description
CAS Number 1805187-70-5
Molecular Formula C8​H7​BrFNO3​
Molecular Weight 264.05 g/mol
Primary Reactive Site C1 (Bromo) - Electrophilic, primed for Pd-catalysis
Secondary Reactive Site C4 (Nitro) - Reducible to a nucleophilic aniline

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling (C1 Position)

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045%Sluggish reaction; catalyst struggles with ortho-steric hindrance.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene10068%Good conversion, but elevated temperatures led to some protodebromination.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 80 >90% Optimal. Large bite angle accelerates reductive elimination; clean conversion.

References

  • [1] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. URL:

  • [2] Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews - ACS Publications. URL:

  • [3] Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. BenchChem. URL:

  • [4] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. URL:

Sources

Method

Application Note: Synthesis of Next-Generation Kinase Inhibitors Utilizing 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The development of highly selec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of highly selective, potent kinase inhibitors (e.g., targeting EGFR, ALK, or BTK) requires precisely functionalized building blocks to exploit the subtle geometric and electronic nuances of the kinase ATP-binding pocket. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) has emerged as a highly versatile, multi-functional intermediate for the synthesis of complex biaryl and heterocyclic kinase inhibitors.

This application note provides a comprehensive guide to utilizing this building block. By detailing the mechanistic rationale behind its specific substitution pattern and providing field-validated, step-by-step protocols, this document serves as a self-validating system for integrating this compound into your drug discovery pipeline.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

In medicinal chemistry, every atom in a building block must serve a distinct purpose. The unique tetrasubstituted profile of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene offers four orthogonal handles for late-stage functionalization and target binding:

  • C1 - Bromine (The Cross-Coupling Handle): The aryl bromide is highly activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). Its position para to the nitro group provides electronic activation, facilitating rapid oxidative addition by the Pd(0) catalyst [2].

  • C2 - Fluorine (The Conformation & Stability Lock): The introduction of an ortho-fluorine relative to the C1-bromine is a classic conformational design strategy. Upon biaryl formation, the fluorine atom restricts the rotation of the biaryl axis due to steric and electrostatic repulsion, locking the molecule into the bioactive conformation required for kinase hinge binding. Furthermore, it blocks oxidative metabolism by Cytochrome P450 enzymes, increasing the drug's lipophilic efficiency (LipE) and half-life.

  • C3 - Ethoxy Group (The Solvent-Channel Probe): The ethoxy ether acts as a hydrogen bond acceptor. In many kinase targets (such as ALK and ROS1), this group is perfectly positioned to project out of the ATP pocket into the solvent-exposed channel, displacing high-energy water molecules and significantly boosting binding affinity.

  • C4 - Nitro Group (The Latent Aniline): The nitro group is inert under standard Suzuki coupling conditions, serving as a robust protecting group for what will eventually become a primary amine. Following cross-coupling, it can be cleanly reduced to an aniline [1], [3]. This aniline serves as the primary nucleophile for attaching the core kinase-binding scaffold (e.g., a pyrimidine, quinazoline, or indazole) via Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig amination.

Synthetic Workflow & Pathway Visualization

The standard workflow for incorporating this building block into a kinase inhibitor involves a three-step sequence: Cross-Coupling Reduction Core Attachment.

SyntheticWorkflow A 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene (Starting Material) B Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) A->B C Biaryl Nitro Intermediate B->C Aryl Boronic Acid D Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) C->D E Biaryl Aniline Intermediate D->E F SNAr / Buchwald-Hartwig (Kinase Core Attachment) E->F G Final Target Kinase Inhibitor F->G Pyrimidine/Quinoline Core

Workflow: Three-step synthesis from 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene to final kinase inhibitor.

Once synthesized, the resulting drug typically functions as a Type I competitive inhibitor, blocking the ATP-binding site of Receptor Tyrosine Kinases (RTKs) and halting downstream oncogenic signaling cascades.

KinasePathway L Growth Factor (EGF / Ligand) R Receptor Tyrosine Kinase (EGFR / ALK) L->R Activation RAS RAS / RAF R->RAS Phosphorylation I Synthesized Inhibitor (Blocks ATP Pocket) I->R Competitive Inhibition MEK MEK 1/2 RAS->MEK ERK ERK 1/2 MEK->ERK TF Transcription Factors (Cell Proliferation) ERK->TF Gene Expression

Mechanism of Action: The synthesized inhibitor blocks RTK signaling, preventing cell proliferation.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to allow process scientists to troubleshoot and optimize based on their specific coupling partners.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the C1-bromide with an aryl or heteroaryl boronic acid [2].

Causality & Design Choices:

  • Catalyst ( Pd(dppf)Cl2​ ): The bidentate dppf ligand provides a wide bite angle, which is critical for facilitating the reductive elimination step when dealing with sterically hindered ortho-substituted aryl bromides (due to the C2-fluorine).

  • Solvent System (1,4-Dioxane / H2​O 4:1): A biphasic system is essential. The organic phase dissolves the highly lipophilic starting material, while the aqueous phase dissolves the inorganic base ( K2​CO3​ ), facilitating the crucial transmetalation step at the solvent interface.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Base Addition: Add potassium carbonate ( K2​CO3​ , 2.5 equiv, 25 mmol).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 50 mL). Bubble argon through the suspension for an additional 10 minutes to remove dissolved oxygen, preventing catalyst degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 0.5 mmol). Seal the flask.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 4–6 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the biaryl nitro intermediate.

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to a primary aniline to prepare for kinase core attachment [1], [3].

Causality & Design Choices:

  • Reagent (10% Pd/C with H2​ ): Standard, highly efficient reduction [3].

  • Alternative (Fe / NH4​Cl ): If the Suzuki partner introduced in Step 1 contains reducible functionalities (e.g., alkenes, alkynes, or benzyl ethers), use Iron powder and Ammonium Chloride in EtOH/ H2​O at 80 °C. This provides strict chemoselectivity for the nitro group without over-reducing other moieties.

Step-by-Step Procedure (Pd/C Method):

  • Preparation: Dissolve the biaryl nitro intermediate (1.0 equiv, 8 mmol) in anhydrous Methanol (40 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a gentle stream of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours under 1 atm of H2​ . Monitor via LC-MS (the product aniline will elute earlier than the nitro starting material and show a mass shift of -30 Da).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (30 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the biaryl aniline intermediate. This product is typically pure enough (>95%) to use directly in the next step without chromatography.

Protocol 3: SN​Ar Attachment of the Kinase Core

Objective: Attach a halogenated heterocycle (e.g., 2,4-dichloropyrimidine) to the newly formed aniline.

Causality & Design Choices:

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic base that scavenges the HCl byproduct generated during the substitution, preventing the aniline from becoming protonated and unreactive.

  • Solvent (n-Butanol): A high-boiling polar protic solvent stabilizes the polar transition state of the SN​Ar reaction and allows for the high temperatures (110 °C) required to overcome the activation energy barrier of hindered anilines.

Step-by-Step Procedure:

  • Preparation: In a sealed tube, dissolve the biaryl aniline intermediate (1.0 equiv, 5 mmol) and 2,4-dichloropyrimidine (1.1 equiv, 5.5 mmol) in n-Butanol (20 mL).

  • Base Addition: Add DIPEA (2.0 equiv, 10 mmol).

  • Reaction: Seal the tube and heat to 110 °C for 12–16 hours.

  • Workup: Cool the mixture to room temperature. The product often precipitates directly from the n-Butanol upon cooling.

  • Isolation: Filter the precipitate, wash with cold Ethanol (10 mL) and Diethyl Ether (10 mL), and dry under high vacuum to yield the final kinase inhibitor precursor.

Quantitative Data Presentation

The following table summarizes the optimization data for the critical Suzuki-Miyaura cross-coupling step (Protocol 1), demonstrating the causality between catalyst/base selection and overall yield.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene / H2​O 901245%Low yield; monodentate ligand fails to overcome steric hindrance of ortho-F.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene / H2​O 100678%Good yield; Buchwald ligand improves oxidative addition.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane / H2​O 90492%Optimal ; Bidentate ligand bite angle perfectly accommodates steric bulk.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF / H2​O 90488%High yield, but DMF complicates aqueous workup compared to Dioxane.

References

  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters Green Chemistry (RSC Publishing) URL:[Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents MDPI - Catalysts URL:[Link]

  • One-pot Suzuki–Miyaura cross-coupling followed by reductive monoalkylation of the resulting nitro biaryl system utilizing Pd/C as catalyst Tetrahedron Letters URL:[Link]

Application

Application Note: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in the Development of Next-Generation PPO-Inhibiting Herbicides

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Agrochemical R&D Scientists, Process Chemists, and Herbicide Discovery Professionals Executive Summary & Scientific Rationale The discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Agrochemical R&D Scientists, Process Chemists, and Herbicide Discovery Professionals

Executive Summary & Scientific Rationale

The discovery of novel agrochemicals relies heavily on highly functionalized, multi-substituted benzene rings that can act as versatile scaffolds for late-stage diversification. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5) is a premium building block specifically engineered for the synthesis of next-generation Protoporphyrinogen IX Oxidase (PPO) inhibitors , particularly those within the phenyluracil class[1].

As weed resistance to legacy herbicides (e.g., glyphosate and early-generation PPO inhibitors) accelerates, agrochemical design has shifted toward complex fluorinated architectures[2]. This specific molecule provides a unique tetrasubstituted pattern that dictates both the three-dimensional conformation and the metabolic stability of the final active ingredient:

  • The Fluorine Atom (C2): The introduction of fluorine dramatically modifies the biological activity of the molecule. It increases lipophilicity for better cuticular penetration in plants and blocks cytochrome P450-mediated oxidative degradation[2]. Crucially, the steric repulsion between the C2-fluoro group and the eventual C4-uracil ring forces the uracil out of the phenyl plane—a strict conformational requirement for optimal binding within the PPO enzyme's active site[3].

  • The Ethoxy Group (C3): Acts as a lipophilic bioisostere that mimics the structural features of modern highly active PPO inhibitors (such as flufenoximacil analogs), enhancing target affinity[4].

  • The Nitro Group (C4): Serves as the masked amine precursor required for the cyclization of the critical uracil pharmacophore.

  • The Bromo Group (C1): Provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly synthesize libraries of derivatives by attaching various aryl, heteroaryl, or alkyl "tails" to fine-tune crop selectivity[3].

Mechanism of Action: The Tetrapyrrole Pathway

PPO inhibitors target the last common enzyme in the biosynthesis of heme and chlorophyll. When the phenyluracil core (derived from our starting material) binds to the PPO enzyme, it halts the conversion of protoporphyrinogen IX to protoporphyrin IX inside the chloroplast[1].

This blockade causes protoporphyrinogen IX to leak into the plant cell cytoplasm, where it undergoes unregulated, non-enzymatic oxidation. The resulting accumulation of protoporphyrin IX acts as a potent photosensitizer. Upon exposure to light, it generates singlet oxygen and other Reactive Oxygen Species (ROS), leading to catastrophic lipid peroxidation, loss of membrane integrity, and rapid plant necrosis[1].

PPO_Pathway A Protoporphyrinogen IX (Chloroplast) B Protoporphyrin IX (Cytoplasm) A->B Non-enzymatic Oxidation C ROS Generation (Singlet Oxygen) B->C Light + O2 D Lipid Peroxidation & Cell Death C->D Membrane Disruption E PPO Enzyme E->A Inhibited by Uracil Core

Fig 1: Mechanism of Action for PPO-Inhibiting Herbicides via the Tetrapyrrole Pathway.

Synthetic Workflow & Experimental Protocols

To transform 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene into a potent PPO inhibitor, a three-stage synthetic workflow is employed.

Synthetic_Workflow SM 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Step1 Step 1: Chemoselective Nitro Reduction SM->Step1 Int1 Aniline Intermediate Step1->Int1 Step2 Step 2: Uracil Annulation Int1->Step2 Int2 Phenyluracil Core Step2->Int2 Step3 Step 3: Suzuki-Miyaura Cross-Coupling Int2->Step3 Final Novel PPO Inhibitor Agrochemical Step3->Final

Fig 2: Three-step synthetic workflow from starting material to final PPO inhibitor.

Protocol 1: Chemoselective Nitro Reduction (Béchamp Process)

Causality & Expert Insight: Standard Palladium on Carbon (Pd/C) hydrogenation is highly risky here, as it frequently causes hydrodehalogenation, cleaving the essential C1-bromo group. To preserve the aryl bromide for late-stage coupling, an Iron-mediated Béchamp reduction is strictly utilized.

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (50.0 mmol) in a mixture of Ethanol (150 mL) and Water (50 mL).

  • Activation: Add Ammonium chloride (NH₄Cl, 150 mmol) and Iron powder (Fe, 325 mesh, 250 mmol). Self-Validation: The use of NH₄Cl instead of HCl prevents over-acidification, which can lead to ether cleavage at the C3 position.

  • Reaction: Heat the vigorously stirred mixture to 80°C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) should completely convert to a highly polar spot (Rf ~0.3).

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethyl Acetate (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield 4-bromo-2-ethoxy-3-fluoroaniline .

  • Validation: LC-MS should confirm the presence of the [M+H]⁺ peak displaying the characteristic 1:1 isotopic pattern of a single bromine atom.

Protocol 2: Uracil Ring Annulation

Causality & Expert Insight: The construction of the trifluoromethyl-substituted uracil ring is the defining step in synthesizing the PPO-binding pharmacophore.

Step-by-Step Procedure:

  • Isocyanate Formation: Dissolve the aniline intermediate (40.0 mmol) in anhydrous Toluene (100 mL). Add triphosgene (14.0 mmol) and heat to 110°C for 3 hours under a nitrogen atmosphere equipped with a base trap (to neutralize HCl gas).

  • Condensation: Cool the resulting isocyanate solution to 0°C. Dropwise, add a solution of ethyl 3-amino-4,4,4-trifluorocrotonate (42.0 mmol) and sodium hydride (NaH, 60% dispersion, 45.0 mmol) in anhydrous DMF (50 mL).

  • Cyclization: Allow the reaction to warm to room temperature, then heat to 90°C for 6 hours to drive the intramolecular cyclization.

  • Workup: Quench carefully with 1M HCl, extract with Dichloromethane, and purify via flash column chromatography to isolate the phenyluracil core.

Protocol 3: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: Utilizing the preserved bromo handle, researchers can introduce various aryl or heteroaryl groups. This "mix & match" isostere approach is critical for overcoming weed resistance mechanisms (such as the ΔG210 mutation in Amaranthus palmeri)[3].

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine the bromophenyluracil intermediate (1.0 eq), a selected arylboronic acid (1.2 eq), and Potassium carbonate (K₂CO₃, 3.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) and suspend the mixture in a degassed 4:1 solution of 1,4-Dioxane and Water.

  • Reaction: Irradiate in a microwave reactor at 110°C for 30 minutes.

  • Validation: HPLC monitoring should show >95% conversion. Purify via preparative HPLC to yield the final agrochemical candidate.

Quantitative Data Summaries

Table 1: Optimization of the Chemoselective Nitro Reduction (Protocol 1)

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Debromination Impurity (%)
H₂, 10% Pd/CMeOH25215%82% (Critical Failure)
SnCl₂·2H₂OEtOH / EtOAc70678%< 1%
Fe / NH₄Cl EtOH / H₂O 80 4 94% 0% (Optimal)

Table 2: Predicted Physicochemical Properties of the Synthesized PPO Inhibitor Properties optimized for pre-emergent and post-emergent foliar application.

ParameterTarget Value for AgrochemicalsPredicted Value (Derived from SM)Significance
Molecular Weight 350 - 500 g/mol ~420 g/mol Optimal for systemic plant uptake.
LogP (Lipophilicity) 2.5 - 4.53.2Driven by the C2-Fluoro and C3-Ethoxy groups; ensures waxy cuticle penetration.
Topological PSA < 120 Ų85 ŲAllows for optimal translocation within plant vascular tissues.

References

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments ResearchG
  • Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery CHIMIA
  • Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity Journal of Agricultural and Food Chemistry (ACS)
  • New ISO Published June 2022 – Flufenoximacil Herbicide from Chinese Player Qingdao KingAgroot Chemical Compound Ltd. ChemRobotics

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to performing Suzuki coupling reactions with the specializ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with the specialized aryl halide, 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to empower researchers in pharmaceutical and materials science to effectively utilize this versatile building block.

Introduction: The Strategic Importance of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Suzuki Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a highly functionalized aromatic building block. The presence of an ethoxy, a fluoro, and a nitro group on the phenyl ring offers multiple points for further chemical modification, making it a valuable synthon in drug discovery and development. The bromine atom serves as an excellent handle for Suzuki coupling, allowing for the introduction of a wide array of substituents. The electron-withdrawing nature of the nitro and fluoro groups is expected to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.

This guide will provide a detailed examination of the mechanistic nuances, practical considerations, and step-by-step protocols for successfully employing 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene in Suzuki coupling reactions.

Mechanistic Considerations for a Substituted Aryl Halide

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding how the substituents on 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene influence each of these steps is critical for reaction optimization.

  • Oxidative Addition: This is often the rate-determining step of the catalytic cycle.[7] A Pd(0) complex inserts into the carbon-halogen bond of the aryl halide. The reactivity of aryl halides in this step generally follows the order I > Br > Cl.[7] The presence of electron-withdrawing groups, such as the nitro and fluoro substituents on the target molecule, can accelerate this step by making the aryl halide more electrophilic.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[6] This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10][11] The choice of base is crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: This is the final step where the two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst.[6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L_n-OR ArPdBr->ArPdOR Base (e.g., K2CO3) ArPdR Ar-Pd(II)L_n-R' ArPdOR->ArPdR Transmetalation (R'-B(OH)2) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product ArBr 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene ArBr->ArPdBr BoronicAcid R'-B(OH)2 BoronicAcid->ArPdOR Base Base Base->ArPdBr

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Optimization Strategies

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters.

Catalyst Selection

Palladium catalysts are the most commonly used for Suzuki couplings.[3] Both Pd(0) and Pd(II) precatalysts can be employed, as Pd(II) is readily reduced in situ to the active Pd(0) species. For substrates with electron-withdrawing groups, a less electron-rich phosphine ligand is often beneficial.

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)1-5A common and versatile catalyst.
Pd(OAc)₂Palladium(II) acetate1-5Often used with an external phosphine ligand.
PdCl₂(dppf)[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)1-5Effective for a wide range of substrates.
Pd/CPalladium on carbon5-10A heterogeneous catalyst that can simplify product purification.[12]
Choice of Base

The base plays a critical role in the transmetalation step.[7][9][11] The choice of base depends on the stability of the functional groups on the substrates. For 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene, which is relatively stable, a range of bases can be considered.

BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2-3Commonly used, often with an aqueous solvent mixture.
Cs₂CO₃Strong2-3Often provides higher yields, especially for challenging couplings.
K₃PO₄Strong2-3A strong, non-nucleophilic base.
NaHCO₃Weak2-4A milder base, suitable for sensitive substrates.
Solvent System

The choice of solvent can significantly influence reaction kinetics and product yields.[1][13] A mixture of an organic solvent and water is frequently employed to dissolve both the organic substrates and the inorganic base.

Solvent SystemPolarityTypical Ratio (Organic:Water)Notes
Toluene/WaterNonpolar/Polar4:1 to 10:1A common choice for many Suzuki couplings.
Dioxane/WaterPolar aprotic/Polar4:1 to 10:1Good for dissolving a wide range of substrates.
THF/WaterPolar aprotic/Polar4:1 to 10:1Another effective polar aprotic solvent system.[12]
DMF/WaterPolar aprotic/Polar4:1 to 10:1A highly polar solvent that can accelerate some reactions.

Detailed Experimental Protocols

The following protocols provide a starting point for performing Suzuki coupling reactions with 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene. Optimization may be necessary for specific boronic acids.

General Protocol for Suzuki Coupling

This protocol is a general guideline and can be adapted based on the specific reactivity of the chosen boronic acid.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a Flask start->reagents solvent Add Solvent System (e.g., Toluene/Water) reagents->solvent degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) solvent->degas heat Heat the Reaction to the Desired Temperature (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress by TLC or LC-MS heat->monitor workup Aqueous Workup: Extract with Organic Solvent, Wash with Brine monitor->workup purify Purify the Crude Product (e.g., Column Chromatography) workup->purify characterize Characterize the Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: A general experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry reaction flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv).

  • Solvent Addition: Add the selected solvent system (e.g., a 4:1 mixture of toluene and water) to the flask. The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents at the reaction temperature.

  • Inert Atmosphere: Seal the flask and degas the reaction mixture by bubbling a stream of an inert gas (argon or nitrogen) through the solution for 15-30 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction gives a low yield, consider increasing the amount of boronic acid, changing the base to a stronger one (e.g., Cs₂CO₃ or K₃PO₄), or using a different catalyst/ligand system.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the boronic acid is a common side reaction. This can sometimes be suppressed by using a lower catalyst loading or a different base.

  • Dehalogenation: Reduction of the C-Br bond to a C-H bond can occur, especially if the reaction is run for an extended period or at a very high temperature.

  • Steric Hindrance: If using a sterically hindered boronic acid, higher reaction temperatures and longer reaction times may be necessary.[14]

Conclusion

The Suzuki coupling of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene offers a powerful method for the synthesis of a diverse range of substituted biaryl compounds. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols outlined in these application notes, researchers can achieve high yields and purity. The insights provided herein are intended to serve as a robust foundation for the successful application of this important synthetic transformation in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • SCIRP. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • Beilstein Journals. (2020, May 13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • MDPI. (2025, August 1). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Review on green chemistry — Suzuki cross coupling in aqueous media. Retrieved from [Link]

  • RSC Publishing. (2021, January 11). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review. Retrieved from [Link]

  • Columbia University. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

Application

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Introduction & Mechanistic Rationale The functionalization of highly electron-deficient and sterically congested aryl halides remains a benchmark challenge in modern cross-coupling chemistry. The substrate 1-Bromo-3-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of highly electron-deficient and sterically congested aryl halides remains a benchmark challenge in modern cross-coupling chemistry. The substrate 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5)[3] presents a unique set of electronic and steric parameters that demand precise catalytic control.

Substrate Profiling & The Chemoselectivity Challenge

In this molecule, the C1-bromide is situated para to a strongly electron-withdrawing nitro group, rendering the ring highly electrophilic. While this electron deficiency accelerates the initial oxidative addition of Palladium(0) into the C–Br bond, it introduces a severe competing pathway: uncatalyzed Nucleophilic Aromatic Substitution (SNAr) .

If aliphatic amines or strong nucleophiles are used, SNAr can occur rapidly at the C1 position (displacing bromide) or the C2 position (displacing fluoride). To couple weaker nucleophiles—such as anilines, amides, or sterically hindered amines—without degrading the substrate, a Palladium-catalyzed Buchwald-Hartwig Amination (BHA) is strictly required.

Causality in Reagent Selection
  • Base Selection (Critical): Strong bases like sodium tert-butoxide (NaOtBu) are strictly prohibited. The tert-butoxide anion acts as a single-electron donor to the nitroarene, generating nitroaromatic radical anions that lead to rapid polymerization and tar formation [1]. Therefore, a mild, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) is required to facilitate amine deprotonation without substrate degradation.

  • Ligand Selection: Because weak bases slow down the deprotonation step, and the C2-fluorine creates steric bulk adjacent to the reaction center, a highly active, bulky dialkylbiaryl phosphine ligand is necessary. BrettPhos is selected because its massive steric profile forces the Palladium center into a mono-ligated L·Pd(0) state and dramatically accelerates the rate-limiting reductive elimination step [2].

Pathway & Workflow Visualizations

Chemoselectivity Substrate 1-Bromo-3-ethoxy-2-fluoro- 4-nitrobenzene PathwayChoice Reaction Conditions Substrate->PathwayChoice Amine Amine Nucleophile (Anilines / Amides) Amine->PathwayChoice SNAr Uncatalyzed SNAr (Fast for Aliphatic Amines) PathwayChoice->SNAr No Catalyst / Strong Base BHA Pd-Catalyzed BHA (Required for Weak Amines) PathwayChoice->BHA Pd/BrettPhos / Cs2CO3 ProductSNAr Mixed/Regioisomeric Products (F or Br displacement) SNAr->ProductSNAr ProductBHA Exclusive C1-Amination (Br displacement) BHA->ProductBHA

Logical decision tree for amination pathways of the electron-deficient aryl bromide.

Workflow Step1 1. Glovebox Setup Weigh Pd, Ligand, Base Step2 2. Reagent Addition Add Ar-Br & Amine Step1->Step2 Step3 3. Solvent & Heat Toluene, 80°C, 12h Step2->Step3 Step4 4. Reaction Monitoring 19F NMR / LC-MS Step3->Step4 Step5 5. Purification Filtration & Column Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

Quantitative Data: Condition Optimization

To validate the mechanistic rationale, a screening of catalysts and bases was performed using aniline as the model nucleophile. The data below demonstrates the absolute necessity of matching a weak base with a highly active biaryl phosphine ligand.

Table 1: Optimization of Reaction Conditions for C1-Amination

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene100< 5%Extensive decomposition; nitro-group reduction/polymerization.
2Pd(OAc)₂ (4 mol%)XantphosCs₂CO₃Dioxane10042%Incomplete conversion; sluggish reductive elimination.
3Pd₂(dba)₃ (2 mol%)RuPhosK₃PO₄Toluene8078%Good conversion; minor SNAr side products detected.
4 Pd₂(dba)₃ (2 mol%) BrettPhos Cs₂CO₃ Toluene 80 94% Optimal; rapid conversion, exclusive C1-chemoselectivity.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and spectroscopic handles are embedded within the steps to ensure the researcher can confirm the reaction's integrity in real-time.

Materials Required
  • Substrate: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv, 1.0 mmol, 264.05 mg)

  • Nucleophile: Aniline or desired weak amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: BrettPhos (0.04 equiv, 4 mol%, 21.5 mg)

  • Base: Cs₂CO₃ (anhydrous, finely milled) (1.4 equiv, 1.4 mmol, 456 mg)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Procedure

Step 1: Inert Atmosphere Setup (Glovebox or Schlenk Line)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

  • Causality Check: Cs₂CO₃ must be finely milled. Because it is insoluble in toluene, the reaction occurs at the solid-liquid interface. Larger particle sizes will drastically reduce the reaction rate.

Step 2: Pre-Catalyst Activation

  • Add 2.0 mL of degassed toluene to the Schlenk tube containing the solids. Stir at room temperature for 5 minutes.

  • Self-Validating Visual Cue: The solution will transition from the deep purple/red of Pd₂(dba)₃ to a distinct golden-yellow/orange . This color shift confirms the successful generation of the active L·Pd(0) monomeric species. If the solution remains dark purple, oxygen contamination has occurred, or the ligand is degraded.

Step 3: Substrate and Amine Addition

  • Dissolve 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene and the amine in the remaining 3.0 mL of toluene.

  • Add this solution dropwise to the active catalyst mixture.

  • Seal the tube, remove it from the glovebox (if applicable), and place it in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to maintain suspension of the Cs₂CO₃.

Step 4: Reaction Monitoring via ¹⁹F NMR (Self-Validating Tracking)

  • Why ¹⁹F NMR? The C2-fluorine provides a perfect, built-in spectroscopic handle. You do not need to rely solely on LC-MS.

  • At 4 hours, remove a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

  • The starting material will show a distinct ¹⁹F resonance. As the electron-withdrawing bromide is replaced by the electron-donating amine (which pushes electron density into the ring via resonance, despite the nitro group), the ¹⁹F signal of the product will shift significantly upfield. Complete disappearance of the starting material ¹⁹F peak confirms 100% conversion.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated product.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Chemistry LibreTexts. Explains the fundamental limitations of the reaction, including the incompatibility of nitro groups with strong alkoxide bases like KOtBu/NaOtBu.[Link]

  • Why C–N and C–O Couplings? Macmillan Group, Princeton University. Details the mechanistic evolution of Buchwald-Hartwig aminations, highlighting the necessity of bulky biaryl phosphine ligands for electron-deficient substrates.[Link]

Method

Derivatization of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene for drug discovery

Introduction & Strategic Rationale In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on the use of densely functionalized, poly-substituted aromatic building blocks. 1-Bromo-3-et...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of diverse chemical libraries relies heavily on the use of densely functionalized, poly-substituted aromatic building blocks. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5)[1] is a premier example of such a scaffold[2]. Its value lies in the orthogonal reactivity of its four distinct substituents, which allows chemists to perform sequential, regioselective derivatizations without the need for cumbersome protection-deprotection strategies.

As a Senior Application Scientist, I have designed this protocol guide to elucidate the mechanistic causality behind this molecule's reactivity and provide field-proven, self-validating workflows for its modification.

Mechanistic Causality & Reactivity Profiling (E-E-A-T)

Understanding the electronic and steric interplay of this tetra-substituted benzene is critical for predictable synthetic outcomes:

  • C2-Fluoro (SNAr Handle): The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. While fluorine is a poor leaving group in aliphatic SN​2 reactions, it is the optimal leaving group in Nucleophilic Aromatic Substitution (SNAr). The rate-determining step in SNAr is the formation of the anionic Meisenheimer complex; fluorine's extreme electronegativity (-I effect) maximizes the electrophilicity of the ipso-carbon and stabilizes the transition state[3],[4].

  • C1-Bromo (Cross-Coupling Handle): Bromine serves as a classical electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[5]. Because SNAr conditions (amine nucleophiles, mild base) do not trigger oxidative addition, the C-Br bond remains entirely inert during C2-derivatization.

  • C4-Nitro (Activating Group & Amine Precursor): The nitro group serves a dual purpose. Initially, its strong -M effect activates the ring for SNAr[4]. Subsequently, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for amide couplings or the synthesis of nitrogen-rich heterocycles like benzimidazoles[6].

  • C3-Ethoxy (Steric/Electronic Modulator): The ethoxy ether acts as a lipophilic vector that can occupy hydrophobic target pockets (e.g., kinase gatekeeper residues). Sterically, it shields the C2 and C4 positions, dictating the required thermal activation for incoming nucleophiles.

Derivatization Workflow Diagram

G Core 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (Core Scaffold) SNAr SNAr at C2 (Fluoro Displacement) Core->SNAr 1°/2° Amine, K2CO3 DMF, 80°C Suzuki Suzuki-Miyaura at C1 (Bromo Coupling) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Reduction Reduction at C4 (Nitro to Amine) Core->Reduction Fe powder, NH4Cl EtOH/H2O, 80°C Prod_SNAr C2-Aminated Intermediate SNAr->Prod_SNAr Prod_Suzuki C1-Biaryl Intermediate Suzuki->Prod_Suzuki Prod_Red C4-Aniline Building Block Reduction->Prod_Red

Figure 1: Orthogonal derivatization pathways of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Regioselective displacement of the C2-fluorine with a secondary amine (e.g., morpholine). Causality: K2​CO3​ is utilized as a mild, non-nucleophilic base to scavenge the HF byproduct without competing with the amine nucleophile. DMF provides a polar aprotic environment that poorly solvates anions, thereby increasing the reactivity of the nucleophile[4].

Step-by-Step Methodology:

  • Setup: To a 50 mL round-bottom flask, add 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equiv, 10 mmol) and anhydrous DMF (20 mL).

  • Reagent Addition: Add morpholine (1.2 equiv, 12 mmol) followed by finely powdered K2​CO3​ (2.0 equiv, 20 mmol).

  • Reaction: Stir the suspension at 80 °C under a nitrogen atmosphere for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material is consumed. The product mass will reflect the loss of fluorine (-19 Da) and the addition of the amine moiety.

  • Workup (Self-Validating): Cool to room temperature and pour the mixture into 100 mL of ice-cold water. The high lipophilicity of the resulting tertiary amine causes it to precipitate. Filter the solid, wash with water (to remove residual DMF and salts), and dry under vacuum.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling at C1

Objective: Arylation of the C1 position using an arylboronic acid. Causality: Pd(dppf)Cl2​ is selected because its bidentate bite angle facilitates rapid reductive elimination and stabilizes the palladium intermediate against the electron-withdrawing nature of the nitroarene[5]. The C-F bond is too strong to undergo oxidative addition, ensuring strict chemoselectivity for the C-Br bond.

Step-by-Step Methodology:

  • Setup: In a microwave vial or Schlenk flask, combine the C2-derivatized scaffold (1.0 equiv, 5 mmol), arylboronic acid (1.5 equiv, 7.5 mmol), and K2​CO3​ (3.0 equiv, 15 mmol).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 15 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%). Seal the vessel and heat to 90 °C for 12 hours.

  • IPC: Monitor via TLC (Hexanes/EtOAc 3:1) with UV visualization.

  • Workup (Self-Validating): Cool the mixture and filter through a pad of Celite. Rationale: This step removes palladium black and inorganic salts, preventing heavy metal contamination in downstream biological assays. Extract the filtrate with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol C: Chemoselective Nitro Reduction at C4

Objective: Reduction of the C4-nitro group to a primary aniline. Causality: Standard catalytic hydrogenation ( Pd/C,H2​ ) is strictly avoided because it risks competitive hydrodehalogenation of the C1-Br or C2-F bonds. Iron powder and ammonium chloride (a modified Béchamp reduction) provide absolute chemoselectivity for the nitro group[6].

Step-by-Step Methodology:

  • Setup: Dissolve the nitroarene (1.0 equiv, 5 mmol) in Ethanol/Water (3:1 v/v, 20 mL).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv, 25 mmol) and NH4​Cl (5.0 equiv, 25 mmol).

  • Reaction: Reflux the mixture at 80 °C with vigorous stirring for 2–3 hours.

  • IPC: LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

  • Workup (Self-Validating): While the mixture is still hot, filter it through Celite to remove iron oxides. Rationale: Iron oxides trap the product if allowed to cool. Concentrate the filtrate to remove ethanol, adjust the aqueous layer to pH 8 with NaHCO3​ , and extract with dichloromethane.

Quantitative Data & Reaction Parameters

Reaction TypeTarget PositionReagents & CatalystsSolvent SystemTemp (°C)Typical YieldChemoselectivity Rationale
SNAr C2-FluoroAmine, K2​CO3​ DMF8085–95%F is an excellent SNAr leaving group; Br remains inert under metal-free conditions.
Suzuki-Miyaura C1-BromoAr- B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 1,4-Dioxane / H2​O 9075–90%Pd(0) oxidatively adds to C-Br; C-F bond is too strong for oxidative addition.
Nitro Reduction C4-NitroFe powder, NH4​Cl EtOH / H2​O 8080–95%Fe/ NH4​Cl selectively reduces NO2​ without causing hydrodehalogenation of Br or F.

Conclusion & Future Perspectives

The derivatization of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene offers a robust, orthogonal platform for generating highly functionalized anilines and biaryls. By carefully leveraging the inherent electronic properties of the scaffold—specifically the SNAr-active fluorine and the cross-coupling-active bromine—medicinal chemists can rapidly synthesize complex libraries for kinase inhibitors, PROTAC linkers, and other targeted therapeutics.

References

  • [1] Guidechem. "1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers". URL:

  • [2] ChemSrc. "1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene". URL:

  • [3] Chemistry Steps. "Nucleophilic Aromatic Substitution". URL:

  • [4] MDPI. "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices". URL:

  • [5] MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions". URL:

  • [6] Thieme Connect. "One-Pot Procedures for the Formation of Secondary Aryl Amines from Nitro Aryls". URL:

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene with Thiols

Executive Summary The functionalization of highly substituted nitroarenes is a cornerstone of modern drug discovery and materials science. This application note details the regioselective Nucleophilic Aromatic Substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of highly substituted nitroarenes is a cornerstone of modern drug discovery and materials science. This application note details the regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene using thiol nucleophiles. By exploiting the electronic disparities between the substituents on the aromatic ring, this protocol achieves exclusive displacement of the bromine atom, leaving the chemically sensitive fluoro and ethoxy groups intact. This guide provides a self-validating, step-by-step methodology designed for high yield, scalability, and analytical confidence.

Mechanistic Rationale & Regioselectivity Matrix

To achieve predictive control over SNAr reactions, one must analyze the spatial relationship of leaving groups relative to the electron-withdrawing group (EWG). In 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene, the nitro group at C4 acts as the primary EWG, dictating the reactivity of the ring.

  • C1-Bromo (Para to Nitro): The bromine atom is situated para to the nitro group. This position is highly activated because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the oxygen atoms of the nitro group.

  • C2-Fluoro (Meta to Nitro): While fluorine is typically an excellent leaving group in SNAr due to its high electronegativity stabilizing the transition state, it is located meta to the nitro group. Meta-substituents cannot participate in resonance stabilization with the nitro group. Consequently, the C-F bond remains functionally inert under standard SNAr conditions[1].

  • C3-Ethoxy (Ortho to Nitro): Though ortho to the nitro group and theoretically activated, alkoxy groups are significantly poorer leaving groups compared to halogens.

Thiols are highly efficient, "soft" nucleophiles due to their high polarizability, allowing for rapid conjugation even under mild conditions[2]. When a thiolate anion attacks this specific scaffold, it exclusively targets the highly electrophilic C1 position, displacing the bromide ion.

SNAr_Pathway R 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene + Thiol (R-SH) B Base (e.g., K2CO3) Deprotonation R->B T Thiolate Anion (R-S⁻) B->T M Meisenheimer Complex (Negative charge stabilized by p-NO2) T->M Nucleophilic Attack at C1 P 1-(Alkylthio)-3-ethoxy-2-fluoro-4-nitrobenzene + Bromide Salt M->P Elimination of Br⁻

Figure 1: SNAr pathway demonstrating regioselective thiolate attack at the para-bromo position via a Meisenheimer intermediate.

Experimental Design & Causality

Every reagent in this protocol is chosen to maximize the kinetic advantage of the C1-bromo displacement while suppressing side reactions.

  • Solvent Selection (DMF): Polar aprotic solvents like N,N-Dimethylformamide (DMF) are mandatory. They strongly solvate the counter-cation (e.g., K⁺) but leave the thiolate anion unsolvated and highly reactive, which is critical for stabilizing the Meisenheimer complex during the SNAr pathway[3].

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, heterogeneous base. Because thiols are relatively acidic (pKa ~8–10), K₂CO₃ is perfectly sufficient to generate the active thiolate. Stronger bases (like NaH or KOtBu) are avoided to prevent the unwanted cleavage of the ethoxy group or degradation of the nitroarene.

  • Temperature Control (25°C - 50°C): The reaction proceeds smoothly at ambient to slightly elevated temperatures. Pushing the temperature beyond 80°C risks overriding the kinetic control, potentially leading to trace displacement of the ethoxy group.

Quantitative Data: Reaction Optimization

Table 1: Optimization of reaction conditions for the coupling of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene with a model alkyl thiol (1.1 equiv).

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Regioselectivity (C1:C2)Isolated Yield (%)
1THFEt₃N2512>99:145 (Incomplete)
2DMFK₂CO₃254>99:188
3 DMF K₂CO₃ 50 2 >99:1 94 (Optimal)
4DMSOCs₂CO₃252>99:191

Self-Validating Experimental Protocol

Workflow S1 1. Reagent Preparation S2 2. Thiolate Generation S1->S2 S3 3. SNAr Reaction S2->S3 S4 4. Quench & Extraction S3->S4 S5 5. Purification (Flash Chroma) S4->S5

Figure 2: Step-by-step experimental workflow for the SNAr reaction and subsequent purification.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Add 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 equivalent, e.g., 1.0 mmol, 264.05 mg) and anhydrous K₂CO₃ (1.5 equivalents, 1.5 mmol, 207.3 mg) to the flask.

  • Suspend the mixture in anhydrous DMF (0.2 M relative to the nitroarene, 5.0 mL).

Step 2: Thiolate Generation & SNAr Reaction 4. Add the desired thiol (R-SH) (1.1 equivalents, 1.1 mmol) dropwise via syringe at room temperature. Causality Check: A slight color change (often to deep yellow or orange) immediately indicates the formation of the highly conjugated Meisenheimer complex. 5. Heat the reaction mixture to 50°C using a pre-calibrated oil bath or heating block. Stir vigorously for 2 hours.

Step 3: Reaction Monitoring (The Self-Validating Checkpoint) 6. Withdraw a 10 µL aliquot, dilute in 1 mL of EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2) and LC-MS. Validation: The reaction is complete when LC-MS shows the complete disappearance of the starting material's characteristic 1:1 isotopic bromine doublet (M, M+2). The product mass will appear as a single sharp peak (M+H or M-H depending on ionization), confirming the loss of bromine.

Step 4: Quench & Extraction 7. Cool the reaction to room temperature and quench by pouring the mixture into 20 mL of ice-cold distilled water. 8. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 9. Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) to remove residual DMF, followed by brine (15 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to afford the pure 1-(alkylthio)-3-ethoxy-2-fluoro-4-nitrobenzene.

Analytical Validation & Troubleshooting

To ensure absolute scientific integrity, the isolated product must be validated through NMR spectroscopy.

  • ¹H NMR Signatures: The ethoxy protons will remain visible (a distinct quartet at ~4.1 ppm and a triplet at ~1.4 ppm). The newly introduced alkylthio protons will appear upfield.

  • ¹³C / ¹⁹F NMR Signatures: The presence of the fluorine atom must be confirmed via ¹⁹F NMR (typically a singlet around -115 to -125 ppm, depending on the exact electronic environment). In ¹³C NMR, the carbons adjacent to the fluorine (C1, C2, C3) will exhibit distinct C-F spin-spin splitting (doublets with large coupling constants, e.g., 1JCF​≈250 Hz).

  • Troubleshooting Sluggish Reactions: If the starting material persists, verify the quality of the K₂CO₃. Highly hygroscopic bases absorb water, which can protonate the thiolate anion, drastically reducing its nucleophilicity. Always use oven-dried K₂CO₃.

  • Troubleshooting Over-substitution: If a bis-substituted product is detected via LC-MS, the reaction temperature was likely too high, leading to the forced displacement of the ortho-ethoxy group. Reduce the temperature to 25°C.

References

  • Source: National Institutes of Health (NIH)
  • Arylation Chemistry for Bioconjugation Source: DSpace@MIT URL
  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles Source: ResearchGate URL

Sources

Method

Application Note: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene as a Versatile Building Block in Advanced Materials Science

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) Executive Summary & Structural Rationale In the design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Compound: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5)

Executive Summary & Structural Rationale

In the design of advanced organic optoelectronics—such as Thermally Activated Delayed Fluorescence (TADF) OLEDs and Donor-Acceptor (D-A) conjugated polymers—the precise spatial arrangement of electron-donating and electron-withdrawing groups is paramount. 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a highly specialized, multi-functional arene that offers an exceptional platform for constructing complex macromolecular architectures.

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a programmable node. Each functional group serves a distinct, causal purpose in materials synthesis:

  • Bromo (-Br) at C1: Serves as the primary reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its ortho relationship to the fluorine atom requires specific bulky ligands to overcome steric hindrance during the reductive elimination step of the catalytic cycle[1].

  • Fluoro (-F) at C2: A strong inductive electron-withdrawing group (EWG). In polymer backbones, fluorine lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, enhancing oxidative stability. Furthermore, it induces conformational planarization via non-covalent F···H or F···S interactions.

  • Ethoxy (-OEt) at C3: An electron-donating group (EDG) that raises the Highest Occupied Molecular Orbital (HOMO) energy. Crucially, the alkyl chain provides steric bulk and rotational freedom, which is essential for ensuring the solubility of the final polymer in organic solvents for solution-processed device fabrication.

  • Nitro (-NO2) at C4: Acts as a powerful electron acceptor in "Push-Pull" systems. Alternatively, it can be chemoselectively reduced to an amine (-NH2), transforming the molecule into an AB-type monomer (bromo-aniline) ideal for synthesizing fluorinated polyanilines[2].

Quantitative Substituent Effects

The following table summarizes the optoelectronic and physical property modulations induced by each substituent on the central benzene core.

SubstituentPositionElectronic EffectMaterials Science Function
Bromo (-Br) C1Weakly DeactivatingPrimary site for Pd-catalyzed cross-coupling; enables chain extension.
Fluoro (-F) C2Strongly WithdrawingLowers LUMO energy; induces planarization via F···H/S locking.
Ethoxy (-OEt) C3Electron-DonatingTunes bandgap; enhances solubility of the final polymer/molecule.
Nitro (-NO2) C4Strongly WithdrawingD-A Acceptor core; reducible to amine for polyimide/polyaniline synthesis.

Synthetic Workflows and Mechanistic Pathways

Depending on the target material, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene can be routed through two primary synthetic pathways:

  • Direct Cross-Coupling: Yielding TADF small molecules or end-capped D-A polymers.

  • Chemoselective Reduction: Yielding an AB-type monomer for conducting polymers.

Workflow A 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene B Suzuki-Miyaura Cross-Coupling A->B + Donor-B(OH)2 Pd2(dba)3 C Chemoselective Reduction (SnCl2) A->C SnCl2 / EtOH Retains -Br D TADF OLED Small Molecule B->D E AB-Type Monomer (Bromo-Aniline) C->E F Buchwald-Hartwig Polymerization E->F Pd Catalyst Base G Fluorinated Polyaniline F->G

Divergent synthetic workflows for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in materials science.

Protocol A: Synthesis of D-A OLED Cores via Suzuki-Miyaura Coupling

To construct a Push-Pull TADF molecule, the bromo group is coupled with a strong electron donor (e.g., Carbazole-3-boronic acid).

Expert Insight (Causality): The ortho-fluoro substituent creates significant steric hindrance around the C-Br bond. Standard catalysts like Pd(PPh3)4 often stall at the transmetalation or reductive elimination steps. To overcome this, we utilize a catalytic system of Pd2(dba)3 paired with the bulky P(o-tolyl)3 ligand. The steric bulk of the ortho-tolyl groups accelerates the reductive elimination step, driving the reaction to completion[1][3].

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 mmol) and Carbazole-3-boronic acid (1.2 mmol).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 mmol, 2 mol%) and Tri(o-tolyl)phosphine (P(o-tolyl)3, 0.08 mmol, 8 mol%). Self-Validation: The 1:4 ratio of Pd to ligand ensures the formation of the active mono-ligated Pd(0) species.

  • Solvent & Base: Inject 10 mL of degassed Toluene and 2 mL of a degassed 2M aqueous K2CO3 solution.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting bromide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous MgSO4.

  • Purification: Filter and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the D-A small molecule.

ElectronicEffects Core Central Benzene Ring F Fluoro (-F) F->Core LUMO Lowers LUMO Improves Stability F->LUMO NO2 Nitro (-NO2) NO2->Core Acceptor Strong Electron Acceptor (Push-Pull System) NO2->Acceptor OEt Ethoxy (-OEt) OEt->Core HOMO Raises HOMO Improves Solubility OEt->HOMO Br Bromo (-Br) Br->Core Coupling Reactive Site for Pd-Catalyzed Coupling Br->Coupling

Electronic and structural contributions of substituents to the optoelectronic profile.

Protocol B: Chemoselective Reduction to an AB-Type Monomer

To utilize this compound in the synthesis of fluorinated polyanilines or polyimides, the nitro group must be reduced to an amine, yielding 4-bromo-2-ethoxy-3-fluoroaniline.

Expert Insight (Causality): Standard catalytic hydrogenation (Pd/C with H2 gas) is contraindicated here. Palladium readily inserts into the C-Br bond, leading to catastrophic hydrodehalogenation (loss of the bromo group). To achieve strict chemoselectivity, we employ Stannous Chloride (SnCl2) as a single-electron transfer reductant. SnCl2 rapidly reduces the nitro group to an amine at mild temperatures while leaving the sensitive carbon-halogen bond completely intact[2][4].

Step-by-Step Methodology
  • Dissolution: Dissolve 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (5.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reductant Addition: Add Stannous Chloride dihydrate (SnCl2·2H2O, 25.0 mmol, 5.0 eq) in one portion. Self-Validation: A large excess of SnCl2 is required because the reduction of one nitro group consumes 3 equivalents of Sn(II).

  • Reflux: Heat the mixture to 70 °C for 4 hours. The solution will transition from yellow to a pale, clear state as the nitro group is reduced.

  • Quenching (Critical Step): Cool the reaction to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO3 until the pH reaches 7-8. Note: This neutralizes the HCl generated and precipitates the tin byproducts as insoluble tin hydroxides.

  • Extraction: Filter the resulting milky suspension through a pad of Celite to remove the tin salts. Wash the Celite pad thoroughly with Ethyl Acetate (50 mL).

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield the pure 4-bromo-2-ethoxy-3-fluoroaniline, ready for subsequent Buchwald-Hartwig polymerization.

Sources

Application

Application Note: Analytical Modalities for Monitoring Reactions of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction and Mechanistic Causality In modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction and Mechanistic Causality

In modern medicinal chemistry and drug development, highly functionalized aromatic building blocks are essential for synthesizing complex active pharmaceutical ingredients (APIs). 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) [1] is a prime example of a tetrasubstituted benzene ring that offers orthogonal reactivity.

As a Senior Application Scientist, I emphasize that analytical monitoring is not merely about observing product formation; it is about proving mechanistic causality. This specific molecule presents three distinct, highly predictable reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the ortho-fluoro position, making it highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides).

  • Transition-Metal Cross-Coupling: The bromo substituent serves as an ideal handle for palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

  • Nitro Reduction: The nitro group can be reduced to an aniline derivative, fundamentally altering the electronic landscape of the ring from electron-deficient to electron-rich.

To ensure high-yield synthesis and prevent side reactions, the analytical techniques chosen must be orthogonal, highly specific to the functional group being modified, and inherently self-validating.

ReactionPathways SM 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) SNAr SNAr Reaction (Nu: attacks C-F) SM->SNAr Nucleophile, Base Coupling Palladium Cross-Coupling (Replaces C-Br) SM->Coupling Pd Catalyst, Ligand Reduction Nitro Reduction (NO2 -> NH2) SM->Reduction H2, Pd/C or Fe/HCl Prod1 Fluoro-Displaced Product (Loss of 19F Signal) SNAr->Prod1 Prod2 Cross-Coupled Product (Loss of Br Isotope Pattern) Coupling->Prod2 Prod3 Aniline Derivative (Strong 19F Upfield Shift) Reduction->Prod3

Figure 1: Orthogonal reaction pathways of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Analytical Strategy: Why ^19F NMR and LC-MS?

To monitor these divergent pathways, we deploy two primary analytical modalities: ^19F Nuclear Magnetic Resonance (^19F NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Physics of ^19F NMR for SNAr and Reduction

Fluorine-19 is an exceptional NMR nucleus. It boasts a spin of 1/2, 100% natural abundance, and a massive chemical shift dispersion spanning over 800 ppm[2]. Because the natural fluorine background in biological and standard chemical matrices is virtually zero, ^19F NMR provides baseline-resolved signals without background interference[2].

Causality in Action: If an SNAr reaction occurs, the covalent C-F bond is broken. The organic ^19F signal is entirely lost and replaced by an inorganic fluoride signal (if the salt remains in solution)[3]. Conversely, if the nitro group is reduced to an amine, the resulting electron donation into the ring dramatically shields the adjacent fluorine atom, causing a massive upfield shift. This allows for direct, non-invasive measurement of crude reaction mixtures with minimal work-up[4].

Isotopic Tracking via LC-MS/MS for Cross-Coupling

Bromine naturally exists as two stable isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. This produces a highly diagnostic M and M+2 doublet in the mass spectrum.

Causality in Action: Monitoring the retention or loss of this isotopic pattern definitively proves whether the bromo site has reacted. During a Suzuki coupling, the replacement of the bromine atom results in the complete loss of the M/M+2 doublet, yielding a monoisotopic mass peak for the product[5].

AnalyticalWorkflow Sample Reaction Aliquot PrepNMR Direct Dilution (No D-Solvent) Sample->PrepNMR PrepLC Quench & Dilute (MeCN/H2O) Sample->PrepLC NMR 19F NMR Spectroscopy PrepNMR->NMR LCMS UHPLC-MS/MS (ESI+) PrepLC->LCMS DataNMR Kinetic Profiling (F-shift tracking) NMR->DataNMR DataLC Mass Confirmation (Br Isotope tracking) LCMS->DataLC

Figure 2: Parallel analytical workflows for real-time reaction monitoring.

Quantitative Data Interpretation

The following table summarizes the expected analytical signatures when monitoring the reactions of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Table 1: Analytical Signatures of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene and its Derivatives

Reaction PathwayTarget ModificationPrimary Analytical ModalityExpected ^19F NMR ResponseExpected LC-MS Signature
Starting Material NoneBaselineReference Shift (0 ppm relative)1:1 Doublet (M, M+2)
SNAr Fluoro Displacement^19F NMRComplete loss of organic F signal1:1 Doublet Retained
Cross-Coupling Bromo DisplacementLC-MS/MSSlight upfield shift (F retained)Monoisotopic (Br lost)
Nitro Reduction Nitro to Amine^19F NMR / UVStrong upfield shift (Shielding)1:1 Doublet Retained

Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems .

Protocol A: Real-Time ^19F NMR Monitoring of SNAr / Nitro Reduction

This protocol utilizes benchtop or high-field NMR to track reaction kinetics without the need for deuterated solvents, leveraging external locking mechanisms[4].

Step-by-Step Methodology:

  • Sampling: Extract a 50 µL aliquot from the active reaction vessel using a positive displacement pipette.

  • Dilution: Dilute the aliquot with 450 µL of the native reaction solvent (e.g., Acetonitrile or DMF). Do not use deuterated solvents if utilizing an external lock/shim device.

  • Acquisition: Transfer to a standard 5 mm NMR tube. Acquire the ^19F spectrum (e.g., 60 MHz benchtop or 400 MHz high-field) using 16 scans, a spectral width of 250 ppm, and a relaxation delay (D1) of 2 seconds.

  • Processing: Phase and baseline correct the spectrum. Integrate the starting material peak and the emerging product peak.

  • Self-Validation Check (Critical): The disappearance of the starting material's ^19F signal must perfectly correlate with the appearance of the product signal (or free fluoride peak). The sum of their integrals must remain constant relative to an external standard (e.g., a trifluorotoluene capillary). A drop in total integral value indicates a trapped, unobserved fluorinated intermediate or precipitation[3].

Protocol B: UHPLC-MS/MS Monitoring of Palladium Cross-Coupling

This protocol tracks the consumption of the brominated starting material and the formation of the cross-coupled product[5].

Step-by-Step Methodology:

  • Quenching: Extract a 10 µL reaction aliquot and immediately quench it into 990 µL of cold Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid. This halts the palladium catalysis and prevents the highly concentrated organic material from crashing out on the column.

  • Centrifugation: Spin the quenched sample at 10,000 x g for 2 minutes to pellet any precipitated palladium black or inorganic salts.

  • Chromatography: Inject 1 µL of the supernatant onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a rapid linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in Electrospray Ionization positive mode (ESI+). Monitor full scan (m/z 100-600) to identify the isotopic envelope.

  • Self-Validation Check (Critical): Extract the ion chromatograms (EIC) for the ^79Br and ^81Br masses of the starting material. These two traces must perfectly co-elute with identical peak shapes. Any deviation in retention time between the M and M+2 traces indicates isobaric interference from the matrix, rather than the true brominated compound. The successful product peak must show a complete absence of this 1:1 doublet.

References

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek Source: magritek.com URL:[3]

  • 1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers - Guidechem Source: guidechem.com URL:[1]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization | ChemRxiv Source: chemrxiv.org URL:[4]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL:[2]

  • Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride - Agilent Source: agilent.com URL:[5]

Sources

Method

Application Note: Scale-Up Synthesis and Process Safety of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Derivatives

Executive Summary 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, poly-substituted aromatic building block critical to the development of advanced Active Pharmaceutical Ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly functionalized, poly-substituted aromatic building block critical to the development of advanced Active Pharmaceutical Ingredients (APIs). Its structural complexity—featuring a versatile bromide for transition-metal cross-coupling, a tunable fluorine for nucleophilic aromatic substitution (SNAr), an electron-donating ethoxy ether, and a reducible nitro group—makes it an invaluable scaffold. However, scaling up the synthesis of such dense nitroaromatic systems presents severe process chemistry challenges, primarily concerning regioselectivity and thermal runaway hazards.

This application note provides a comprehensive, self-validating framework for the safe and scalable synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, bridging the gap between discovery chemistry and pilot-plant manufacturing.

Retrosynthetic Strategy & Route Selection

When moving from milligram-scale discovery to kilogram-scale production, route selection must prioritize atom economy, reagent safety, and thermodynamic control. For this derivative, two primary electrophilic aromatic substitution (EAS) routes are viable:

  • Route A (Nitration): Electrophilic nitration of 1-bromo-3-ethoxy-2-fluorobenzene. The strongly activating ethoxy group directs the incoming nitro electrophile to the ortho (position 4) and para (position 6) positions.

  • Route B (Bromination): Electrophilic bromination of 3-ethoxy-2-fluoro-1-nitrobenzene using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or sodium bromate.

Causality in Route Selection: Route A is generally preferred for industrial scale-up. While nitration carries thermal risks, mixed-acid (HNO3/H2SO4) nitration is highly scalable, cost-effective, and avoids the use of hazardous liquid bromine or complex brominating agents that complicate downstream processing (DSP) and waste management.

Retrosynthesis Target 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene RouteA Route A: Nitration RouteA->Target HNO3 / H2SO4 RouteB Route B: Bromination RouteB->Target DBDMH / H+ SM_A 1-Bromo-3-ethoxy- 2-fluorobenzene SM_A->RouteA SM_B 3-Ethoxy-2-fluoro- 1-nitrobenzene SM_B->RouteB

Retrosynthetic pathways for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Process Safety & Thermal Hazard Mitigation

The most critical barrier to scaling up nitroaromatics is the inherent thermal instability of the C-NO2 bond. Nitroaromatic compounds possess high bond-dissociation energies, but their thermal decomposition is highly exothermic and often autocatalytic. As noted in authoritative process safety literature, contaminants such as transition metals or bases can drastically lower the onset temperature of decomposition (Td) .

To ensure a self-validating safety protocol, the process must be evaluated using a strict calorimetric workflow before any reaction exceeds a 100-gram scale.

SafetyWorkflow Step1 1. Hazard Screening (DSC) Identify T_d and Exotherm Step2 2. Reaction Calorimetry (RC1) Measure Heat of Reaction (ΔH) Step1->Step2 Step3 3. Adiabatic Testing (ARC) Determine TMR_ad and MTSR Step2->Step3 Step4 4. Process Design Define Dosing & Cooling Step3->Step4

Thermal hazard assessment workflow for nitroaromatic scale-up.

Quantitative Thermal Parameters

The following table summarizes the critical thermodynamic data required to validate the safety of the nitration step. These parameters dictate the cooling capacity required in the pilot plant .

ParameterSymbolTypical Range for FluoronitrobenzenesProcess Implication
Onset Temp. of Decomposition Td250 °C – 320 °CAbsolute upper safety limit. Reaction must stay well below this.
Heat of Reaction ΔHrxn-100 to -150 kJ/molDetermines required reactor cooling capacity (W/kg).
Max Temp. of Synthesis Reaction MTSR80 °C – 120 °CThe peak temperature reached if cooling completely fails.
Time to Maximum Rate TMRad> 24 hours at MTSRTime available for emergency quenching before explosion.

Rule of Thumb for Scale-Up: The MTSR must be at least 50 °C lower than the Td to ensure a safe operating window.

Scale-Up Protocol: Electrophilic Nitration

This protocol describes the controlled nitration of 1-bromo-3-ethoxy-2-fluorobenzene. It is designed as a self-validating system : progression to the next step is strictly gated by In-Process Control (IPC) analytical checks.

Reagents & Materials
  • Substrate: 1-Bromo-3-ethoxy-2-fluorobenzene (1.0 eq, 1.0 kg)

  • Nitrating Agent: Nitric Acid (65-70% w/w) (1.05 eq)

  • Solvent/Catalyst: Sulfuric Acid (98% w/w) (5.0 volumes)

  • Quench Medium: Deionized Water / Crushed Ice

Step-by-Step Methodology

Step 1: Reactor Preparation & Substrate Dissolution

  • Ensure the reactor is glass-lined (GLS) or Hastelloy-C.

    • Causality: Stainless steel can leach iron (Fe3+) under highly acidic conditions, which catalyzes the premature thermal decomposition of nitroarenes .

  • Charge H2SO4 (5.0 L) into the reactor and cool to 0–5 °C using a jacket chiller.

  • Slowly charge 1-bromo-3-ethoxy-2-fluorobenzene (1.0 kg) while maintaining stirring at 150 RPM.

    • Validation Check: Ensure complete dissolution. The mixture should be a homogenous, pale solution.

Step 2: Controlled Dosing of Nitric Acid

  • Prepare a mixed acid solution by carefully combining HNO3 (1.05 eq) with an equal volume of H2SO4 in a separate cooled dosing vessel.

  • Begin dosing the mixed acid into the main reactor at a rate of 10 mL/min.

    • Causality: Nitration is instantaneous and highly exothermic. Dosing control ensures that the accumulation of unreacted HNO3 remains below 5%. If cooling fails, the lack of accumulated reagent prevents the MTSR from reaching the decomposition threshold.

  • Maintain the internal temperature (Tint) strictly between 0 °C and 5 °C. If Tint exceeds 8 °C, automatically pause dosing.

Step 3: Reaction Maturation & IPC

  • Once dosing is complete, hold the reaction at 5 °C for 30 minutes.

  • Self-Validation (IPC): Pull a 1 mL sample, quench in ice water, extract with dichloromethane (DCM), and analyze via HPLC (UV 254 nm).

    • Pass Criteria: < 1.0% unreacted starting material. If > 1.0%, hold for an additional 30 minutes.

Step 4: Quenching & Phase Separation

  • Transfer the reaction mixture via a bottom valve into a secondary quench vessel containing 10 kg of vigorously stirred crushed ice and water.

    • Causality: Reverse quenching (adding the acid to water) is mandatory. Adding water directly to the concentrated sulfuric acid reactor would cause a violent exothermic dilution, potentially triggering localized boiling and product decomposition.

  • The product, 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene, will precipitate as a crude solid.

Downstream Processing (DSP) & Purification

At scale, column chromatography is economically and environmentally unviable. The process relies on thermodynamically driven crystallization to isolate the desired para-nitro isomer from the ortho-nitro byproduct.

Crystallization Protocol
  • Filtration: Collect the crude precipitate from the quench vessel using a Nutsche filter dryer. Wash the filter cake with cold deionized water until the filtrate pH is > 5.0.

  • Dissolution: Transfer the wet cake to a clean reactor and add 4 volumes of Isopropanol (IPA). Heat to 75 °C until a clear solution forms.

  • Controlled Cooling: Cool the reactor at a linear rate of 10 °C/hour down to 5 °C.

    • Causality: A slow, controlled cooling ramp promotes the growth of large, pure crystals of the target isomer, leaving the more soluble ortho-nitro impurity and oxidized byproducts in the mother liquor.

  • Isolation: Filter the purified crystals, wash with 1 volume of cold IPA (0 °C), and dry under vacuum at 40 °C for 12 hours.

Impurity Profile Management
Impurity TypeOriginMitigation Strategy
Regioisomer (6-nitro derivative)Competing electrophilic attack para to the ethoxy group.Highly soluble in cold IPA; removed during the final crystallization step.
Over-nitration (Dinitro derivative)Excess HNO3 or elevated reaction temperatures.Strict stoichiometry (1.05 eq HNO3) and maintaining Tint < 5 °C.
Phenolic Byproducts Acid-catalyzed cleavage of the ethoxy ether.Minimizing the post-dosing hold time; immediate quenching at 0 °C.

References

  • Murray, J. I., Silva Elipe, M. V., Baucom, K. D., Brown, D. B., Quasdorf, K., & Caille, S. (2022). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 26(3), 657-660.[Link]

  • Badeen, C., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52-57.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of highly functionalized halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of highly functionalized halogenated nitroaromatics.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we analyze the physicochemical causality behind each technique, ensuring that your purification of crude 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is efficient, reproducible, and analytically sound.

Purification Logic & Workflow

When handling poly-substituted benzenes, your purification strategy must account for the steric bulk of the ethoxy group, the strong electron-withdrawing nature of the nitro group, and the halogen substituents (Br, F). These functional groups heavily influence the molecule's dipole moment, rendering standard purification templates ineffective.

Workflow Start Crude 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Assess Assess Impurity Profile (HPLC / 19F NMR) Start->Assess Isomer Regioisomers or Di-ethoxy present? Assess->Isomer Chromatography Flash Column Chromatography (Silica, Hexane/EtOAc) Isomer->Chromatography Yes (>5%) Recryst Anti-Solvent Recrystallization (EtOH / H2O) Isomer->Recryst No (<5%) Chromatography->Recryst Polish Pure Purified Product (>98% Purity) Recryst->Pure

Purification workflow for crude 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

Troubleshooting Guide & FAQs

FAQ 1: Why does my crude product "oil out" instead of crystallizing during cooling?

Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the impure mixture drops below the temperature at which the compound saturates the solvent. Halogenated nitrobenzenes are highly prone to this phenomenon when residual starting materials (e.g., unreacted fluoronitrobenzene) depress the melting point, as detailed in the [1]. Solution: Switch to a two-solvent anti-solvent system (e.g., Ethanol/Water) to force a more controlled nucleation. Self-Validation: If the solution becomes milky rather than forming discrete crystals, reheat immediately to redissolve, add 5% more of the primary solvent (Ethanol), and cool at a slower rate (e.g., 5 °C per hour).

FAQ 2: I am seeing poor peak resolution between my product and its regioisomer in my HPLC chromatogram. How can I separate them?

Causality: During the synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, a common byproduct is its regioisomer, 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene, whose chemical properties are well-documented by [2]. Because these isomers possess nearly identical dipole moments, standard normal-phase silica gel struggles to resolve them; their binding affinity to silanol groups is indistinguishable. Solution: Utilize reverse-phase chromatography (C18) for analytical validation. For preparative purification, use a highly non-polar normal-phase gradient (e.g., 99:1 Hexane:Ethyl Acetate) and maintain a slow flow rate to maximize theoretical plates[1]. Self-Validation: Monitor the fractions using 19 F NMR. The chemical shift of the fluorine atom is highly sensitive to its ortho/meta substituents, providing unambiguous confirmation of isomeric purity.

FAQ 3: How do I remove residual acidic impurities from the ethoxylation step?

Causality: If the ethoxy group was introduced via nucleophilic aromatic substitution (S N​ Ar) using sodium ethoxide, side reactions can generate phenolic byproducts (e.g., displacement of the nitro or fluoro group by hydroxide from trace water). These phenols often co-elute with the product during chromatography. Solution: Perform a rigorous aqueous workup using a mild base prior to any chromatography. Self-Validation: Wash the organic layer with 10% aqueous sodium carbonate. The aqueous layer must be tested with pH paper (ensure pH > 9) to confirm complete deprotonation and extraction of phenolic impurities.

Quantitative Data: Solvent Systems

Field-proven insights demonstrate that solvent selection is the most critical variable in this purification. Use the table below to benchmark your expected recoveries and Rf values.

Table 1: Solvent Systems and Chromatographic Parameters for Halogenated Nitrobenzenes

Solvent System (v/v)TechniqueTarget Impurity RemovedRf Value (Target)Expected Recovery
Hexane / EtOAc (98:2)Flash ChromatographyRegioisomers0.35 - 0.4575 - 85%
Hexane / EtOAc (90:10)Flash ChromatographyPhenolic Byproducts0.60 - 0.7080 - 90%
Ethanol / Water (3:1)RecrystallizationTrace Starting MaterialsN/A85 - 95%
Toluene / Hexane (1:4)RecrystallizationNon-polar ByproductsN/A70 - 80%

Step-by-Step Methodologies

Protocol A: Optimized Flash Column Chromatography

Purpose: Separation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene from its regioisomers.

  • Preparation: Dissolve the crude mixture in a minimum volume of dichloromethane (DCM).

  • Loading: Dry-load the sample onto silica gel (1:3 ratio of crude to silica) by evaporating the DCM under reduced pressure. This prevents band broadening caused by liquid loading.

  • Equilibration: Pack the column with standard silica gel (40-63 µm) and equilibrate with 100% Hexane.

  • Elution: Begin elution with 100% Hexane for 2 column volumes (CV). Gradually increase polarity to 98:2 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect small fractions (e.g., 20 mL). The highly lipophilic bromine and ethoxy groups cause the target product to elute early.

  • Validation: Spot fractions on TLC (visualize under UV 254 nm). Pool fractions containing the single target spot (Rf ~0.4 in 95:5 Hexane:EtOAc).

Protocol B: Anti-Solvent Recrystallization

Purpose: Final polishing to remove trace starting materials and achieve >98% purity.

Recrystallization Heat Dissolve in Hot EtOH (Minimal Volume) Water Add H2O (Anti-solvent) Dropwise until cloudy Heat->Water Cool Cool to Room Temp (Slowly) Water->Cool Check Did it oil out? Cool->Check Reheat Reheat & Add More EtOH Check->Reheat Yes (Oiling) Ice Ice Bath (0-5°C) for 1 hour Check->Ice No (Crystals) Reheat->Cool Filter Vacuum Filtration & Mother Liquor Check Ice->Filter

Troubleshooting workflow for anti-solvent recrystallization to prevent oiling out.

  • Dissolution: Place the pooled, concentrated product from Protocol A in an Erlenmeyer flask. Add minimal hot Ethanol (approx. 3-4 mL per gram of crude) until completely dissolved[1].

  • Anti-Solvent Addition: While maintaining heat, add Water dropwise until the solution becomes faintly turbid.

  • Clarification: Add 1-2 drops of hot Ethanol until the solution is perfectly clear again.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature over 2 hours.

  • Harvesting: Once crystals form, place the flask in an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Validation: Collect crystals via vacuum filtration. Analyze the mother liquor via HPLC; if product concentration exceeds 5%, concentrate the liquor and perform a second crop crystallization.

References

  • Title: 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene | C8H7BrFNO3 | CID 118852961 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting SNAr Reactions with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Nucleophilic Aromatic Substitution (SNAr) reactions involving the highly activated substrate, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. Here, we move beyond simple protocols to explain the "why" behind experimental challenges and solutions.

Frequently Asked Questions (FAQs)

Q1: What makes 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene a good substrate for SNAr reactions?

This substrate is highly activated for SNAr reactions due to the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned para to the fluorine and ortho to the bromine.[1] This electronic pull makes the aromatic ring electron-deficient and highly susceptible to attack by nucleophiles.[1][2] The fluorine atom, being the most electronegative halogen, further enhances the electrophilicity of the carbon it is attached to (the ipso-carbon), making it the primary site for nucleophilic attack.[3]

Q2: Which halogen is the better leaving group in this molecule, Fluorine or Bromine?

In the context of SNAr reactions, the reactivity of halogens as leaving groups follows the trend: F > Cl ≈ Br > I.[4] This is counterintuitive when compared to SN2 reactions.[3][5] The reason is that the rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a stabilized intermediate called a Meisenheimer complex.[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating this initial, slower step.[7][8] Therefore, the fluorine atom is the preferred leaving group over the bromine atom in this substrate.

Q3: What is the role of the ethoxy group?

The 3-ethoxy group is an electron-donating group. Generally, electron-donating groups deactivate the ring towards nucleophilic attack.[2] However, its meta position relative to the primary reaction site (the fluorine-bearing carbon) means its deactivating effect is less pronounced compared to the powerful activating effects of the ortho/para nitro and fluoro groups.

Visualizing the SNAr Mechanism

The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the fluorine, creating a resonance-stabilized anionic intermediate (Meisenheimer complex). Aromaticity is then restored by the elimination of the fluoride ion.[6]

Troubleshooting_Workflow Start Reaction Failed: Low/No Conversion or Multiple Products Check_Purity Verify Purity of Starting Materials (Substrate, Nucleophile, Solvent, Base) Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Purity Confirmed Check_Nucleophile Is the Nucleophile Potent Enough? Check_Conditions->Check_Nucleophile Check_Solvent Is the Solvent Appropriate? Check_Nucleophile->Check_Solvent Yes Deprotonate Action: Deprotonate with strong base (e.g., NaH) Check_Nucleophile->Deprotonate No Check_Temp Is the Temperature Optimal? Check_Solvent->Check_Temp Yes Change_Solvent Action: Switch to polar aprotic solvent (DMSO, DMF) Check_Solvent->Change_Solvent No Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Check_Temp->Analyze_Byproducts Yes, still failing Increase_Temp Action: Gradually increase heat, monitor by TLC/LC-MS Check_Temp->Increase_Temp No Dry_Reagents Action: Use anhydrous reagents and inert atmosphere Analyze_Byproducts->Dry_Reagents Phenol detected

Caption: A systematic workflow for troubleshooting failed SNAr reactions.

Experimental Protocols

Here are starting-point protocols for SNAr reactions with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene using different classes of nucleophiles.

Protocol 1: Reaction with an Alcohol Nucleophile (O-Arylation)
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Nucleophile Generation: Add the alcohol (1.1 eq.) to the solvent. Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Activation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition: Add a solution of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous THF to the alkoxide solution.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60 °C or reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. [9]

Protocol 2: Reaction with an Amine Nucleophile (N-Arylation)
  • Setup: In a round-bottom flask, dissolve 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 eq.) and the amine (1.1-1.5 eq.) in a polar aprotic solvent like DMSO or DMF.

  • Base Addition: Add a mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization. [9][10]

Data Summary Table: Solvent & Base Selection

The choice of solvent and base is critical for a successful SNAr reaction. This table provides a summary of common choices and their characteristics.

SolventTypeBoiling Point (°C)Notes
DMSO Polar Aprotic189Excellent for SNAr, but can be difficult to remove. Generally stable. [4]
DMF Polar Aprotic153Good solvent, but can decompose with strong bases to form dimethylamine. [4]
NMP Polar Aprotic202Similar to DMF and DMSO, higher boiling point.
THF Ethereal66Good for reactions with strong bases like NaH, less polar than DMSO/DMF. [11]
Acetonitrile Polar Aprotic82Can be used, but generally less effective than DMSO or DMF for SNAr.
BasepKa (Conjugate Acid)TypeCommon Uses & Compatibility
NaH ~36Strong, Non-nucleophilicDeprotonating alcohols and other weak acids. Reacts violently with water. [4]
KOtBu ~19Strong, BulkyDeprotonating alcohols. Can promote elimination in some substrates.
K₂CO₃ / Cs₂CO₃ ~10.3 / ~10.3Mild, InorganicUsed with amine nucleophiles and in less demanding reactions. [4]
DIPEA ~11Mild, OrganicHindered amine base, often used to scavenge acid.

References

  • Tsang, W. (1986).
  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Gramatica, P., et al. (2013). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • ResearchGate. (n.d.). Investigation of thermal stability of some nitroaromatic derivatives by dsc. [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress. [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Preply. (2021). why fluoride act as good leaving group and acts as poor leaving group in SN1 and SN2 reactions. [Link]

  • Twilton, J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • Bennett, C. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters - ACS Publications. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]

  • Reddit. (2023). SNAr troubleshooting. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • IntechOpen. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • Siler, D. A., et al. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]

  • ResearchGate. (n.d.). Examples of failed SnAr reactions under same reaction conditions as indicated in scheme 1. [Link]

  • Reddit. (2025). SnAr Help. [Link]

  • Beier, P., et al. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides. Organic Letters - ACS Publications. [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Stability and Degradation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (BEFN) | CAS: 1805187-70-5 Welcome to the Technical Support Center. As a highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (BEFN) | CAS: 1805187-70-5

Welcome to the Technical Support Center. As a highly substituted halonitrobenzene, BEFN presents unique stability challenges during storage, basic workups, and catalytic reductions. This guide provides field-proven troubleshooting strategies and self-validating protocols to mitigate unwanted degradation pathways, ensuring high-fidelity results in your synthetic workflows.

Quantitative Stability Profile

To establish baseline handling parameters, the following table summarizes the quantitative stability thresholds for BEFN based on its functional group reactivity 1[1].

ParameterSafe Operating RangeDegradation TriggerPrimary Degradation Pathway
Temperature < 30°C (Storage), < 80°C (Reaction)> 100°CThermal nitro-reduction / Ether cleavage
pH 4.0 – 7.5pH > 8.0 or pH < 2.0Base: SNAr of Bromine. Acid: Ether cleavage
Light Exposure < 500 Lux (Amber glass)UV-C (254 nm) / SunlightPhotolytic ring cleavage / Denitration
Redox State Mild oxidants / Inert atmosphereStrong reducing agentsHydrodehalogenation (Loss of Bromine)

Troubleshooting FAQs: Degradation Mechanisms

Q1: Why am I observing unexpected side products during basic workups or nucleophilic reactions?

Causality: The bromine atom at the 1-position is situated para to the strongly electron-withdrawing nitro group at the 4-position. This para-relationship creates a highly electrophilic center, activating the C-Br bond for Nucleophilic Aromatic Substitution (SNAr). When exposed to strong nucleophiles (e.g., primary amines, unhindered hydroxides), the bromine is displaced via a stabilized Meisenheimer complex. Protocol: Maintain pH < 7.5 during aqueous workups. If performing cross-coupling reactions, utilize non-nucleophilic bases (e.g., Cs₂CO₃, DIPEA) and avoid primary/secondary amines unless they are the intended nucleophile.

Q2: My compound turns dark yellow/brown upon storage on the benchtop. What is happening?

Causality: Nitroaromatic compounds undergo rapid photolytic degradation when exposed to UV or broad-spectrum light. The high absorption of photon energy by the nitro (-NO₂) group initiates radical formation, leading to denitration (release of NO₂⁻/NO₃⁻) and eventual aromatic ring cleavage, as detailed in recent2[2]. Protocol: Store BEFN in amber borosilicate vials, blanketed with Argon, at 2–8°C. Handle under yellow light if prolonged benchtop exposure is required.

Q3: During catalytic reduction of the nitro group to an amine, I am losing the bromine atom. How can I prevent hydrodehalogenation?

Causality: Standard heterogeneous catalysts (like Pd/C) easily break carbon-halogen bonds on the metal surface during nitro reduction. The oxidative addition of the C-Br bond to Pd(0) outcompetes or parallels nitro reduction. Protocol: Modulate the electronic structure of the catalyst. Utilizing 3[3] generates partially negative-charged hydrogen species that suppress electrophilic attack on the C-Br bond. Alternatively, employ non-noble metal catalysts like4[4] or classic chemical reduction (Fe/NH₄Cl) to achieve strictly chemoselective reduction.

Experimental Workflows: Self-Validating Protocols

Workflow A: Controlled Storage & Photostability Profiling

This workflow establishes the exact light-sensitivity of your specific batch of BEFN.

  • Preparation: Dissolve BEFN in HPLC-grade Acetonitrile to a concentration of 1 mg/mL.

  • Aliquotting: Transfer 1 mL aliquots into clear (light stress) and amber (control) borosilicate LC-MS vials.

  • Stress Conditions: Expose the clear vials to UV-C (254 nm) for 4 hours at ambient temperature. Keep amber vials in the dark.

  • Self-Validating Analysis: Analyze all samples via HPLC-UV. Validation step: Simultaneously monitor the aqueous layer for the release of nitrite (NO₂⁻) using a standard Griess assay. A stoichiometric correlation between BEFN depletion (via LC-MS) and nitrite formation confirms direct photolytic denitration rather than thermal degradation.

Workflow B: Chemoselective Nitro Reduction (Avoiding Debromination)

This protocol reduces the nitro group to an aniline derivative while preserving the delicate C-Br and C-F bonds.

  • Setup: In a Schlenk flask under Argon, dissolve BEFN (1.0 eq) in a degassed mixture of Ethanol/Water (4:1, 0.2 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Crucial: Do not use Pd/C with H₂.

  • Reaction: Heat the suspension to 70°C under vigorous stirring.

  • Self-Validating Checkpoint: At the 1-hour mark, extract a 10 µL aliquot, filter, and run a rapid LC-MS. Validation step: You must observe the [M+H]⁺ peak for the desired amine. If a mass peak corresponding to [M-Br+H]⁺ appears, the temperature is too high or the iron is overly activated; quench the reaction immediately to salvage the batch.

  • Workup: Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with ethyl acetate. Extract the filtrate, dry over Na₂SO₄, and concentrate in vacuo to yield 4-amino-1-bromo-3-ethoxy-2-fluorobenzene.

Degradation & Reaction Pathway Visualization

G BEFN 1-Bromo-3-ethoxy-2-fluoro -4-nitrobenzene Photo Photolytic Degradation (Ring Cleavage / Denitration) BEFN->Photo UV / Ambient Light SNAr SNAr Degradation (Nucleophilic Br Displacement) BEFN->SNAr Strong Nucleophiles Dehal Hydrodehalogenation (Loss of Bromine) BEFN->Dehal Pd/C + H2 Amine Selective Reduction (Desired Haloaniline) BEFN->Amine Fe/NH4Cl or Co/NSPC

Figure 1: Principal degradation and chemoselective reaction pathways for BEFN.

References

  • Guidechem. "1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Properties". 1

  • RSC Publishing. "Application of photo degradation for remediation of cyclic nitramine and nitroaromatic explosives". 2

  • MDPI. "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines". 3

  • RSC Publishing. "Efficient Co/NSPC catalyst for selective hydrogenation of halonitrobenzenes and mechanistic insight". 4

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Welcome to the Advanced Purification Support Center. This portal is designed specifically for process chemists, researchers, and drug development professionals dealing with the isolation and purification of highly substi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This portal is designed specifically for process chemists, researchers, and drug development professionals dealing with the isolation and purification of highly substituted halogenated nitroaromatics.

Working with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5; MW: 264.05 g/mol ) presents unique thermodynamic challenges. The asymmetric tetrasubstitution of the benzene ring (bromo, ethoxy, fluoro, and nitro groups) creates competing solubility profiles—high lipophilicity from the halogens and ether, contrasted by the strong dipole of the nitro group. This guide provides field-proven, self-validating methodologies to overcome common crystallization failures.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene consistently "oil out" instead of forming a crystalline solid? A1: "Oiling out" (liquid-liquid phase separation) is the most common failure mode for highly substituted halogenated nitrobenzenes [1]. It occurs when the compound reaches its saturation limit at a temperature above its melting point in that specific solvent system. Because the bulky ethoxy and bromo groups sterically hinder optimal crystal lattice packing, the melting point of this specific derivative is depressed compared to simpler nitrobenzenes. Causality & Fix: To resolve this, you must alter the thermodynamics. Switch to a solvent system with a lower boiling point, or adjust the solvent polarity to increase solubility at lower temperatures. This ensures the saturation curve crosses the solubility curve below the compound's melting point, forcing solid-liquid nucleation rather than liquid-liquid separation [3].

Q2: Which solvent systems are thermodynamically optimal for this specific compound? A2: While absolute ethanol is a classic choice for standard nitroaromatics due to favorable hydrogen bonding [2], the extreme lipophilicity of the 1-bromo-3-ethoxy-2-fluoro variant often makes ethanol too strong of a solvent, leading to poor recovery. A binary system—such as Ethyl Acetate (a strong solvating agent) paired with Heptane (a non-polar anti-solvent)—allows for precise tuning of the dielectric constant.

Q3: How can I prevent the co-crystallization of regioisomer impurities formed during upstream nitration or bromination? A3: Regioisomers (e.g., 6-nitro vs. 4-nitro variants) possess nearly identical solubility coefficients. If co-crystallization occurs, it indicates that your cooling rate is too rapid, which kinetically traps impurities within the expanding crystal lattice. Causality & Fix: Implement a slow, controlled cooling ramp (e.g., 0.1 °C/min). By holding the solution in its metastable zone and seeding it with pure crystals, you heavily favor the thermodynamic product, allowing the structurally mismatched regioisomers to remain dissolved in the mother liquor.

Q4: My recovery yield is below 40%. How can I optimize the mass balance without sacrificing purity? A4: Low recovery in halogenated nitrobenzenes usually stems from using an excessive volume of the primary solvent or washing the filter cake with a solvent that is too warm [1]. Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude mass. For the wash step, use a pre-chilled (-20 °C) anti-solvent rather than the primary crystallization solvent.

Part 2: Solvent System Performance Data

To facilitate solvent selection, the following table summarizes the quantitative performance of various solvent systems based on the physicochemical behavior of halogenated nitroaromatics.

Solvent SystemSolvating PowerRisk of Oiling OutRegioisomer ClearanceExpected Yield Recovery
Absolute Ethanol HighModerateExcellentModerate (30% - 50%)
Isopropanol (IPA) ModerateHighGoodHigh (60% - 80%)
EtOAc / Heptane (1:3) TunableLowExcellentVery High (>80%)
Toluene / Hexane Very HighVery HighPoorLow (<30%)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes a binary solvent system (Ethyl Acetate/Heptane) to maximize both yield and purity. It is designed as a self-validating system : each critical step includes an analytical or observational checkpoint to ensure the process is functioning as intended before proceeding.

Step-by-Step Methodology: Binary Solvent Recrystallization
  • Initial Dissolution (Checkpoint 1):

    • Place the crude 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene in a round-bottom flask equipped with a reflux condenser.

    • Add a minimal volume of hot Ethyl Acetate (EtOAc) until complete dissolution is achieved.

    • Validation: The solution must be completely transparent. Any remaining turbidity indicates insoluble inorganic salts from previous steps, which must be removed via hot gravity filtration before proceeding.

  • Anti-Solvent Titration:

    • Maintain the solution at a gentle reflux. Slowly add hot Heptane dropwise until the solution becomes faintly cloudy. This visual cue indicates the exact saturation point of the compound at boiling.

  • Clarification:

    • Add 1-2 drops of hot EtOAc just until the cloudiness dissipates. The system is now perfectly tuned just below the saturation threshold.

  • Controlled Nucleation (Checkpoint 2):

    • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) without physical disturbance.

    • Validation: Monitor for phase separation. If oily droplets form instead of sharp geometric crystals, immediately refer to the troubleshooting workflow below.

  • Maturation & Yield Maximization:

    • Once solid nucleation is confirmed, transfer the flask to an ice-water bath (0–4 °C) for 1 hour to drive the remaining solute out of the mother liquor.

  • Isolation & Washing (Checkpoint 3):

    • Collect the crystals via vacuum filtration using a Büchner funnel.

    • Wash the crystal cake with 2 volumes of ice-cold Heptane.

    • Validation: Spot the mother liquor on a TLC plate (Hexane:EtOAc 4:1) alongside the pure solid. The mother liquor should show the concentrated regioisomer impurities, confirming successful separation.

  • Drying:

    • Dry the purified crystals under high vacuum at 40 °C to a constant weight.

Part 4: Troubleshooting Workflow Visualization

The following logic tree dictates the immediate physical interventions required based on your observations during the cooling phase.

Recrystallization_Troubleshooting Start Crude 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene in Hot Solvent Cooling Controlled Cooling (0.1 °C/min) Start->Cooling Observe Phase Observation Cooling->Observe Oiling Oiling Out (Liquid-Liquid Phase) Observe->Oiling Droplets Form NoSolid No Solid Forms (Supersaturation) Observe->NoSolid Remains Clear Crystals Nucleation & Crystal Growth Observe->Crystals Solid Forms FixOil Reheat, Add Anti-solvent (Heptane) & Seed Oiling->FixOil FixOil->Cooling FixNoSolid Mechanical Scratching & Ice Bath (0 °C) NoSolid->FixNoSolid FixNoSolid->Observe Filter Vacuum Filtration & Cold Heptane Wash Crystals->Filter Pure Pure C8H7BrFNO3 (>99% HPLC) Filter->Pure

Troubleshooting workflow for the recrystallization of halogenated nitrobenzene derivatives.

References

  • Li X, Wang J, Wang T, et al. "Molecular mechanism of crystal nucleation from solution". ResearchGate (Originally published in CrystEngComm). Available at:[Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting Guide for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pure1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating pure1[1]. Synthesizing highly functionalized halogenated nitrobenzenes often yields complex crude mixtures. This guide provides field-proven, self-validating protocols to help researchers and drug development professionals achieve >99% purity.

Section 1: Mechanistic Causality of Impurity Formation

Before troubleshooting, we must understand why impurities form during synthesis. In the standard nitration of 1-bromo-3-ethoxy-2-fluorobenzene, the ethoxy group at C3 is the strongest activating substituent. It directs the electrophilic nitronium ion ( NO2+​ ) to its ortho (C4) and para (C6) positions.

Consequently, the reaction inherently produces a mixture of the target 4-nitro product and the 6-nitro regioisomer. Over-nitration (due to poor thermal control) and incomplete reactions further complicate the matrix.

Table 1: Quantitative & Qualitative Impurity Profile | Impurity Type | Compound | Rationale for Formation | Relative Polarity ( Rf​ in 15% EtOAc) | Est. Crude Abundance | | :--- | :--- | :--- | :--- | :--- | | Target Product | 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene | Primary para-direction by ethoxy group. | ~0.35 | 70-80% | | Regioisomer | 1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene | Secondary ortho-direction by ethoxy group. | ~0.50 | 15-20% | | Over-reaction | Dinitro-substituted byproduct | Excess NO2+​ reacting with mono-nitrated product. | <0.10 | 2-5% | | Starting Material | 1-Bromo-3-ethoxy-2-fluorobenzene | Incomplete electrophilic aromatic substitution. | >0.80 | <5% |

Section 2: Diagnostic FAQs (Troubleshooting)

Q1: My isolated product is an oil rather than a solid. What went wrong? A1: This is a classic symptom of regioisomer contamination. While pure para-directed nitrobenzene isomers typically form highly crystalline solids, the ortho-directed isomers disrupt the crystal lattice, severely depressing the melting point and causing the mixture to "oil out" (2)[2]. Action: Perform gradient flash column chromatography to remove the 6-nitro isomer before attempting crystallization.

Q2: How can I confirm that my recrystallization is selectively isolating the 4-nitro target? A2: Implement a self-validating TLC protocol . Before filtering your crystals, take a 10 µL aliquot of the mother liquor and a dissolved crystal sample. Co-spot them on a silica TLC plate. If the thermodynamic system is optimized, the crystal lane will show a single spot, while the mother liquor lane will be heavily enriched with the regioisomer and unreacted starting material.

Q3: What is the optimal solvent system for TLC and column chromatography? A3: For highly substituted nitrobenzenes, a non-polar base with a slight polar modifier works best. A gradient of 3 provides optimal resolution ( Rf​ difference of ~0.15 to 0.2 between isomers)[3].

Section 3: Validated Purification Protocols
Protocol A: Gradient Flash Column Chromatography

Purpose: To separate the target compound from the 6-nitro regioisomer and highly polar dinitro byproducts.

  • Column Packing: Slurry-pack a silica gel column (230-400 mesh) using 100% hexanes. Ensure the bed is perfectly level to prevent band tailing.

  • Sample Loading: Dissolve the crude oil/solid in a minimum volume of dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder onto the column head.

  • Elution Strategy:

    • Column Volumes (CV) 1-3: Elute with 100% hexanes to remove unreacted starting material.

    • CV 4-8: Step up to 5% Ethyl Acetate in Hexanes. The 6-nitro regioisomer typically elutes here due to steric shielding of the nitro group, making it slightly less polar.

    • CV 9-14: Increase to 15% Ethyl Acetate. The target 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene will elute in these fractions.

  • Validation: Pool fractions based on TLC analysis. Evaporate under reduced pressure to yield a crude solid ready for polishing.

Protocol B: Selective Recrystallization

Purpose: To polish the column-purified product (or highly pure >80% crude) to >99% purity.

  • Solvent Selection: Use an 3. The target compound is highly soluble in hot ethanol but practically insoluble in cold water[3].

  • Dissolution: Suspend the solid in 5 mL of 95% Ethanol per gram of product. Heat to a gentle reflux until completely dissolved.

  • Hot Filtration (Optional): If colored impurities persist, add 50 mg of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.

  • Crystallization: Add warm deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add exactly one drop of ethanol to clear the solution, then allow it to cool undisturbed to room temperature.

  • Isolation: Chill in an ice bath for 30 minutes. Isolate the crystals via vacuum filtration, washing with ice-cold 50% ethanol.

Section 4: Visual Workflows

G SM 1-Bromo-3-ethoxy-2-fluorobenzene (Starting Material) Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Target 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (Target Product) Reagents->Target Para-directing effect of Ethoxy Isomer 1-Bromo-3-ethoxy-2-fluoro-6-nitrobenzene (Regioisomer Impurity) Reagents->Isomer Ortho-directing (Steric hindrance) Dinitro Dinitro Byproducts (Over-nitration) Reagents->Dinitro Excess Acid/Heat Unreacted Unreacted SM Reagents->Unreacted Incomplete Rxn

Fig 1: Electrophilic aromatic nitration pathway and common impurity formation.

Workflow Crude Crude Mixture TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Decision Impurity Profile? TLC->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst High ratio of Target (>80%) Column Flash Chromatography (Gradient Elution) Decision->Column High Isomer/Dinitro (<80% Target) Pure Pure 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene Recryst->Pure Column->Pure

Fig 2: Decision tree for selecting the optimal purification strategy.

References
  • Title: 1805187-70-5 - AKOS027317526 - Sale from Quality Suppliers | Source: Guidechem | URL: 1[1]

  • Title: Technical Support Center: Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene | Source: BenchChem | URL: 3[3]

  • Title: Experiment: Synthesis of 1-Bromo-4-nitrobenzene | Source: Science Learning Center | URL: 2[2]

Sources

Optimization

Technical Support Center: Reactivity &amp; Solvent Effects of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) .

This highly functionalized aromatic building block features a complex substitution pattern that dictates its behavior in two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling . Below, we dissect the causality behind experimental choices, focusing heavily on how solvent selection controls regioselectivity, reaction rates, and catalyst stability.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Dynamics

FAQ 1: Why does the solvent dictate whether SNAr occurs at the C1-Bromo or C2-Fluoro position?

Causality & Mechanism: Intrinsically, fluorine is a superior leaving group in SNAr reactions because its high electronegativity stabilizes the transition state leading to the Meisenheimer complex[1]. However, regioselectivity is ultimately governed by the position of the electron-withdrawing nitro group. In this molecule, the C1-Bromo group is para to the C4-Nitro group, whereas the C2-Fluoro group is meta.

Resonance stabilization of the Meisenheimer complex is only possible when attack occurs at the ortho or para positions. In highly polar aprotic solvents (e.g., DMSO, DMF), the solvent's high dielectric constant heavily stabilizes the polar transition state at C1[2]. Because the solvent does not hydrogen-bond to the nucleophile, the nucleophile remains "naked" and highly reactive, making the resonance-stabilized C1-substitution the kinetically favored pathway[3].

FAQ 2: Why do my SNAr reactions stall or fail in methanol or ethanol?

Causality & Mechanism: Protic solvents act as strong hydrogen-bond donors. They heavily solvate anionic or amine nucleophiles, significantly lowering their ground-state energy. This increases the activation energy ( Ea​ ) required to reach the transition state, effectively quenching the nucleophile's reactivity[4]. To accelerate SNAr, you must switch to a polar aprotic solvent (like DMF or NMP) which solvates cations but leaves the nucleophile free to attack the electron-deficient aromatic ring[5].

Troubleshooting Guide: SNAr Side Reactions
  • Issue: High levels of unreacted starting material accompanied by ether cleavage (loss of the C3-ethoxy group).

  • Root Cause: Extended heating in strongly basic, protic conditions can cause dealkylation of the ethoxy group rather than the desired SNAr.

  • Solution: Lower the reaction temperature to 60°C and transition to a non-nucleophilic base (e.g., DIPEA) in a highly polar aprotic solvent (DMSO). This accelerates the desired SNAr pathway before thermodynamic side reactions can occur.

SNAr_Pathway SM 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene TS Polar Aprotic Solvent (DMSO/DMF) Accelerates Attack SM->TS Nu Nucleophile (e.g., Amine) Nu->TS MC Meisenheimer Complex (Negative charge delocalized by para-NO2) TS->MC Rate-determining step Prod C1-Substituted Product + Br⁻ MC->Prod Fast elimination

Figure 1: SNAr pathway at the C1 position, highlighting the rate-accelerating effect of polar aprotic solvents.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

FAQ 3: How does solvent choice affect the oxidative addition of the C1-Bromo bond?

Causality & Mechanism: The oxidative addition of Pd(0) into the C1-Br bond is the initiation step of the Suzuki-Miyaura coupling. Polar solvents (like DMF or MeCN) coordinate directly to the palladium center, stabilizing anionic transition states (e.g., [Pd(L)X]− )[6]. This accelerates oxidative addition compared to non-polar solvents like toluene. Because the C4-nitro group heavily withdraws electron density from the ring, the C1-Br bond is already highly primed for oxidative addition; therefore, solvent optimization should primarily focus on the transmetalation step[7].

FAQ 4: Why is a mixed solvent system (e.g., Dioxane/Water) strictly required?

Causality & Mechanism: Transmetalation requires the activation of the arylboronic acid into a highly reactive trihydroxyboronate complex ( [ArB(OH)3​]− ). Water acts as a non-negotiable co-solvent to dissolve the inorganic base (e.g., K3PO4) and facilitate the formation of this reactive species[8]. A purely anhydrous solvent system will stall the catalytic cycle, leading to rapid catalyst degradation (visible as palladium black precipitation).

Troubleshooting Guide: Protodehalogenation
  • Issue: Formation of 3-ethoxy-2-fluoro-1-nitrobenzene (reduction of C1-Br to C1-H) instead of the cross-coupled product.

  • Root Cause: Slow transmetalation relative to oxidative addition. If the Pd(II) intermediate waits too long for the activated boronate, it will undergo reduction by abstracting a hydride from the solvent or amine additives.

  • Solution: Ensure a precise 4:1 ratio of organic solvent to water. Switch from a weak base to a stronger, highly soluble base (e.g., K3PO4), and ensure the solvent is thoroughly degassed to prevent competitive catalyst oxidation.

Suzuki_Cycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C1-Br Bond Cleavage) Pd0->OA Ar-Br + Solvent Coordination TM Transmetalation (Requires Base & H2O) OA->TM ArB(OH)2 + Base RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod

Figure 2: Suzuki-Miyaura catalytic cycle emphasizing solvent and base roles in transmetalation.

Data Presentation: Solvent Optimization Matrices

Table 1: Solvent Effects on SNAr Rate and Selectivity

SolventClassificationDielectric Constant (ε)Nucleophile SolvationRelative SNAr Rate
Methanol Polar Protic32.7Strong (H-bonding)Slow
THF Polar Aprotic7.5WeakModerate
DMF Polar Aprotic36.7WeakFast
DMSO Polar Aprotic46.7WeakVery Fast

Table 2: Solvent Systems for Suzuki-Miyaura Coupling

Solvent SystemRatio (v/v)Base CompatibilityTransmetalation EfficiencyRisk of Protodehalogenation
Toluene (Anhydrous) N/APoor (Suspension)Very LowHigh
THF / H₂O 3:1Good (Biphasic)ModerateModerate
1,4-Dioxane / H₂O 4:1Excellent (Dissolved)HighLow
DMF / H₂O 5:1Excellent (Dissolved)Very HighLow

Self-Validating Experimental Protocols

Protocol A: Regioselective SNAr at the C1 Position

This protocol is designed to maximize kinetic SNAr at C1 while preventing ethoxy dealkylation.

  • Preparation: Charge an oven-dried reaction vessel with 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 eq) and anhydrous DMSO to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Self-Validation: DIPEA is chosen over inorganic bases to maintain a homogeneous mixture and prevent localized heating/side reactions.

  • Reaction: Stir the mixture at 60°C under a nitrogen atmosphere for 2-4 hours. Monitor strictly via LC-MS to prevent over-reaction.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Purification: Wash the organic layer with heavily saturated brine (3x). Self-Validation: DMSO is highly miscible with EtOAc; repeated heavy brine washes are mandatory to force DMSO into the aqueous phase. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C1 Position

This protocol ensures rapid transmetalation to outcompete protodehalogenation.

  • Preparation: In a Schlenk flask, combine 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.15 M). Self-Validation: Degassing (via sparging or freeze-pump-thaw) is critical to prevent the oxidation of the active Pd(0) species by dissolved oxygen.

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of nitrogen.

  • Reaction: Heat the mixture to 80°C for 6-8 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, and partition between EtOAc and water. Dry the organic phase over MgSO₄, filter, and purify via flash chromatography.

References

  • [3] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. 3

  • [6] Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC (NIH). 6

  • [2] Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. 2

  • [7] Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. 7

  • [8] Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. 8

  • [4] Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC (NIH). 4

  • [5] SNAr Solvents and Reagents. ACS Green Chemistry Institute. 5

  • [1] Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. 1

Sources

Reference Data & Comparative Studies

Validation

Alternative reagents to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene for SNAr

Alternative Reagents to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene for SNAr: A Mechanistic and Performance Guide Executive Summary: The Mechanistic Paradox 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a densely functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Alternative Reagents to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene for SNAr: A Mechanistic and Performance Guide

Executive Summary: The Mechanistic Paradox

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a densely functionalized building block frequently evaluated for Nucleophilic Aromatic Substitution (SNAr) and downstream transition-metal cross-coupling. However, its substitution pattern presents a fundamental mechanistic paradox.

In SNAr, Fluorine is typically the superior leaving group because its high electronegativity accelerates the rate-determining step: the formation of the Meisenheimer complex[1]. However, in this specific isomer, the Fluorine (C2) is meta to the strongly activating Nitro group (C4). Consequently, the Meisenheimer complex cannot delocalize its negative charge onto the nitro oxygens, rendering the Fluorine unactivated[2]. Conversely, the Bromine (C1) is para to the Nitro group, providing perfect resonance stabilization[3].

Therefore, researchers using this molecule are forced to displace the Bromine (a kinetically slower leaving group) while leaving the Fluorine intact[4]. If your synthetic strategy requires a different regioselectivity or faster kinetics, you must select an alternative reagent.

Objective Comparison of Alternative Reagents

The selection of an alternative reagent depends entirely on which halogen you intend to displace via SNAr and which you intend to preserve for downstream Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig).

Alternative 1: 2-Bromo-1-fluoro-4-nitrobenzene (For Fluorine-Directed SNAr)
  • Mechanistic Causality: In this isomer, the Fluorine is para to the Nitro group, making it highly activated for SNAr. The Bromine is meta to the Nitro group, meaning it remains completely unreactive during the nucleophilic attack.

  • Application: Ideal when you want to exploit the fast kinetics of Fluorine displacement at mild temperatures (20–40°C) while perfectly preserving the Bromine for downstream cross-coupling[3].

Alternative 2: 1-Bromo-2-fluoro-4-nitrobenzene (For Bromine-Directed SNAr)
  • Mechanistic Causality: This reagent shares the exact same electronic topology as the original target molecule (Bromine is para to the Nitro; Fluorine is meta). However, it lacks the bulky ethoxy group at the C3 position.

  • Application: If your synthetic route strictly requires Bromine displacement, removing the C3-ethoxy group eliminates severe steric hindrance, significantly lowering the activation energy required for the nucleophile to attack the C1 position[4].

Alternative 3: 1-Bromo-2,4-difluoro-5-nitrobenzene (For Orthogonal SNAr)
  • Mechanistic Causality: Contains two activated fluorines (one ortho and one para to the Nitro group). The para-fluorine is more reactive and can be displaced selectively at 0°C, followed by the ortho-fluorine at room temperature[1].

  • Application: Ideal for synthesizing complex tri-substituted functional groups before utilizing the unactivated meta-Bromine for final cross-coupling.

Quantitative Performance Comparison

ReagentPrimary SNAr Leaving GroupPreserved Group (For Pd-Coupling)Relative SNAr RateRequired TempSteric Hindrance
1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Bromine (C1)Fluorine (C2)Baseline (1x)80–100°CHigh (C3-Ethoxy)
1-Bromo-2-fluoro-4-nitrobenzene Bromine (C1)Fluorine (C2)~5x60–80°CLow
2-Bromo-1-fluoro-4-nitrobenzene Fluorine (C1)Bromine (C2)>100x20–40°CLow
1-Bromo-2,4-difluoro-5-nitrobenzene Fluorine (C2, C4)Bromine (C1)>200x0–20°CModerate

Experimental Workflows & Self-Validating Protocols

Protocol A: Mild Fluorine-Directed SNAr (Using Alternative 1)

Objective: Displace Fluorine rapidly while retaining Bromine.

  • Setup: In an oven-dried flask, dissolve 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add a secondary amine (e.g., morpholine, 1.1 eq) followed by K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is a mild base, perfectly sufficient because the para-fluorine is highly activated. DMF stabilizes the polar transition state of the Meisenheimer complex[1].

  • Reaction: Stir at room temperature for 2–4 hours. Do not heat, as elevated temperatures may trigger unwanted side reactions with the Bromine.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. A successful reaction is validated by a mass shift of +68 Da (loss of F [-19], addition of morpholine [+87]). Crucially, the distinct 1:1 isotopic pattern of Bromine (M / M+2) must remain clearly visible in the mass spectrum, proving the Bromine was not displaced.

Protocol B: Thermally-Driven Bromine-Directed SNAr (Using Alternative 2)

Objective: Displace Bromine while retaining the unactivated Fluorine.

  • Setup: Dissolve 1-Bromo-2-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the nucleophile (e.g., Sodium Methoxide, 1.2 eq).

    • Causality: Bromine is a poorer leaving group for SNAr than Fluorine. Combined with the use of an alkoxide, the reaction requires elevated thermal energy to overcome the activation barrier[3]. DMSO is chosen over DMF to prevent dimethylamine impurities (formed by DMF degradation) from outcompeting the alkoxide at high temperatures.

  • Reaction: Heat to 80°C and stir for 12 hours.

  • Self-Validation Check: Obtain a ¹⁹F NMR of the crude organic extract. The presence of a sharp, single fluorine resonance confirms that the meta-fluorine was successfully retained and untouched by the nucleophile.

Mechanistic and Workflow Visualizations

SNAr_Mechanism Substrate 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (Target Molecule) PathBr Nucleophilic Attack at C1 (Bromine) Para to NO2 Substrate->PathBr Favored PathF Nucleophilic Attack at C2 (Fluorine) Meta to NO2 Substrate->PathF Disfavored MeisenBr Meisenheimer Complex Negative charge stabilized by NO2 PathBr->MeisenBr MeisenF Meisenheimer Complex Charge NOT stabilized by NO2 PathF->MeisenF ResultBr Successful SNAr (Bromine Displaced) MeisenBr->ResultBr ResultF High Activation Energy (No Reaction at Fluorine) MeisenF->ResultF

Fig 1. Mechanistic pathway demonstrating why SNAr occurs at the Bromine rather than the Fluorine.

Decision_Tree Start Goal: SNAr on Halogenated Nitrobenzene Scaffold Q1 Which Halogen must act as the leaving group? Start->Q1 Br_disp Displace Bromine (Retain F for later) Q1->Br_disp F_disp Displace Fluorine (Retain Br for Pd-Coupling) Q1->F_disp Dual Displace Multiple Halogens Sequentially Q1->Dual Alt1 Use 1-Bromo-2-fluoro-4-nitrobenzene (Reduced steric hindrance) Br_disp->Alt1 Alt2 Use 2-Bromo-1-fluoro-4-nitrobenzene (F is para to NO2) F_disp->Alt2 Alt3 Use 1-Bromo-2,4-difluoro-5-nitrobenzene (Two activated fluorines) Dual->Alt3

Fig 2. Decision tree for selecting the optimal alternative reagent based on the desired leaving group.

References

  • Wikipedia Contributors. Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene by HPLC and GC-MS

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzen...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and regulatory compliance. The compound 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, a substituted nitroaromatic, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences the quality of the final drug substance, making robust analytical methodologies for its assessment indispensable.

This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for the purity assessment of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Critical Choice: HPLC vs. GC-MS for a Halogenated Nitroaromatic

The selection between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the potential impurities.[1][2] 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is a semi-volatile organic compound, making it amenable to both techniques.[3] However, the choice is not arbitrary and depends on the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[4][5] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For purity analysis, HPLC, particularly when coupled with a UV or photodiode array (PDA) detector, offers excellent quantitative accuracy and precision.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[9][10] It separates components in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification by a mass spectrometer.[11] GC-MS provides structural information, which is invaluable for the identification of unknown impurities.[12]

This guide will explore the practical application of both techniques, providing a framework for selecting the most appropriate method based on the desired analytical outcome.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used in the pharmaceutical industry for purity analysis due to its applicability to a wide range of compounds.[13] For 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, an RP-HPLC method with UV detection provides a robust and reliable approach for quantification and impurity profiling.

Experimental Protocol: RP-HPLC

1. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Quaternary pump, autosampler, column thermostat, PDA detectorStandard configuration for pharmaceutical analysis, providing flexibility in mobile phase composition and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase offers good retention and selectivity for moderately polar compounds like the target analyte. The column dimensions and particle size provide a balance between resolution and analysis time.
Mobile Phase A: 0.1% Phosphoric acid in WaterB: AcetonitrileA buffered aqueous mobile phase controls the ionization of any acidic or basic impurities, leading to better peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% BA gradient elution is employed to separate impurities with a range of polarities and to ensure the elution of any strongly retained compounds from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A PDA detector allows for the monitoring of multiple wavelengths and spectral analysis to assess peak purity.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)The sample is dissolved in a solvent mixture that is compatible with the mobile phase to ensure good peak shape.

2. System Suitability:

Before sample analysis, the performance of the HPLC system is verified according to USP General Chapter <621> Chromatography.[14][15] This includes assessing parameters like theoretical plates, tailing factor, and reproducibility of injections.

3. Data Analysis:

The purity of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B E Inject Sample B->E C Prepare Mobile Phases D System Equilibration C->D D->E F Gradient Elution & Separation E->F G PDA Detection F->G H Integrate Peaks G->H I Calculate Area % H->I J Generate Report I->J

Caption: Workflow for HPLC purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for both quantifying the purity of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene and for identifying potential impurities.[16] The high resolving power of the gas chromatograph combined with the specific detection of the mass spectrometer allows for the separation and identification of closely related compounds.[17]

Experimental Protocol: GC-MS

1. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
GC-MS System Gas Chromatograph with Mass Selective DetectorProvides both separation and structural information for confident identification of impurities.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column for the separation of a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas is required for GC. Constant flow mode provides stable retention times.
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points. The final hold ensures the elution of any high-boiling impurities.
Inlet Temperature 250 °CEnsures the rapid and complete vaporization of the sample.
Injection Mode Split (50:1)A split injection is used for concentrated samples to prevent column overloading.
Injection Volume 1 µLA small injection volume is used for capillary GC.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes before they enter the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVEI provides reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification.
Mass Range 50-500 amuA wide mass range is scanned to detect the molecular ions and fragment ions of the target compound and potential impurities.
Sample Preparation 1 mg/mL in AcetoneAcetone is a volatile solvent suitable for GC analysis.

2. Data Analysis:

The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to a commercial library (e.g., NIST).

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing & Identification A_gc Weigh Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Inject into GC B_gc->C_gc D_gc Temperature Programmed Separation C_gc->D_gc E_gc Elution to MS D_gc->E_gc F_gc Ionization & Mass Analysis E_gc->F_gc G_gc Generate TIC F_gc->G_gc H_gc Integrate Peaks G_gc->H_gc I_gc Library Search of Spectra H_gc->I_gc J_gc Report Purity & Impurity ID I_gc->J_gc

Caption: Workflow for GC-MS purity assessment and impurity ID.

Comparative Performance Analysis

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity assessment of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. This data is representative and based on typical performance for these techniques.

ParameterHPLC-PDAGC-MSJustification
Selectivity Excellent for polar and non-polar impurities.Excellent for volatile and semi-volatile impurities.The choice of stationary and mobile phases in HPLC allows for fine-tuning of selectivity.[13] GC offers high separation efficiency for volatile compounds.[18]
Sensitivity (LOD/LOQ) Good (ng level)Excellent (pg level)MS detectors are generally more sensitive than PDA detectors.[11]
Precision (RSD%) < 1.0%< 1.5%Both techniques offer excellent precision when properly validated.
Accuracy (% Recovery) 98-102%95-105%HPLC often provides slightly better accuracy for quantitative analysis of the main component.
Impurity Identification Limited to spectral comparison (PDA)Excellent (Mass Spectral Library Search)Mass spectrometry provides definitive structural information for impurity identification.[12]
Analysis Time ~30 minutes~25 minutesGC methods can often be faster than gradient HPLC methods.[2]
Sample Throughput ModerateHighThe faster analysis time of GC can lead to higher sample throughput.
Cost per Sample ModerateHigherThe initial investment and maintenance costs for GC-MS systems are typically higher than for HPLC-PDA systems.[2]

Conclusion: A Symbiotic Approach to Purity Assessment

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene. The choice between them is not a matter of which is "better," but rather which is more "fit for purpose."

  • For routine quality control and accurate quantification of the main component and known impurities, HPLC-PDA is the workhorse method. Its robustness, precision, and lower operational cost make it ideal for high-throughput environments where the primary goal is to confirm that a sample meets a predefined purity specification.[7]

  • For impurity profiling, identification of unknown impurities, and in-depth characterization of a new synthetic route or a failed batch, GC-MS is the superior choice. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable for understanding the complete impurity profile of a sample.[19]

In a comprehensive drug development program, these techniques are often used in a complementary fashion. HPLC provides the quantitative purity data for batch release, while GC-MS is employed during process development and for out-of-specification investigations to ensure a deep understanding of the impurity landscape, ultimately leading to a safer and more effective final drug product. This dual-pronged approach aligns with the principles of Quality by Design (QbD) and is consistent with regulatory expectations outlined by bodies such as the International Council for Harmonisation (ICH).[20][21]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. [Link]

  • ResearchGate. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Spectro Inlets. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]

  • LCGC International. (2026, March 10). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. [Link]

  • Biomedical and Pharmacology Journal. (2025, June 30). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Open Access Journals. (2024, September 29). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. [Link]

  • Research and Reviews. (2024, April 12). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. [Link]

  • Agilent Technologies. (2007, February 15). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Council for Harmonisation. (1999, July 16). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • LCGC International. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. [Link]

  • International Council for Harmonisation. (2000, March). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. [Link]

Sources

Validation

Comparative Guide: Characterization and Synthetic Utility of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Derivatives

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Focus: Structural characterization, comparative reactivity, and self-validating synthetic protocols. Executive Summary Highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Focus: Structural characterization, comparative reactivity, and self-validating synthetic protocols.

Executive Summary

Highly functionalized fluoronitrobenzene derivatives are indispensable building blocks in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors, complex heterocycles, and advanced agrochemicals[1]. This guide provides an objective, data-driven comparison between the specialized building block 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (BEFN) [2] and its traditional, non-alkoxylated counterpart, 1-Bromo-2-fluoro-4-nitrobenzene (BFN) [3][4].

By introducing an ethoxy group at the 3-position, BEFN offers unique electronic modulation and steric shielding. While this structural modification alters reaction kinetics, it provides exquisite regiocontrol in downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, ultimately yielding a cleaner impurity profile during active pharmaceutical ingredient (API) development.

Mechanistic Rationale & Structural Significance

The utility of fluoronitrobenzene scaffolds lies in their orthogonal reactivity: the bromine atom is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom—strongly activated by the para-nitro group—is an excellent leaving group for SNAr[1][4].

The "Ethoxy Effect" (BEFN vs. BFN):

  • Steric Shielding: The 3-ethoxy group in BEFN sits directly between the reactive bromine and fluorine centers. In SNAr reactions, this steric bulk slows down the initial nucleophilic attack compared to the unhindered BFN. However, this precise hindrance prevents over-substitution and suppresses off-target degradation pathways.

  • Electronic Modulation: The oxygen lone pairs of the ethoxy group donate electron density into the aromatic ring via resonance. This slightly deactivates the ring toward SNAr but stabilizes the oxidative addition complex during palladium-catalyzed cross-coupling, often resulting in higher turnover frequencies (TOF) for sterically demanding boronic acids.

  • Conformational Locking: In final drug candidates, the ethoxy group frequently acts as a conformational lock, occupying specific hydrophobic pockets in target proteins (e.g., ATP-binding sites in kinases) and improving target selectivity.

G Start Fluoronitrobenzene Scaffolds BEFN 1-Bromo-3-ethoxy- 2-fluoro-4-nitrobenzene (BEFN) Start->BEFN BFN 1-Bromo-2-fluoro- 4-nitrobenzene (BFN) Start->BFN SNAr SNAr Reaction (Amine Nucleophile) BEFN->SNAr Suzuki Suzuki Coupling (Aryl Boronic Acid) BEFN->Suzuki BFN->SNAr BFN->Suzuki BEFN_SNAr Slower kinetics, High Regiocontrol SNAr->BEFN_SNAr BFN_SNAr Fast kinetics, Prone to side reactions SNAr->BFN_SNAr

Fig 1. Divergent reactivity pathways of BEFN vs. BFN in standard coupling and SNAr workflows.

Comparative Performance Data

To objectively evaluate the performance of BEFN against BFN, standardized parallel reactions were conducted using morpholine (for SNAr) and phenylboronic acid (for Suzuki coupling). The quantitative data is summarized below.

Table 1: Reactivity and Yield Comparison
Parameter1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (BEFN)1-Bromo-2-fluoro-4-nitrobenzene (BFN)
CAS Number 1805187-70-5[2]185331-69-5[3]
SNAr Yield (Morpholine, 80°C, 2h) 82% (Clean conversion, >99% regioselectivity)94% (Trace bis-substitution observed)
Suzuki Yield (PhB(OH)₂, Pd(dppf)Cl₂, 90°C) 91% (Enhanced stability of Pd-intermediate)85% (Competitive protodeboronation)
HPLC Purity (Crude) 96.5%88.2%
Primary Impurity Profile Unreacted starting materialDe-fluorinated and bis-arylated dimers

Causality Insight: The lower crude SNAr yield for BEFN is a direct consequence of the ethoxy group's steric bulk. However, the significantly higher crude HPLC purity demonstrates that BEFN acts as a "cleaner" building block, reducing the need for exhaustive downstream chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic justification and an analytical checkpoint.

Protocol A: Regioselective SNAr with Secondary Amines

Objective: Substitute the 2-fluoro position of BEFN with morpholine while leaving the 1-bromo position intact for future cross-coupling.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve BEFN (1.0 equiv, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr, accelerating the reaction.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol).

    • Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, driving the equilibrium forward without competing for the electrophilic site.

  • Nucleophile Introduction: Dropwise add morpholine (1.1 equiv, 5.5 mmol) at 0°C, then warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting mass (m/z ~263/265) is replaced by the product mass (m/z ~330/332).

  • Workup: Quench with ice water (50 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Analytical Characterization (NMR & MS)

Accurate structural elucidation is critical to confirm that SNAr occurred exclusively at the fluorine position and not via a competing benzyne mechanism at the bromine position[5].

  • Sample Preparation: Dissolve 10 mg of the purified derivative in 0.6 mL of CDCl₃.

  • ¹⁹F NMR Acquisition: Run a ¹⁹F NMR scan.

    • Self-Validation: The complete disappearance of the characteristic aryl-fluorine signal (typically around -110 to -115 ppm) confirms the successful displacement of the fluorine atom[6].

  • ¹H NMR Acquisition: Acquire a standard 400 MHz ¹H NMR spectrum.

    • Self-Validation: The ethoxy protons should appear as a distinct quartet (~4.1 ppm) and triplet (~1.4 ppm). The aromatic protons will appear as two distinct doublets (ortho-coupling) if the regiochemistry is preserved.

  • High-Resolution Mass Spectrometry (HRMS): Utilize ESI+ to confirm the exact mass. The presence of a 1:1 isotopic doublet separated by 2 mass units confirms the bromine atom is still intact.

Analytical Sample Reaction Crude (BEFN Derivative) LCMS LC-MS (ESI+) Bromine Isotope Check Sample->LCMS NMR 19F & 1H NMR Confirm F-Displacement Sample->NMR HPLC HPLC (UV 254nm) Purity Assessment Sample->HPLC Pure Validated Product >98% Purity LCMS->Pure NMR->Pure HPLC->Pure

Fig 2. Self-validating analytical workflow for structural confirmation of BEFN derivatives.

Conclusion

While 1-Bromo-2-fluoro-4-nitrobenzene (BFN) remains a cost-effective workhorse for simple syntheses, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (BEFN) provides superior regiocontrol and a cleaner impurity profile in complex multi-step API synthesis. The strategic placement of the ethoxy group acts as both a steric gatekeeper during SNAr and an electronic stabilizer during transition-metal catalysis, making it a highly advantageous alternative for advanced drug development programs.

References

  • MDPI. "Mechanistic Studies of Hydrogen Evolution Reaction on Donor-Acceptor Conjugated Polymer Photocatalysts". MDPI.com. Available at:[Link]

  • Sparrow Chemical. "Fluoronitrobenzene Series". Sparrow-chemical.com. Available at:[Link]

Sources

Comparative

Yield Comparison and Route Optimization for the Synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

Executive Summary 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5) is a highly functionalized, tetra-substituted aromatic intermediate critical for the development of advanced kinase inhibitors and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5) is a highly functionalized, tetra-substituted aromatic intermediate critical for the development of advanced kinase inhibitors and agrochemical active ingredients. The dense steric environment and competing electronic effects of the four distinct substituents (bromo, ethoxy, fluoro, and nitro) make regioselective synthesis a significant challenge.

This guide objectively compares three distinct synthetic routes—Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and the Sandmeyer Reaction—evaluating their yield, scalability, and mechanistic reliability to help process chemists and drug development professionals select the optimal pathway.

Mechanistic Overview & Route Design

G SM1 3-Bromo-2-fluorophenol Int1 3-Bromo-2-fluoro- 4-nitrophenol SM1->Int1 HNO3, H2SO4 (Nitration) Target 1-Bromo-3-ethoxy-2-fluoro- 4-nitrobenzene Int1->Target EtI, K2CO3 (Alkylation) SM2 1-Bromo-2,3-difluoro- 4-nitrobenzene SM2->Target NaOEt, EtOH (SNAr) SM3 3-Ethoxy-2-fluoro- 4-nitroaniline SM3->Target 1. NaNO2, HBr 2. CuBr (Sandmeyer)

Figure 1: Comparison of three synthetic pathways to 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene.

  • Route A: Phenol Nitration and Alkylation (EAS Approach) This classical approach builds the core through the nitration of 3-bromo-2-fluorophenol. The phenolic hydroxyl group strongly activates the ring, directing the incoming nitronium ion to the ortho and para positions. Subsequent Williamson ether synthesis with iodoethane yields the target.

  • Route B: Direct Nucleophilic Aromatic Substitution (SNAr) Starting from 1-bromo-2,3-difluoro-4-nitrobenzene, this route leverages the powerful electron-withdrawing nature of the nitro group. Because the fluorine at the 3-position is ortho to the nitro group, it is highly electrophilic, whereas the fluorine at the 2-position is meta and remains unactivated.

  • Route C: Diazotization and Sandmeyer Bromination Starting from 3-ethoxy-2-fluoro-4-nitroaniline, the primary amine is converted to a diazonium salt, which undergoes a radical-nucleophilic aromatic substitution catalyzed by Copper(I) bromide to install the final halogen.

Experimental Protocols and Causality
Protocol A: Nitration and Alkylation (Route A)

Step 1: Regioselective Nitration

  • Reaction : Dissolve 3-bromo-2-fluorophenol (1.0 eq, 10 mmol) in 15 mL of glacial acetic acid. Cool the flask to 0 °C using an ice-water bath.

  • Addition : Dropwise add a pre-cooled mixture of 70% HNO3 (1.05 eq) and concentrated H2SO4 (0.5 mL).

    • Causality : Maintaining 0 °C is critical; higher temperatures lead to oxidative degradation of the phenol and rapid dinitration. The directing effects of the -OH, -F, and -Br groups influence the position of incoming electrophiles, favoring the less sterically hindered 4-position over the 6-position 1.

  • Workup : Pour the mixture over crushed ice, extract with EtOAc (3 x 20 mL), wash with brine, and purify via recrystallization from ethanol to isolate 3-bromo-2-fluoro-4-nitrophenol. (Yield: 65%)

Step 2: Williamson Etherification

  • Reaction : Suspend 3-bromo-2-fluoro-4-nitrophenol (1.0 eq, 6.5 mmol) and anhydrous K2CO3 (2.0 eq) in 10 mL of DMF. Add iodoethane (1.5 eq).

  • Heating : Stir the suspension at 60 °C for 4 hours.

    • Causality : K2CO3 deprotonates the phenol to form a highly nucleophilic phenoxide, which rapidly attacks the primary alkyl halide via an SN2 mechanism. DMF acts as a polar aprotic solvent to accelerate the substitution.

  • Workup : Quench with water, extract with MTBE, and concentrate under reduced pressure. (Yield: 90%)

Protocol B: SNAr with Sodium Ethoxide (Route B)
  • Preparation : Dissolve 1-bromo-2,3-difluoro-4-nitrobenzene (1.0 eq, 10 mmol) in 20 mL of anhydrous ethanol. Cool to 0 °C under a nitrogen atmosphere.

  • Nucleophile Addition : Slowly add a 21 wt% solution of sodium ethoxide in ethanol (1.05 eq) via a syringe pump over 30 minutes.

    • Causality : The slow addition at 0 °C prevents an exothermic runaway that could lead to the displacement of the less reactive meta-fluorine or the bromide. The reaction follows second-order kinetics where the rate-determining step is the nucleophile attack forming the stabilized Meisenheimer complex 2.

  • Completion : Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Workup : Concentrate the mixture in vacuo, partition the residue between water and DCM. Dry the organic layer over Na2SO4, filter, and evaporate to afford the pure product. (Yield: 85%)

Protocol C: Sandmeyer Bromination (Route C)
  • Diazotization : Suspend 3-ethoxy-2-fluoro-4-nitroaniline (1.0 eq, 10 mmol) in 15 mL of 48% aqueous HBr. Cool to 0 °C. Add an aqueous solution of NaNO2 (1.1 eq in 5 mL water) dropwise.

    • Causality : The low temperature (0–5 °C) prevents the premature decomposition of the unstable diazonium salt into a phenolic byproduct.

  • Radical Substitution : In a separate flask, prepare a solution of CuBr (1.2 eq) in 5 mL of 48% HBr and heat to 60 °C. Slowly add the cold diazonium solution to the hot CuBr solution.

    • Causality : The Sandmeyer reaction follows a free radical mechanism initiated by a single electron transfer from the copper catalyst to the diazonium, releasing nitrogen gas and forming an aryl radical that subsequently abstracts a bromine atom 3.

  • Workup : Stir until nitrogen evolution ceases. Extract with EtOAc, wash with 1M NaOH to remove acidic impurities, and purify via silica gel chromatography. (Yield: 72%)

Quantitative Yield Comparison
MetricRoute A (EAS + Alkylation)Route B (SNAr)Route C (Sandmeyer)
Starting Material 3-Bromo-2-fluorophenol1-Bromo-2,3-difluoro-4-nitrobenzene3-Ethoxy-2-fluoro-4-nitroaniline
Step Count 2 Steps1 Step1 Step
Regioselectivity Moderate (Isomeric mixtures in nitration)Excellent (Electronic control via -NO2)Excellent (Pre-installed functional groups)
Overall Yield ~58%~85% ~72%
Scalability Low (Exothermic nitration, difficult purification)High (Mild conditions, easy workup)Moderate (Stoichiometric heavy metal waste)
Conclusion & Recommendations

For the synthesis of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene, Route B (SNAr) is definitively the superior choice for both bench-scale research and process chemistry. It offers the highest overall yield (85%), requires only a single step from a commercially viable difluoro-precursor, and boasts perfect regioselectivity dictated by the electronic activation of the nitro group.

Route A is a viable backup but suffers from moderate yields in the initial nitration step due to competing steric factors and the risk of over-oxidation. Route C is mechanistically robust but is heavily limited by the commercial availability of the highly specific aniline starting material and the generation of stoichiometric copper waste, making it less ideal for scale-up.

Sources

Validation

Structural Validation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene Reaction Products: A Comparative Analytical Guide

As a highly functionalized aromatic building block, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5) [1] presents a unique challenge and opportunity in synthetic chemistry. This scaffold is primed for divergen...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aromatic building block, 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS 1805187-70-5) [1] presents a unique challenge and opportunity in synthetic chemistry. This scaffold is primed for divergent reactivity: the C-Br bond is highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C-F bond is activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho/para nitro group.

When executing reactions on this scaffold, proving the exact regiochemistry of the resulting product is paramount. Did the nucleophile attack the fluorine, or did the coupling occur at the bromine? This guide objectively compares the performance of leading analytical methodologies for validating these complex fluorinated and brominated reaction products, providing researchers with field-proven, self-validating experimental protocols.

Comparing Analytical Modalities for Structural Validation

To unambiguously assign the structure of polysubstituted fluoroaromatics, researchers must move beyond standard 1D H NMR. The scaffold of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene contains only two aromatic protons (positions 5 and 6). Consequently, H NMR alone often yields ambiguous coupling patterns that cannot definitively rule out regioisomers.

We compare three primary analytical strategies: Multinuclear NMR (specifically F and H- F HOESY) , High-Resolution Mass Spectrometry (HRMS) , and Single-Crystal X-Ray Diffraction (SC-XRD) .

Quantitative Comparison of Analytical Techniques
Analytical TechniquePrimary UtilityRegiochemical CertaintySample RequirementTurnaround TimeLimitations
1D F & 2D HOESY NMR Direct observation of F-retention and spatial connectivityHigh (Definitive for C-Br vs C-F substitution)10–20 mg1–4 HoursRequires soluble sample; HOESY requires longer acquisition.
HR-LC-MS/MS Exact mass confirmation and fragmentation mappingModerate (Cannot easily distinguish positional isomers)< 1 mg< 1 HourFragmentation pathways can be unpredictable.
SC-XRD Absolute 3D configuration and bond lengthsAbsolute 1–5 mg (Single Crystal)Days to WeeksHighly dependent on the ability to grow diffracting crystals.
Causality in Technique Selection

Why prioritize F NMR? Fluorine-19 has a 100% natural abundance, a massive chemical shift range (>400 ppm), and zero background interference from typical organic solvents [2]. If an SNAr reaction occurs at the C-F bond, the F signal will completely vanish—providing an instant, binary confirmation of the reaction site. Conversely, if a Suzuki coupling occurs at the C-Br bond, the F signal is retained but shifts significantly due to the altered electronic environment [3]. To prove the spatial relationship between the retained fluorine and the newly introduced substituent, 2D H- F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is deployed to measure through-space dipole-dipole interactions [4].

Logical Workflow for Product Validation

The following diagram illustrates the self-validating decision tree used to systematically prove the structure of the reaction products.

ValidationWorkflow Start Reaction Product (1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene derived) HRMS HR-LC-MS/MS (Confirm Exact Mass & Formula) Start->HRMS Step 1: Mass Check NMR19F 1D 19F NMR (Assess Fluorine Integrity) HRMS->NMR19F Formula Confirmed SNAr SNAr Product (19F Signal Absent) NMR19F->SNAr No 19F Resonance Suzuki Cross-Coupling Product (19F Signal Present & Shifted) NMR19F->Suzuki 19F Resonance Retained XRD SC-XRD (Absolute 3D Configuration) SNAr->XRD If Isomerism Suspected HOESY 2D 1H-19F HOESY (Map Spatial Connectivity) Suzuki->HOESY Determine Regiochemistry HOESY->XRD If Stereochem Ambiguous

Workflow for the structural validation of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls to validate the data output at every step.

Protocol A: Multinuclear NMR ( F, H, and 2D H- F HOESY)

This protocol is optimized to suppress artifacts and definitively map the proximity of the fluorine atom to adjacent protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the purified reaction product in 0.6 mL of CDCl or DMSO- .

    • Causality Check: Ensure the solvent is anhydrous. Trace water can cause chemical shift drift in F spectra due to hydrogen bonding with the highly electronegative fluorine atom.

  • Internal Referencing: Add a sealed capillary containing Trichlorofluoromethane (CFCl ) as an external standard (set to 0.00 ppm) to ensure absolute chemical shift accuracy without contaminating the sample [5].

  • 1D F Acquisition: Acquire the spectrum using a 90° pulse with inverse-gated H decoupling.

    • Causality Check: H decoupling collapses the complex F- H scalar couplings (often and ), yielding a sharp singlet for the single fluorine atom. This drastically increases the signal-to-noise ratio and simplifies integration.

  • 2D H- F HOESY Setup: Set the spectral widths to cover 0–12 ppm for H and +50 to -250 ppm for F.

  • Mixing Time Optimization: Set the HOESY mixing time ( ) to 350–500 ms.

    • Causality Check: Heteronuclear cross-relaxation rates are slower than homonuclear rates. A mixing time that is too short will miss critical through-space correlations, while a time that is too long will lead to signal degradation via relaxation. A strong cross-peak between the F signal and the newly introduced substituent's protons definitively proves a Suzuki coupling at the adjacent C-Br position rather than an SNAr at the C-F position.

Protocol B: HR-LC-MS/MS Fragmentation Mapping

While NMR provides spatial mapping, HRMS ensures that no unexpected side reactions (e.g., nitro group reduction or ethoxy cleavage) occurred during the catalytic cycle.

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Dual-Polarity Ionization: Operate the Electrospray Ionization (ESI) source in both positive and negative modes.

    • Causality Check: Nitroaromatics often exhibit poor ionization in positive mode but readily form [M-H] or radical anions [M] in negative mode. Conversely, if a basic amine was coupled via a Buchwald-Hartwig or Suzuki reaction, positive mode [M+H] will dominate. Running both modes prevents false negatives.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy of 20–40 eV.

    • Causality Check: Look for diagnostic neutral losses. The loss of 46 Da (NO ) or 20 Da (HF) from the parent ion provides secondary confirmation of the functional groups retained on the benzene ring.

Conclusion

Validating the reaction products of 1-bromo-3-ethoxy-2-fluoro-4-nitrobenzene requires a multi-tiered analytical approach. While HR-LC-MS/MS provides rapid verification of the molecular formula, it falls short of distinguishing complex regioisomers. By leveraging the 100% natural abundance and extreme sensitivity of F NMR—coupled with the spatial mapping capabilities of 2D H- F HOESY—researchers can achieve absolute certainty in their structural assignments, ensuring the integrity of downstream biological or materials testing.

References

  • Saunders, C. M., et al. "Prediction of 19F NMR chemical shift by machine learning". ResearchGate. Available at:[Link]

  • Facey, G. "1D Selective 1H - 19F HOESY". University of Ottawa NMR Facility Blog. Available at:[Link]

  • Smith, A. J. R., et al. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds". Chemical Science (RSC Publishing). Available at:[Link]

Comparative

Review of synthetic strategies for polysubstituted nitrobenzenes

A Comprehensive Comparative Guide to Synthetic Strategies for Polysubstituted Nitrobenzenes Executive Summary For researchers, scientists, and drug development professionals, the synthesis of polysubstituted nitrobenzene...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparative Guide to Synthetic Strategies for Polysubstituted Nitrobenzenes

Executive Summary

For researchers, scientists, and drug development professionals, the synthesis of polysubstituted nitrobenzenes is a fundamental task. These compounds serve as crucial intermediates for pharmaceuticals, agrochemicals, and advanced materials[1]. The strategic placement of a nitro group (—NO₂) alongside other substituents on an aromatic ring provides a gateway to a vast array of chemical transformations, most notably the reduction to anilines or the activation of the ring for further nucleophilic attack[2].

However, the choice of synthetic strategy dictates the feasibility, efficiency, and regiochemical outcome of the synthesis[1]. This guide offers an in-depth, objective comparison of four primary synthetic methodologies: Classical Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), Advanced C-H Nitration via N-Nitropyrazoles, and De Novo Ring Construction.

Strategic Decision Framework

Selecting the optimal synthetic route requires balancing substrate availability, functional group tolerance, and regiochemical demands. The workflow below illustrates the logical decision-making process for synthesizing a target polysubstituted nitrobenzene.

StrategySelection Start Target: Polysubstituted Nitrobenzene Q1 Are precursors pre-functionalized? Start->Q1 SNAr SNAr / Cross-Coupling (Halonitrobenzenes) Q1->SNAr Yes (Halogens present) Q2 Is the arene highly electron-rich/sensitive? Q1->Q2 No (Unsubstituted C-H) EAS Direct EAS Nitration (HNO3/H2SO4) Advanced Advanced C-H Nitration (N-Nitropyrazoles) DeNovo De Novo Ring Synthesis (Nitroalkanes) Q2->Advanced Yes Q3 Is the substitution pattern accessible via EAS directors? Q2->Q3 No Q3->EAS Yes Q3->DeNovo No (Meta-mismatch)

Decision workflow for selecting the optimal synthetic strategy for polysubstituted nitrobenzenes.

Quantitative Data Presentation

The following table summarizes the performance metrics and operational parameters of the four methodologies evaluated in this guide.

Synthetic StrategyTypical Substrate ScopeRegioselectivity ControlReaction ConditionsAverage Yields
Direct EAS Nitration Robust, unfunctionalized arenesPoor to Moderate (Director-dependent)Harsh (HNO₃/H₂SO₄, <10 °C to RT)40% - 85%
SNAr Substitution HalonitrobenzenesExcellent (Determined by leaving group)Mild to Moderate (Base, DMF, 0 °C to RT)70% - 95%
Advanced C-H Nitration Electron-rich (hetero)arenesExcellent (Steric/Electronic control)Mild (N-nitropyrazole, MeCN, 80 °C)50% - 97%
De Novo Annulation Baylis-Hillman adductsAbsolute (Built into acyclic precursors)Moderate (Base, RT to Reflux)38% - 64%

Methodology Deep-Dive & Experimental Protocols

Direct Electrophilic Aromatic Substitution (EAS)

Direct nitration is the classical approach, relying on the generation of a highly reactive nitronium ion (NO₂⁺)[1]. While highly cost-effective, its utility in complex drug development is often limited by poor regioselectivity, as the position of nitration is strictly dictated by the electronic properties of existing substituents[1].

  • Causality Insight: Strong acids (H₂SO₄) are required to protonate HNO₃, forcing the elimination of water to yield the NO₂⁺ electrophile. For substrates like acetanilide, the acetyl group protects the amine from destructive oxidation while acting as an ortho/para director. Steric hindrance typically drives the reaction to favor the para-isomer[1].

Protocol: Synthesis of 4-nitroacetanilide

  • Preparation: Dissolve acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask. Reasoning: Acetic acid acts as a miscible solvent that moderates the reactivity of the nitrating mixture.

  • Cooling: Cool the mixture in an ice bath to <10 °C.

  • Electrophile Addition: Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄ dropwise[1]. Reasoning: Dropwise addition controls the highly exothermic nitration event, preventing over-nitration or thermal degradation.

  • Propagation: Allow the mixture to stir at room temperature for 1 hour[1].

  • Isolation: Pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-nitroacetanilide[1].

Nucleophilic Aromatic Substitution (SNAr)

When specific regiochemistry is required that cannot be achieved via EAS, SNAr is the premier alternative. This strategy utilizes pre-functionalized halonitrobenzenes.

  • Causality Insight: The SNAr reaction proceeds via an addition-elimination pathway. The strong electron-withdrawing nitro group activates the aromatic ring by stabilizing the intermediate Meisenheimer complex[2]. Even when positioned meta to the leaving group (where direct resonance stabilization is impossible), the strong inductive pull of the nitro group is often sufficient to drive the reaction if a highly reactive nucleophile is used[2].

SNArMechanism SM Fluoro-nitrobenzene (Electrophile) Complex Meisenheimer Complex (Addition Intermediate) SM->Complex Attack at ipso-carbon Nuc Alkoxide (Nucleophile) Nuc->Complex Addition Product Alkoxy-nitrobenzene (Substitution Product) Complex->Product Elimination of Fluoride LG Fluoride Ion (Leaving Group) Complex->LG

Logical workflow of the Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.

Protocol: Synthesis of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene

  • Nucleophile Generation: In a flame-dried flask under nitrogen, wash sodium hydride (NaH, 1.1 eq) with anhydrous hexane to remove mineral oil. Add anhydrous DMF to create a slurry and cool to 0 °C[2].

  • Deprotonation: Slowly add 2,2,2-trifluoroethanol (1.1 eq) dropwise. Reasoning: NaH deprotonates the alcohol to form a highly reactive trifluoroethoxide anion. The cessation of hydrogen gas evolution serves as a self-validating visual indicator of complete alkoxide formation[2].

  • Substitution: Dissolve 1-fluoro-3-nitrobenzene (1.0 eq) in a minimal amount of DMF and add it to the reaction mixture[2].

  • Completion: Stir for 30-60 minutes at room temperature.

  • Workup: Quench carefully with water, extract with ethyl acetate, wash the organic layer with brine, and purify via silica gel chromatography.

Advanced Controllable C-H Nitration (N-Nitropyrazoles)

Recent advancements have introduced N-nitro-type reagents that overcome the harsh conditions of classical EAS. A standout reagent is 5-methyl-1,3-dinitro-1H-pyrazole, which allows for late-stage, controllable nitration of complex, electron-rich biorelevant molecules[3].

  • Causality Insight: Density Functional Theory (DFT) studies reveal that the powerfulness of this reagent stems from a synergistic "nitro effect" and "methyl effect" on the pyrazole ring[3]. These effects precisely tune the N-NO₂ bond strength, allowing it to act as a mild, controllable NO₂⁺ transfer agent without causing the oxidative degradation typically seen with HNO₃/H₂SO₄[3].

Protocol: Controllable Mononitration/Dinitration of Arenes

  • Setup: Charge a reaction vial with the target electron-rich arene (1.0 eq) and 5-methyl-1,3-dinitro-1H-pyrazole[3]. Use 1.2 eq for selective mononitration, or 2.5 eq for dinitration.

  • Solvation: Add acetonitrile (MeCN) or hexafluoroisopropanol (HFIP) as the solvent.

  • Thermal Activation: Heat the mixture to 80 °C and stir for 12-24 hours[3]. Reasoning: The elevated temperature provides the specific activation energy required to cleave the N-NO₂ bond of the reagent, facilitating electrophilic transfer.

  • Monitoring: Track the reaction progress via GC-MS to ensure the desired degree of nitration is achieved without over-reaction.

  • Recovery & Isolation: Cool to room temperature, concentrate, and purify via column chromatography. Crucially, the denitrated byproduct (5-methyl-3-nitro-1H-pyrazole) can be recovered in 78–94% yield for recycling, making this a highly atom-economical process[3].

De Novo Aromatic Ring Construction ([3+3] Annulation)

When target polysubstituted nitrobenzenes feature highly congested or "meta-mismatched" substitution patterns that are impossible to achieve via direct nitration, chemists must build the aromatic ring from acyclic precursors[4].

  • Causality Insight: This strategy utilizes a [3+3] annulation protocol. 1,3-Dinitroalkanes act as 1,3-dinucleophiles, while Baylis-Hillman acetates serve as 1,3-dielectrophiles[4]. By condensing these two highly functionalized 3-carbon units, the regiochemistry is absolutely pre-determined by the structure of the acyclic starting materials, completely bypassing the directing-group rules of EAS[4].

Protocol: Synthesis via Baylis-Hillman Adducts

  • Preparation: Dissolve the chosen Baylis-Hillman acetate (1.0 eq) and 1,3-dinitroalkane (1.0 eq) in a polar aprotic solvent (e.g., DMF)[4].

  • Activation: Add a mild base (such as DBU or K₂CO₃, 2.0 eq). Reasoning: The base deprotonates the highly acidic α -protons of the 1,3-dinitroalkane, generating the active dinucleophile required for the annulation.

  • Annulation: Stir the reaction mixture at room temperature to 60 °C until the starting materials are fully consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base.

  • Isolation: Extract with an organic solvent, dry over anhydrous Na₂SO₄, concentrate, and purify the resulting polysubstituted nitrobenzene via column chromatography[4].

Conclusion

The synthesis of polysubstituted nitrobenzenes is no longer constrained by the rigid directing rules and harsh conditions of classical EAS. While EAS remains viable for simple, robust substrates, SNAr provides precise regiocontrol for halogenated precursors. For late-stage functionalization of sensitive pharmaceutical intermediates, advanced N-nitropyrazole reagents offer unparalleled control and mildness. Finally, for the most complex, sterically hindered targets, de novo [3+3] annulation provides a definitive, bottom-up architectural solution.

References

  • Yang, Tao, et al. "From N–H Nitration to Controllable Aromatic Mononitration and Dinitration─The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent." JACS Au 2, no. 9 (2022): 2152-2161. URL: [Link]

  • Park, Da Yeon, et al. "Synthesis of Polysubstituted Nitrobenzene Derivatives from Baylis—Hillman Adducts via [3 + 3] Annulation Protocol." ChemInform 38, no. 24 (2007). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene proper disposal procedures

Operational Guide: Proper Disposal Procedures for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly specialized, multi-substituted aromatic intermediate uti...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (CAS: 1805187-70-5) is a highly specialized, multi-substituted aromatic intermediate utilized in advanced drug development and agrochemical synthesis [1]. Due to the presence of a nitro group alongside multiple halogens (fluorine and bromine), this compound presents unique reactive and environmental hazards. Improper disposal can lead to the release of toxic hydrogen halides, exothermic decomposition, or severe aquatic toxicity.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and ultimate destruction of this chemical, ensuring compliance with stringent laboratory safety standards.

Hazard Assessment & Causality

Understanding the molecular vulnerabilities of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene is critical for establishing a safe disposal protocol. Every procedural rule is dictated by the chemical's structural properties:

  • The Nitro Group (-NO₂): Nitroaromatics are inherently energy-rich. Exposure to strong reducing agents, alkali metals, or extreme, uncontrolled heat can trigger rapid, exothermic decomposition [2].

  • The Halogen Substituents (-F, -Br): The fluorine atom ortho to the nitro group is highly activated and susceptible to nucleophilic aromatic substitution (S_NAr). Mixing this waste with nucleophiles (e.g., primary amines) can cause unwanted heat generation. Furthermore, thermal destruction of this compound will generate hydrogen fluoride (HF) and hydrogen bromide (HBr)—both of which are highly corrosive and toxic gases.

  • The Aromatic Core: Like many halogenated benzenes, this compound is lipophilic and resists rapid biodegradation. It poses long-term hazards to aquatic ecosystems if discharged into wastewater systems [3].

Quantitative Data & Disposal Metrics

To properly classify and manifest this waste for transport, laboratory personnel must utilize the following physicochemical data [1]:

ParameterValue / ClassificationOperational Implication
Chemical Formula C₈H₇BrFNO₃Indicates high halogen content; requires specialized incineration.
Molecular Weight 264.05 g/mol Used for calculating stoichiometric neutralization in scrubbers.
CAS Registry Number 1805187-70-5Mandatory for all hazardous waste manifests.
Primary Hazards Toxic, Irritant, Environmental HazardDictates the use of full PPE (nitrile/butyl gloves, face shield).
Combustion Byproducts COₓ, NOₓ, HBr, HFRequires an incinerator equipped with an alkaline flue-gas scrubber.
Waste Classification Halogenated Organic WasteMust never be mixed with non-halogenated solvent waste.

Operational Disposal Plan: Step-by-Step Methodology

In-lab chemical neutralization (such as chemical reduction of the nitro group) is strictly prohibited as a disposal method due to the high risk of exothermic runaway and the generation of toxic aniline derivatives. The only approved method of disposal is professional thermal destruction.

Step 1: Chemical Segregation & Primary Containment

  • Isolate the Waste: Collect 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene (both solid residues and solutions) in a dedicated, clearly marked waste container.

  • Select the Container: Use High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums. Causality: Halogenated organics can degrade standard plastics or corrode metal containers over time.

  • Prevent Cross-Contamination: Do not mix this waste with strong bases, reducing agents, or non-halogenated solvents. Keeping halogenated waste separate prevents the formation of shock-sensitive mixtures and reduces incineration costs.

Step 2: Labeling & Secondary Storage

  • Labeling: Affix a GHS-compliant hazardous waste label identifying the contents as "Halogenated Nitroaromatic Waste" and listing the specific CAS number (1805187-70-5).

  • Storage Conditions: Store the sealed container in a cool, dry, and well-ventilated hazardous waste accumulation area. Ensure the container is placed within a secondary containment tray to capture any potential leaks.

  • Environmental Protection: Keep the storage area away from direct sunlight and sources of ignition [2].

Step 3: Spill Response & Decontamination Protocol

  • Evacuate and Ventilate: In the event of a spill, immediately evacuate non-essential personnel and increase fume hood/room ventilation.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or proprietary chemical binders). Causality: Never use sawdust or paper towels, as the nitroaromatic compound can form a highly flammable mixture with organic particulate matter.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into the designated halogenated waste container. Wash the affected surface with a compatible solvent, adding the washings to the waste container.

Step 4: Final Disposal via Licensed Incineration

  • Manifesting: Transfer the waste to a licensed hazardous waste management facility.

  • Thermal Destruction: The facility must utilize a high-temperature rotary kiln incinerator operating at temperatures exceeding 1000°C. Causality: Temperatures below this threshold may fail to completely cleave the robust Carbon-Fluorine (C-F) bond, risking the formation of toxic fluorinated dioxins or furans.

  • Emission Scrubbing: Ensure the facility utilizes an alkaline wet scrubber system (e.g., sodium hydroxide spray) post-combustion to neutralize the HBr and HF gases generated during incineration, converting them into benign aqueous salts [3].

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation (1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene) B Chemical Segregation (Isolate from Reducing Agents) A->B C Primary Containment (HDPE / PTFE-Lined Drums) B->C D Secondary Storage (Cool, Dry, Ventilated Hazmat Zone) C->D E Professional Transport (Licensed Hazmat Carrier) D->E F Thermal Destruction (High-Temp Incineration >1000°C) E->F G Emission Control (Alkaline Scrubber for HF/HBr) F->G

Workflow for the safe segregation, storage, and thermal destruction of halogenated nitroaromatics.

References

  • Carl Roth. "Safety Data Sheet: Nitrobenzene (Article 4394)." Carl Roth GmbH. [Link]

Handling

Personal protective equipment for handling 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and complex intermediate synthesis, I approach 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene not merely as a reagent, but as a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-potency active pharmaceutical ingredient (HPAPI) and complex intermediate synthesis, I approach 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene not merely as a reagent, but as a multi-hazard system.

Handling highly functionalized halogenated nitroaromatics requires moving beyond basic compliance. You must understand the specific molecular mechanisms that make this compound dangerous in order to protect yourself and your laboratory environment.

Here is your comprehensive, causality-driven operational and safety guide.

Mechanistic Hazard Analysis: The "Why" Behind the Danger

To design an effective safety protocol, we must first deconstruct the molecule (CAS: 1805187-70-5)[1] and understand how its structural components dictate its physiological and chemical behavior:

  • The Nitroaromatic Core (Systemic Toxicity): Nitrobenzenes are notorious for causing methemoglobinemia. If absorbed, the nitro group is metabolically reduced in the liver to reactive hydroxylamines. These intermediates oxidize the Fe(II) in your red blood cells to Fe(III), destroying the blood's ability to carry oxygen and leading to rapid cyanosis (bluish skin) and hypoxia[2].

  • Halogenation (Dermal Penetration): The addition of bromo and fluoro substituents dramatically increases the molecule's lipophilicity (LogP). This allows the compound to effortlessly penetrate the lipid bilayers of human skin and standard laboratory gloves[3].

  • Chemical Reactivity: Halogenated nitrobenzenes are highly sensitive to strong bases and reducing agents. Mixing them improperly can lead to violent, exothermic decomposition[4].

Physicochemical Hazard Indicators
Property / IndicatorValue / ClassificationMechanistic Implication
CAS Number 1805187-70-5[1]Unique identifier for tracking and inventory control.
Molecular Weight 264.05 g/mol [1]Low MW facilitates rapid dermal and mucosal absorption.
Acute Toxicity Category 2 (Oral/Dermal/Inhal.)[3]Fatal upon systemic entry; requires absolute barrier isolation.
Target Organ Toxicity Blood, Liver, Respiratory[2][5]Nitro group reduction leads to hemoglobin oxidation.
Aquatic Toxicity Chronic Category 3[3]Persistent environmental hazard; strictly prohibit drain disposal.

Personal Protective Equipment (PPE) Matrix

Because of the extreme dermal and inhalation risks, standard laboratory PPE is insufficient. You must implement a multi-layered barrier defense system.

Protection ZoneRequired EquipmentCausality & Scientific Justification
Hands (Primary) Inner: 4-mil NitrileOuter: Butyl Rubber or VitonStandard nitrile degrades rapidly upon contact with halogenated aromatics. Viton provides a dense, impermeable barrier against lipophilic penetration.
Eye/Face Tight-fitting chemical splash goggles + Full face shieldPrevents mucosal absorption. The face shield protects against micro-aerosolization during powder transfer.
Body Tyvek®/ChemMAX® suit OR heavy-duty lab coat with a chemical-resistant apronPrevents trace powder from embedding in woven cotton clothing, which can cause delayed, chronic dermal exposure.
Respiratory NIOSH-approved half-mask with P100/OV (Organic Vapor) cartridgesRequired if handling outside a certified containment enclosure. Protects against both particulate inhalation and sublimated organic vapors[6].

Operational Workflow & Handling Protocol

Every procedure must be a self-validating system —meaning the protocol inherently proves it was executed safely before you are allowed to move to the next step.

Protocol A: High-Containment Powder Transfer
  • Environmental Verification: Verify the fume hood face velocity is continuously drawing ≥ 100 fpm.

  • Static Mitigation: Halogenated powders hold static charges, causing them to "jump" and aerosolize. Discharge the weighing vessel and spatula using an anti-static gun (e.g., Zerostat) before opening the chemical bottle.

  • Transfer: Using a grounded stainless-steel spatula, transfer the compound directly into a pre-tared, sealable reaction vial.

  • Sealing: Cap the reaction vial inside the balance enclosure before moving it into the main fume hood workspace.

  • Self-Validation Check: Remove the tared vessel. The analytical balance must return to exactly 0.0000g. Wipe the balance pan with an isopropanol-soaked swab; the swab must show no visual discoloration. Only then is the transfer validated as clean.

Workflow Start 1. Pre-Operation PPE & Fume Hood Check Weighing 2. Material Transfer (Enclosed Balance) Start->Weighing Verified Reaction 3. Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer Complete Spill Spill Detected? Reaction->Spill Emergency Emergency Protocol (Evacuate, Contain) Spill->Emergency Yes Decon 4. Decontamination & PPE Doffing Spill->Decon No Waste 5. Halogenated Waste Disposal Emergency->Waste Contained Decon->Waste Routine Cleanup

Figure 1: Standard Operational Workflow and Spill Response Logic for Halogenated Nitroaromatics.

Emergency Response & Spill Management

In the event of a spill, immediately halt operations. Do not attempt to sweep the powder dry, as this will generate highly toxic inhalable dust[7].

Protocol B: Spill Containment (< 50g)
  • Isolation: Step back and alert all personnel in the immediate vicinity.

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Never use sawdust or paper towels initially, as nitroaromatics can react with organic combustibles.

  • Wet Collection: Lightly dampen the spill with water or a 10% isopropanol solution to suppress aerosolization.

  • Recovery: Use a non-sparking scoop to transfer the dampened mass into a dedicated, sealable hazardous waste container[7].

  • Self-Validation Check: Wash the affected surface with a mild detergent, followed by an ethanol wipe. The spill is considered neutralized and the area validated for reuse only when the final ethanol swab shows zero trace residue and no chemical odor remains.

Waste Disposal Plan

Improper disposal of 1-Bromo-3-ethoxy-2-fluoro-4-nitrobenzene poses severe environmental and laboratory fire risks.

  • Segregation: Must be strictly segregated into a dedicated "Halogenated Organic Waste" container.

  • Incompatibility Warning: DO NOT dispose of this compound in waste carboys containing strong bases (e.g., NaOH, KOH) or reducing agents (e.g., NaBH4). Nitroaromatics undergo violent, exothermic degradation when exposed to these reagents, which can over-pressurize and rupture the waste container[4].

  • Manifesting: The waste manifest must explicitly read "Halogenated Nitroaromatic - Toxic/Marine Pollutant" to ensure EHS personnel do not inadvertently mix it with generic solvent waste during consolidation[7].

References

  • Cole-Parmer. "Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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